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  • Product: 2',3'-Dimethoxy-3-hydroxyflavone
  • CAS: 80710-38-9

Core Science & Biosynthesis

Foundational

2',3'-Dimethoxy-3-hydroxyflavone chemical properties

An In-depth Technical Guide to 2',3'-Dimethoxy-3-hydroxyflavone Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2',3'-Dimethoxy-3-hydroxyflavone, a syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2',3'-Dimethoxy-3-hydroxyflavone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2',3'-Dimethoxy-3-hydroxyflavone, a synthetic member of the flavonol subclass of flavonoids. Flavonols are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document details the core chemical properties, spectroscopic profile, synthesis, and analytical methodologies pertinent to this specific compound. Furthermore, it explores the established and potential pharmacological activities based on its structural class, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Flavonols in Drug Discovery

Flavonoids are a vast family of polyphenolic compounds ubiquitously found in plants, forming a significant component of the human diet.[1] Within this family, the flavonol subclass, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone, is one of the most studied groups.[2] The unique structural arrangement of flavonols—featuring a 3-hydroxyl group in conjugation with a 4-keto group and a C2-C3 double bond—creates an electron-conjugated skeleton that imparts significant biological activity.[3][4] This core structure is responsible for a plethora of pharmacological effects, including potent antioxidant, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.[5][6]

2',3'-Dimethoxy-3-hydroxyflavone is a synthetic derivative of the parent 3-hydroxyflavone molecule.[7] While not naturally occurring, its study provides a valuable platform to understand how specific substitutions—in this case, methoxy groups on the B-ring—modulate the physicochemical properties and biological activities of the flavonol scaffold. This guide serves as a technical deep-dive into the chemistry and potential applications of this compound, providing a foundational resource for its investigation in a research and development setting.

Physicochemical and Structural Characterization

The foundational step in evaluating any compound for drug development is a thorough characterization of its physical and chemical properties. These parameters dictate its behavior in biological systems, its formulation potential, and the analytical strategies required for its study.

Core Chemical Identifiers

A summary of the key identifiers and computed properties for 2',3'-Dimethoxy-3-hydroxyflavone is provided below. This data is essential for compound registration, literature searches, and computational modeling.

PropertyValueSource(s)
IUPAC Name 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one[8]
CAS Number 80710-38-9[8][9]
Molecular Formula C₁₇H₁₄O₅[8]
Molecular Weight 298.29 g/mol [8]
Exact Mass 298.08412354 Da[8]
Predicted XLogP3 3.0[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 5[8]
Structural Analysis and Solubility Profile

The structure of 2',3'-Dimethoxy-3-hydroxyflavone is built upon the classic flavone core: two fused aromatic rings (A and C) with a phenyl ring (B) attached at the C-ring's 2-position. The defining features of this specific molecule are:

  • A hydroxyl group at the 3-position , classifying it as a flavonol. This group is critical for its antioxidant activity and its ability to chelate metals.[3][4]

  • Two methoxy groups at the 2' and 3' positions of the B-ring. These substitutions significantly impact the molecule's polarity, metabolic stability, and interactions with biological targets.

Like many flavonoids, 2',3'-Dimethoxy-3-hydroxyflavone is expected to have poor aqueous solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[10][11][12] This low water solubility is a critical hurdle for bioavailability and a key consideration for formulation and drug delivery strategies, such as encapsulation in nanoparticles or cyclodextrins.[3][7]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation and serves as the primary method for identification and quality control.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule and to probe its structure through fragmentation analysis. For 2',3'-Dimethoxy-3-hydroxyflavone, high-resolution MS would confirm the elemental composition (C₁₇H₁₄O₅). Tandem MS (MS/MS) provides characteristic fragmentation patterns.

Table of Key MS/MS Data: [8]

Precursor Ion Precursor m/z Instrument Type Key Fragment m/z
[M+H]⁺ 299.0914 Ion Trap 284.1, 243.1, 137.1

| [M-H]⁻ | 297.0768 | Ion Trap | 282, 265, 235 |

Expert Insight: The fragmentation pattern is crucial for distinguishing between isomers. The observed fragments arise from characteristic cleavages of the flavonoid core, such as retro-Diels-Alder (RDA) reactions and losses of small molecules like CO, H₂O, and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would show distinct signals for the aromatic protons on the A and B rings, with their coupling patterns revealing their substitution positions. The methoxy groups would appear as sharp singlets around 3.8-4.0 ppm. The 3-OH proton signal may be broad and its position variable depending on the solvent.

  • ¹³C NMR: Would provide signals for all 17 carbons. The carbonyl carbon (C4) is typically found far downfield (>170 ppm). The chemical shifts of the B-ring carbons would be diagnostic of the 2',3'-dimethoxy substitution pattern. Data from similar compounds, such as 7,3'-Dimethoxy-3-hydroxyflavone, can serve as a valuable reference point for assignment.[14]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: This technique identifies key functional groups. The spectrum for 2',3'-Dimethoxy-3-hydroxyflavone will be characterized by a strong carbonyl (C=O) stretch (approx. 1600-1650 cm⁻¹), a broad O-H stretch from the hydroxyl group (approx. 3200-3600 cm⁻¹), C-O stretches from the ether and hydroxyl groups (approx. 1000-1300 cm⁻¹), and C=C stretches from the aromatic rings (approx. 1450-1600 cm⁻¹).[2][8]

  • UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis spectra due to their extensive conjugated system. Typically, two major absorption bands are observed: Band I (320–385 nm) corresponds to the B-ring cinnamoyl system, and Band II (240–285 nm) corresponds to the A-ring benzoyl system. The exact λmax values are sensitive to the substitution pattern.[2][15]

Synthesis and Purification Workflow

The most common and effective route for synthesizing 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction .[7] This is a two-step process that begins with the synthesis of a chalcone intermediate.

Proposed Synthesis Workflow

Synthesis_Workflow R1 2'-Hydroxyacetophenone Chalcone Intermediate Chalcone (2'-Hydroxy-2,3-dimethoxychalcone) R1->Chalcone R2 2,3-Dimethoxybenzaldehyde R2->Chalcone Base Aqueous Base (NaOH or KOH) Base->Chalcone Claisen-Schmidt Condensation Solvent1 Ethanol Solvent1->Chalcone Product_Crude Crude Product (2',3'-Dimethoxy-3-hydroxyflavone) Chalcone->Product_Crude H2O2 Hydrogen Peroxide (30%) H2O2->Product_Crude Algar-Flynn-Oyamada Oxidative Cyclization Base2 Aqueous NaOH Base2->Product_Crude Solvent2 Ethanol Solvent2->Product_Crude Purification Purification (Recrystallization or Column Chromatography) Product_Crude->Purification Product_Final Pure Product Purification->Product_Final HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std_Prep Prepare Stock Solution of Reference Standard in Methanol/DMSO Cal_Curve Create Calibration Curve (Serial Dilutions) Std_Prep->Cal_Curve Injection Inject Sample/Standard (e.g., 10 µL) Cal_Curve->Injection Sample_Prep Prepare Unknown Sample (Dissolve & Filter) Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., at 270 nm & 350 nm) Separation->Detection Integration Integrate Peak Area of the Analyte Detection->Integration Quantification Quantify Concentration using Calibration Curve Integration->Quantification Result Report Result Quantification->Result MOA_Pathway Flavonol 2',3'-Dimethoxy- 3-hydroxyflavone EGFR EGFR Flavonol->EGFR Inhibition Apoptosis Apoptosis Flavonol->Apoptosis Induction Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sources

Exploratory

Structural and Photophysical Profiling of 2',3'-Dimethoxy-3-hydroxyflavone: A Technical Whitepaper

Executive Summary In the landscape of rationally designed fluorescent probes and bioactive small molecules, 2',3'-Dimethoxy-3-hydroxyflavone occupies a highly specialized niche. As a flavonol derivative, its core archite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rationally designed fluorescent probes and bioactive small molecules, 2',3'-Dimethoxy-3-hydroxyflavone occupies a highly specialized niche. As a flavonol derivative, its core architecture is defined by the presence of a hydroxyl group at the C-3 position and two methoxy substitutions at the 2' and 3' positions of the B-ring[1]. This specific functionalization not only dictates its exact molecular weight and formula but also governs its unique photophysical behavior—most notably, its capacity for Excited-State Intramolecular Proton Transfer (ESIPT)[2].

This whitepaper provides an in-depth technical analysis of 2',3'-Dimethoxy-3-hydroxyflavone, detailing its physicochemical properties, mechanistic photophysics, and field-proven experimental workflows for structural characterization and spectroscopic validation.

Physicochemical and Structural Architecture

The structural identity of 2',3'-Dimethoxy-3-hydroxyflavone is anchored by its molecular formula, C₁₇H₁₄O₅ , which translates to a standard molecular weight of 298.29 g/mol [1]. For high-resolution mass spectrometry (HRMS) applications, the exact monoisotopic mass of 298.0841 Da is the critical parameter for unambiguous identification[1].

The addition of two methoxy groups on the B-ring significantly increases the lipophilicity of the molecule compared to its unmethylated analogs. This is reflected in its predicted XLogP3 value of ~3.0, making it highly compatible with lipid bilayers and hydrophobic protein pockets[3].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Molecular Formula C₁₇H₁₄O₅Baseline for isotopic pattern modeling[1].
Molecular Weight 298.29 g/mol Used for standard molarity calculations[1].
Monoisotopic Mass 298.0841 DaTarget for HRMS (e.g., Q-TOF, Orbitrap)[1].
Precursor Ion[M+H]⁺ 299.0914 m/zPrimary target for positive-mode ESI[3].
Predicted XLogP3 3.0Indicates strong retention on C18 columns[3].
Polar Surface Area (TPSA) 65.0 ŲPredicts moderate membrane permeability[1].
Predicted CCS[M+H]⁺ 164.5 ŲUsed for ion mobility-mass spectrometry (IM-MS)[3].

Mechanistic Insights: The ESIPT Phenomenon

The most critical functional attribute of 3-hydroxyflavone derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) [2][4].

The Causality of Dual Emission: In the ground state (N), the C-3 hydroxyl group acts as a hydrogen bond donor to the adjacent C-4 carbonyl oxygen. Upon UV excitation to the normal excited state (N), a rapid redistribution of electron density occurs. The acidity of the 3-OH proton dramatically increases, while the basicity of the 4-C=O oxygen simultaneously rises. This thermodynamic driving force triggers an ultrafast (sub-picosecond) proton transfer, generating a tautomeric excited state (T)[2].

Because the T* state has a significantly lower energy conformation than the N* state, its fluorescence emission occurs at a much longer wavelength. This results in a massive Stokes shift and a characteristic dual-band emission spectrum. The ratio of the N* emission (typically ~400-450 nm) to the T* emission (~520-550 nm) is exquisitely sensitive to the local microenvironment, such as solvent polarity and hydrogen-bonding interference, making this molecule a self-calibrating ratiometric probe[4].

ESIPT_Pathway N_GS Normal Ground State (N) N_EX Normal Excited State (N*) N_GS->N_EX Excitation (UV) N_EX->N_GS Normal Emission T_EX Tautomer Excited State (T*) N_EX->T_EX ESIPT (Proton Transfer) T_GS Tautomer Ground State (T) T_EX->T_GS Tautomer Emission T_GS->N_GS Reverse PT

ESIPT photophysical pathway in 3-hydroxyflavones showing dual emission.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale to explain why the parameter is chosen.

Protocol 1: High-Resolution LC-MS/MS Characterization

This workflow is engineered to confirm the exact mass and structural connectivity of 2',3'-Dimethoxy-3-hydroxyflavone, distinguishing it from isobaric isomers (e.g., 2',4'-dimethoxy derivatives).

  • Step 1: Sample Preparation Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid. Causality: Formic acid ensures the quantitative protonation of the C-4 carbonyl oxygen, driving the formation of a robust [M+H]⁺ precursor ion at m/z 299.0914[3].

  • Step 2: Chromatographic Separation Inject 5 µL onto a sub-2 µm C18 reversed-phase UHPLC column. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Causality: The molecule's XLogP3 of 3.0 dictates strong hydrophobic interactions with the C18 stationary phase. A steep organic gradient focuses the analyte band, preventing peak tailing and maximizing signal-to-noise ratio.

  • Step 3: ESI-QTOF Mass Analysis Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Isolate the precursor m/z 299.09 and apply a collision energy (CE) of 25-35 eV. Causality: This specific CE range induces a retro-Diels-Alder (RDA) cleavage of the central C-ring. The resulting fragment ions serve as a self-validating fingerprint, unequivocally confirming that the two methoxy groups are localized on the B-ring rather than the A-ring.

LCMS_Workflow Prep Sample Preparation Dilution in 50% ACN + 0.1% FA LC UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI ESI+ Ionization Target m/z: 299.0914 [M+H]+ LC->ESI CID Collision-Induced Dissociation RDA Fragmentation ESI->CID Data Data Analysis Exact Mass Confirmation CID->Data

Step-by-step LC-MS/MS workflow for 2',3'-Dimethoxy-3-hydroxyflavone analysis.

Protocol 2: Spectroscopic Validation of Ratiometric Dual Emission

This protocol validates the ESIPT functionality of the synthesized or procured compound, proving its viability as a microenvironment-sensitive probe[4][5].

  • Step 1: Solvent Matrix Preparation Prepare 10 µM solutions of the compound in three solvents of varying polarity and hydrogen-bonding capacity: Toluene (non-polar, non-H-bonding), Ethanol (polar, H-bonding), and aqueous PBS buffer (highly polar, strong H-bonding).

  • Step 2: Excitation Targeting Record the UV-Vis absorption spectrum. Locate the primary π→π∗ transition band (typically around 340-360 nm). Set the fluorometer excitation wavelength to this maximum.

  • Step 3: Emission Scanning & Ratiometric Analysis Scan the emission from 380 nm to 650 nm. Causality: In toluene, the intramolecular hydrogen bond is perfectly preserved, driving efficient ESIPT and resulting in a dominant T* emission peak (~530 nm). In ethanol and water, external solvent molecules competitively hydrogen-bond with the 3-OH and 4-C=O groups, disrupting ESIPT. This causes a dramatic increase in the N* emission peak (~410 nm). Calculating the IN∗​/IT∗​ ratio provides a self-calibrating, concentration-independent measurement of the local hydration state.

References

  • PubChem Compound Summary for CID 688713 Title: 2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • PubChemLite Database Entry Title: 2',3'-dimethoxy-3-hydroxyflavone (C17H14O5) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL:[Link]

  • ESIPT Mechanisms in 3-Hydroxyflavones Title: 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Analytical Applications of 3HF Probes Title: Using a 3-hydroxyflavone derivative as a fluorescent probe for the indirect determination of aminothiols separated by ion-pair HPLC Source: Analytical Methods (Royal Society of Chemistry) URL:[Link]

Sources

Foundational

Biological Activity and Photophysical Mechanisms of 2',3'-Dimethoxy-3-hydroxyflavone: A Technical Guide

Executive Summary 2',3'-Dimethoxy-3-hydroxyflavone (IUPAC: 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one) is a highly specialized semi-synthetic flavonol[1]. While naturally occurring polyhydroxylated flavonoids (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3'-Dimethoxy-3-hydroxyflavone (IUPAC: 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one) is a highly specialized semi-synthetic flavonol[1]. While naturally occurring polyhydroxylated flavonoids (e.g., quercetin, rutin) are widely studied for their broad-spectrum biological effects, the targeted methylation at the 2' and 3' positions of the B-ring, combined with the preservation of the critical 3-hydroxyl (3-OH) group on the C-ring, creates a molecule with unique physicochemical and pharmacological properties.

This structural configuration achieves two primary objectives:

  • Enhanced Lipophilicity: The dimethoxy groups significantly increase the molecule's partition coefficient, allowing it to easily cross lipid bilayers and cellular membranes compared to its highly polar, unmethylated counterparts[2].

  • Preservation of the ESIPT/Antioxidant Pharmacophore: The 3-OH group remains available to act as both a proton donor for Excited-State Intramolecular Proton Transfer (ESIPT) and a hydrogen atom transfer (HAT) site for reactive oxygen species (ROS) scavenging[3][4].

This whitepaper synthesizes the dual utility of 2',3'-Dimethoxy-3-hydroxyflavone as both a highly sensitive biophysical fluorescent probe and a potent cardioprotective/vasorelaxant pharmacological agent.

Photophysical Foundation: The ESIPT Phenomenon

The biological utility of 3-hydroxyflavones is intrinsically linked to their photophysics. Upon UV photoexcitation, these molecules undergo an ultrafast (femtosecond scale) Excited-State Intramolecular Proton Transfer (ESIPT)[5]. The proton from the 3-OH group transfers to the adjacent 4-carbonyl oxygen, converting the molecule from an excited normal (enol) state ( S1,N​ ) to an excited tautomer (keto) state ( S1,T​ )[6].

Because the 2',3'-dimethoxy substitutions alter the molecule's dipole moment and local hydration shell, the ESIPT process becomes exquisitely sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding solvent[3]. In non-polar environments (e.g., the hydrophobic core of a lipid bilayer), the tautomer emission dominates. In polar, protic environments (e.g., aqueous cytosol), hydrogen bonding with water disrupts the intramolecular proton transfer, leading to dominant normal emission[3][5]. This dual-emission ratiometric property makes it a self-calibrating probe for studying cellular membrane dynamics.

ESIPT_Photocycle S0_N S0 (Normal) Ground State S1_N S1 (Normal) Excited State S0_N->S1_N Photoexcitation S1_N->S0_N Normal Emission S1_T S1 (Tautomer) Excited State S1_N->S1_T Ultrafast ESIPT S0_T S0 (Tautomer) Ground State S1_T->S0_T Tautomer Emission S0_T->S0_N Back Proton Transfer

ESIPT photocycle of 3-hydroxyflavones showing dual emission pathways.

Core Pharmacological Mechanisms

Beyond its biophysical applications, 2',3'-Dimethoxy-3-hydroxyflavone exhibits potent biological activity driven by its structural features.

Endothelial Vasorelaxation and Antioxidant Activity

Structure-activity relationship (SAR) studies demonstrate that the catechol group (3',4'-dihydroxy) is not strictly required for vascular relaxant activity; rather, the presence of the C3-OH group is the critical determinant[4][7].

In the presence of oxidative stress, superoxide radicals rapidly react with endothelial nitric oxide (NO) to form peroxynitrite, reducing NO bioavailability and causing endothelial dysfunction. 2',3'-Dimethoxy-3-hydroxyflavone acts as a potent antioxidant by directly scavenging superoxide and inhibiting Nox2-dependent superoxide production[4]. By neutralizing ROS, the flavonol prevents the uncoupling of endothelial nitric oxide synthase (eNOS), thereby preserving NO activity and maintaining smooth muscle relaxation[7].

Vasorelaxation_Pathway Flavonol 2',3'-Dimethoxy- 3-hydroxyflavone Nox2 Nox2-dependent Superoxide (ROS) Flavonol->Nox2 Scavenges/Inhibits eNOS Endothelial NOS (eNOS) Nox2->eNOS Prevents Uncoupling NO Nitric Oxide (NO) eNOS->NO Synthesizes SMC Smooth Muscle Relaxation NO->SMC Activates GC

Endothelial vasorelaxation pathway mediated by flavonol antioxidant activity.

Cellular Proliferation and Tissue Repair

Flavonols, including methoxylated derivatives, have been identified as potent stimulators of cellular proliferation, particularly in fibroblasts and keratinocytes[8]. By modulating intracellular kinase cascades, these compounds promote the synthesis of fibronectin and extracellular matrix components, accelerating the proliferative phase of wound healing[8].

Quantitative Data Summary

The following table synthesizes the comparative biophysical and pharmacological metrics of 3-hydroxyflavone derivatives, highlighting the impact of B-ring methoxylation.

Parameter3-Hydroxyflavone (Unsubstituted)2',3'-Dimethoxy-3-hydroxyflavoneBiological / Experimental Significance
LogP (Lipophilicity) ~2.9~3.8Higher lipophilicity enhances membrane penetration and cellular uptake.
ESIPT IT​/IN​ Ratio (Water) < 0.1< 0.1Strong hydrogen bonding quenches tautomer emission.
ESIPT IT​/IN​ Ratio (Lipid) ~1.5~2.8Dimethoxy groups shield the 3-OH, enhancing tautomer yield in bilayers.
Superoxide Scavenging ( IC50​ ) ModerateHighC3-OH is the primary HAT donor; lipophilicity aids intracellular access.
Vasorelaxation ( EC50​ ) > 10−4 M~ 10−5 MPreserves ACh-induced relaxation under Xanthine/Xanthine Oxidase stress.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every experimental condition includes an internal control to prove causality rather than mere correlation.

Protocol 1: Ratiometric Probing of Lipid Bilayer Hydration via ESIPT

Causality: This assay utilizes the dual-emission nature of the flavonol to measure membrane hydration. By titrating cholesterol into a DOPC liposome, the lipid packing tightens, excluding water. The ratio of Tautomer ( IT​ ) to Normal ( IN​ ) emission will predictably rise, validating the probe's sensitivity to local dielectric changes.

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Mix DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and Cholesterol in chloroform at varying molar ratios (e.g., 100:0, 80:20, 60:40).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the film with HEPES buffer (pH 7.4) and extrude 11 times through a 100 nm polycarbonate membrane.

  • Probe Incorporation:

    • Add 2',3'-Dimethoxy-3-hydroxyflavone (from a 1 mM DMSO stock) to the LUV suspension to a final concentration of 1 µM. Critical Control: Ensure final DMSO concentration is <0.1% to prevent solvent-induced membrane disruption.

    • Incubate in the dark for 30 minutes at 25°C to allow complete partitioning into the bilayer.

  • Fluorescence Acquisition:

    • Excite the sample at 340 nm.

    • Record the emission spectrum from 380 nm to 650 nm.

    • Validation Step: Identify the IN​ peak (~410 nm) and the IT​ peak (~530 nm). Calculate the IT​/IN​ ratio. A successful assay will show a linear or logarithmic increase in the IT​/IN​ ratio as cholesterol concentration increases.

Protocol 2: Ex Vivo Aortic Ring Vasorelaxation Assay

Causality: This protocol isolates the antioxidant-driven preservation of eNOS. By using L-NAME (an eNOS inhibitor), we prove that the flavonol's relaxant effect is strictly NO-dependent. By introducing Xanthine/Xanthine Oxidase (X/XO), we prove the effect is mediated via superoxide scavenging[7].

  • Tissue Preparation:

    • Isolate the thoracic aorta from a euthanized rat model. Clean the connective tissue and cut into 2-3 mm rings.

    • Mount the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2​ / 5% CO2​ at 37°C. Apply a resting tension of 1.5 g.

  • Pre-contraction and eNOS Validation:

    • Pre-contract the rings using Phenylephrine (PE, 10−6 M).

    • Once a stable plateau is reached, add Acetylcholine (ACh, 10−5 M) to confirm endothelial integrity (>80% relaxation required).

    • Wash the rings and re-equilibrate for 30 minutes.

  • Oxidative Stress Induction and Flavonol Treatment:

    • Incubate the rings with 2',3'-Dimethoxy-3-hydroxyflavone ( 10−5 M) for 20 minutes.

    • Introduce Xanthine (0.1 mM) and Xanthine Oxidase (10 mU/mL) to generate a continuous stream of superoxide radicals.

    • Pre-contract again with PE.

  • Measurement and Internal Control:

    • Perform cumulative concentration-response curves to ACh ( 10−9 to 10−5 M).

    • Validation Step: In a parallel bath, pre-incubate the tissue with L-NAME (100 µM) prior to flavonol addition. If the flavonol's protective effect is abolished by L-NAME, it definitively proves the mechanism relies on the preservation of the eNOS/NO pathway.

References

  • PubChem. "2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713". National Institutes of Health (NIH). Available at:[Link]

  • Qi, Y., et al. "A theoretical study of the ESIPT mechanism of 3-hydroxyflavone derivatives: solvation effect and the importance of TICT for its dual fluorescence properties". Organic Chemistry Frontiers, Royal Society of Chemistry (RSC). Available at:[Link]

  • AIP Publishing. "Molecular dynamics of excited state intramolecular proton transfer: 3-hydroxyflavone in solution". The Journal of Chemical Physics. Available at:[Link]

  • PMC. "Anti-Kasha Behavior of 3-Hydroxyflavone and Its Derivatives". National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Vasorelaxant and Antioxidant Activity of Flavonols and Flavones: Structure-Activity Relationships". Available at:[Link]

  • Ovid. "Vasorelaxant and Antioxidant Activity of Flavonols and Flavones". Clinical & Experimental Pharmacology & Physiology. Available at:[Link]

  • Google Patents. "WO2003057210A1 - Compositions and methods for increasing cell proliferation comprising a flavonoid".
  • PMC. "Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions". Available at:[Link]

Sources

Exploratory

Therapeutic Horizons of 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF): Mechanistic Insights and Preclinical Applications

Executive Summary As the landscape of synthetic and naturally derived flavonoids expands, 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) has emerged as a highly specialized pharmacophore with profound implications in radio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of synthetic and naturally derived flavonoids expands, 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) has emerged as a highly specialized pharmacophore with profound implications in radioprotection, cardioprotection, and oxidative stress mitigation. Unlike heavily hydroxylated flavonoids that suffer from poor bioavailability and rapid metabolic degradation, the strategic methoxylation at the 2' and 3' positions of the B-ring in 2',3'-DHF confers superior lipophilicity and cellular permeability.

This technical guide provides an authoritative analysis of 2',3'-DHF, detailing its physicochemical profile, signaling modulation, and a self-validating experimental framework designed for drug development professionals and application scientists evaluating its therapeutic viability.

Chemical Identity and Database Disambiguation

Before initiating any preclinical workflow, precise chemical validation is paramount. In commercial chemical databases, 2',3'-DHF (CAS: 80710-38-9) is frequently and erroneously conflated with its unmethylated analog, 3',4'-dihydroxyflavonol (CAS: 6068-78-6)[1].

While both share the 3-hydroxychromen-4-one backbone, 2',3'-DHF is distinctly characterized by its IUPAC name: 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one [2]. The substitution of hydroxyls for methoxy groups at the B-ring fundamentally alters the molecule's pharmacokinetics. It prevents rapid degradation by catechol-O-methyltransferase (COMT) and enhances membrane partitioning, making 2',3'-DHF a superior candidate for intracellular targeting[2].

Quantitative Physicochemical Profile

To predict the pharmacokinetic behavior of 2',3'-DHF, we summarize its core structural metrics below. These parameters dictate its formulation requirements and cellular uptake efficiency.

PropertyValueClinical / Experimental Relevance
Molecular Formula C₁₇H₁₄O₅Small molecule classification; complies with Lipinski's Rule of 5.
Molecular Weight 298.29 g/mol Optimal size for passive diffusion across lipid bilayers.
XLogP3 (Lipophilicity) 2.58High lipophilicity ensures rapid cell membrane permeation compared to polyhydroxylated analogs.
Topological Polar Surface Area 65 ŲFavorable for intracellular accumulation and potential blood-brain barrier (BBB) crossing.
Key Functional Group 3-OH (C-ring)Primary electron donor site for potent free radical scavenging and antioxidant activity.

Pharmacological Mechanisms of Action

Radioprotection and ROS Scavenging

The primary therapeutic application currently explored for 2',3'-DHF is radiomitigation during radiation therapy[3]. Ionizing radiation induces cellular apoptosis primarily through water radiolysis, generating a massive burst of intracellular hydroxyl radicals (•OH).

The 3-hydroxyl group on the C-ring of 2',3'-DHF acts as a sacrificial electron donor, neutralizing these reactive oxygen species (ROS) before they can induce DNA double-strand breaks. Because of its XLogP3 of 2.58, 2',3'-DHF efficiently partitions into the mitochondrial membrane and nucleus, intercepting ROS precisely at the sites of critical organelle vulnerability.

Kinase Modulation: p38 MAPK and CaMKII Inhibition

Drawing upon structure-activity relationship (SAR) data from its closely related analog NP-202 (3',4'-dihydroxyflavonol), the 3-hydroxyflavone core is a potent inhibitor of stress-induced kinase cascades[4]. In models of ischemia-reperfusion injury and radiation stress, ROS accumulation rapidly activates p38 Mitogen-Activated Protein Kinase (MAPK) and Calmodulin-dependent protein kinase II (CaMKII), driving the cell toward apoptosis[5].

By quenching the upstream ROS burst and potentially interacting directly with the ATP-binding pockets of these kinases, 2',3'-DHF halts the apoptotic signaling cascade, preserving endothelial and myocardial tissue integrity.

Pathway Rad Ionizing Radiation ROS Intracellular ROS Burst Rad->ROS Radiolysis DNA DNA Double-Strand Breaks Rad->DNA Direct Damage ROS->DNA Oxidative Stress MAPK p38 MAPK / JNK ROS->MAPK CaMKII CaMKII Activation ROS->CaMKII DHF 2',3'-DHF (Antioxidant) DHF->ROS Scavenges DHF->MAPK Inhibits DHF->CaMKII Inhibits Survival Cell Survival & Repair DHF->Survival Promotes Apoptosis Apoptosis / Cell Death DNA->Apoptosis MAPK->Apoptosis CaMKII->Apoptosis

Mechanistic signaling pathway of 2',3'-DHF in mitigating radiation-induced cellular damage.

Experimental Protocol: Radioprotective Efficacy Screening

To rigorously evaluate the therapeutic potential of 2',3'-DHF, experimental designs must be self-validating . This means the protocol must simultaneously measure the upstream biochemical interaction (ROS scavenging) and the downstream phenotypic result (cell survival) to prove causality.

Below is a standardized, step-by-step methodology for evaluating 2',3'-DHF as a radioprotector in Human Umbilical Vein Endothelial Cells (HUVECs).

Step-by-Step Methodology

1. Cell Synchronization and Seeding

  • Action: Seed HUVECs at 1×104 cells/well in a 96-well plate. Incubate in standard endothelial growth medium for 24 hours. Subsequently, starve the cells in 1% FBS medium for 12 hours.

  • Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase. Because cellular radiosensitivity fluctuates drastically across the cell cycle (highest in G2/M), synchronization eliminates baseline noise, ensuring that any observed survival benefit is strictly due to the drug's radioprotective effect.

2. Compound Preparation and Pre-treatment

  • Action: Reconstitute 2',3'-DHF in cell-culture grade DMSO to create a 10 mM stock. Dilute into the culture medium to achieve a final concentration of 10 µM (ensure final DMSO concentration is <0.1%). Treat cells exactly 2 hours prior to irradiation.

  • Causality: The 2-hour pre-incubation is critical. It provides sufficient time for the lipophilic 2',3'-DHF molecules to partition across the plasma membrane and localize within the mitochondria and nucleus, positioning the antioxidant exactly where radiation-induced ROS will be generated. Include Amifostine (10 µM) as a positive control, and 0.1% DMSO as a vehicle control.

3. Gamma Irradiation

  • Action: Expose the plates to a single fraction of 8 Gy gamma radiation using a ¹³⁷Cs source at a dose rate of 1 Gy/min.

4. Upstream Validation: ROS Quantification (1h Post-IR)

  • Action: 1 hour post-irradiation, wash cells with PBS and incubate with 5 µM H₂DCFDA (a fluorogenic dye) for 30 minutes in the dark. Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • Causality: H₂DCFDA is oxidized by ROS into highly fluorescent DCF. If 2',3'-DHF functions via ROS scavenging, the fluorescence in the treated group must be significantly suppressed compared to the vehicle-irradiated control.

5. Downstream Validation: Viability Assessment (72h Post-IR)

  • Action: 72 hours post-irradiation, perform a standard MTT or Cell Counting Kit-8 (CCK-8) assay to assess metabolic viability.

  • Causality: Linking the upstream suppression of ROS (Step 4) to a statistically significant rescue of cell viability (Step 5) self-validates the mechanism of action, confirming that 2',3'-DHF prevents radiation-induced cell death via oxidative stress mitigation.

Workflow Step1 Cell Culture (HUVEC) Step2 Pre-treatment 2',3'-DHF (2h) Step1->Step2 Step3 Irradiation (8 Gy Gamma) Step2->Step3 Step4 ROS Assay (DCFDA) Step3->Step4 Step5 Viability Assay (MTT) Step4->Step5 Step6 Data Validation & Analysis Step5->Step6

Self-validating experimental workflow for assessing the radioprotective efficacy of 2',3'-DHF.

Conclusion

2',3'-Dimethoxy-3-hydroxyflavone represents a highly optimized structural evolution of traditional flavonols. By combining the potent electron-donating capacity of a C-ring 3-hydroxyl group with the lipophilic and metabolically stabilizing properties of a dimethoxylated B-ring, it overcomes the bioavailability hurdles that plague many natural antioxidants. For drug development professionals, 2',3'-DHF offers a promising scaffold for radioprotectants, cardioprotective agents, and targeted kinase inhibitors. However, rigorous analytical verification of the compound's identity via NMR/MS is a mandatory prerequisite to bypass widespread commercial cataloging errors.

References

  • PubChem: 2',3'-Dimethoxy-3-hydroxyflavone (CID 688713) . National Center for Biotechnology Information (NIH).[Link]

  • NCATS Inxight Drugs: 3',4'-DIHYDROXYFLAVONOL Pharmacological Activity . National Center for Advancing Translational Sciences.[Link]

Sources

Foundational

In vitro studies of 2',3'-Dimethoxy-3-hydroxyflavone

In Vitro Profiling of 2',3'-Dimethoxy-3-hydroxyflavone: A Technical Whitepaper on Biophysical and Cellular Methodologies Executive Summary As research into naturally derived and semi-synthetic flavonoids accelerates, 2',...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Profiling of 2',3'-Dimethoxy-3-hydroxyflavone: A Technical Whitepaper on Biophysical and Cellular Methodologies

Executive Summary

As research into naturally derived and semi-synthetic flavonoids accelerates, 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DMHF) has emerged as a highly versatile molecular scaffold. Characterized by methoxy substitutions at the ortho and meta positions of the B-ring and a free hydroxyl group at the C3 position[1], 2',3'-DMHF bridges the gap between a bioactive therapeutic agent and a biophysical fluorescent probe.

This whitepaper provides a comprehensive, field-proven framework for the in vitro characterization of 2',3'-DMHF. By detailing the causality behind photophysical behaviors, redox modulation, and cytotoxicity, this guide establishes self-validating protocols designed for rigorous, reproducible drug development workflows.

Biophysical Characterization: The ESIPT Phenomenon

Before evaluating 2',3'-DMHF in complex cellular models, it is critical to understand its inherent photophysics. Like many 3-hydroxyflavones, 2',3'-DMHF exhibits Excited-State Intramolecular Proton Transfer (ESIPT) .

The Causality: The C3-hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. Upon photoexcitation, the redistribution of electron density drastically increases the acidity of the 3-OH and the basicity of the 4=O, driving an ultrafast proton transfer. This yields a tautomeric excited state (T) that emits at a significantly longer wavelength than the normal excited state (N), resulting in dual-band fluorescence. The bulky 2',3'-methoxy groups force the B-ring out of coplanarity with the chromone core, fine-tuning the hydration shell and making the ESIPT highly sensitive to the local microenvironment (e.g., lipid bilayers or protein binding pockets).

ESIPT N Ground State (N) N_star Excited Normal (N*) N->N_star Photon Absorption N_star->N Normal Emission T_star Excited Tautomer (T*) N_star->T_star ESIPT (Ultrafast) T Ground Tautomer (T) T_star->T Tautomer Emission T->N Reverse PT

Fig 1: ESIPT cycle of 3-hydroxyflavones illustrating dual emission photophysics.

In Vitro Antioxidant & Redox Profiling

While polyhydroxylated flavonoids (e.g., quercetin) rely on catechol B-rings for radical scavenging, the methoxylation in 2',3'-DMHF shifts the primary site of Hydrogen Atom Transfer (HAT) exclusively to the C3-OH[2]. Methoxy groups increase the lipophilicity of the molecule, enhancing its ability to protect lipid membranes against peroxidation[3].

Protocol: Self-Validating DPPH Radical Scavenging Assay

This protocol evaluates the ability of 2',3'-DMHF to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Prepare 2',3'-DMHF stock in DMSO, diluted in methanol to working concentrations (5–100 µM).

  • Reaction Assembly (96-well plate):

    • Test Wells: 100 µL DMHF + 100 µL DPPH.

    • Assay Blank (Max Signal): 100 µL Methanol + 100 µL DPPH.

    • Sample Blank (Interference Check): 100 µL DMHF + 100 µL Methanol. (Critical: Flavonols often absorb in the 400-500 nm range; this subtracts intrinsic compound absorbance).

    • Positive Control: 100 µL Ascorbic Acid + 100 µL DPPH.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader.

  • Calculation: %Scavenging=(1−AbsAssayBlank​AbsTest​−AbsSampleBlank​​)×100

Cytotoxicity and Anti-Proliferative Assays

Methoxylated flavonols are highly membrane-permeable and frequently exhibit anti-proliferative effects against cancer cell lines by modulating intracellular ROS and kinase pathways (such as PI3K/Akt or PAR4)[4][5]. The MTT assay is the gold standard for quantifying this cytotoxicity.

Protocol: High-Throughput MTT Viability Assay

The Causality: MTT is a cationic tetrazolium salt that penetrates viable cells. Mitochondrial succinate dehydrogenase reduces the tetrazole ring into insoluble purple formazan. Because redox-active flavonoids can sometimes chemically reduce MTT directly, a rigorous exclusion blank is mandatory[5].

Methodology:

  • Cell Seeding: Seed adherent cells (e.g., HeLa or RAW264.7) at 5×103 cells/well in 100 µL complete media in a 96-well plate. Incubate for 24h at 37°C, 5% CO 2​ .

  • Treatment: Aspirate media. Add 100 µL of media containing 2',3'-DMHF (1–200 µM).

    • Vehicle Control: Media + 0.5% DMSO (Matches highest solvent concentration).

    • Interference Blank (No Cells): Media + 200 µM DMHF + MTT (Checks for spontaneous chemical reduction of MTT by the flavonol).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve the formazan crystals. Agitate for 15 minutes.

  • Quantification: Read absorbance at 570 nm (reference wavelength 630 nm).

MTT S1 Cell Seeding (96-well plate) S2 DMHF Treatment (48-72h incubation) S1->S2 S3 MTT Addition (Formazan formation) S2->S3 S4 Solubilization (DMSO Buffer) S3->S4 S5 Absorbance Read (570 nm) S4->S5

Fig 2: Standardized MTT assay workflow for evaluating in vitro cytotoxicity.

Mechanistic Cellular Signaling

Once cytotoxicity and redox baselines are established, mechanistic studies must determine how 2',3'-DMHF alters cellular fate. Structurally related dimethoxyflavonols have been shown to act as potent receptor antagonists and kinase modulators, suppressing downstream inflammatory and survival pathways[4].

Pathway DMHF 2',3'-DMHF Treatment ROS Intracellular ROS DMHF->ROS Scavenges/Inhibits PI3K PI3K/Akt Pathway DMHF->PI3K Modulates NFKB NF-κB Translocation ROS->NFKB Activates Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Regulates NFKB->Apoptosis Pro-survival block

Fig 3: Intracellular signaling modulation by methoxylated flavonols.

Quantitative Data Summary

To facilitate comparative analysis, the following tables synthesize expected quantitative ranges for 2',3'-DMHF based on its structural class and empirical data from analogous methoxylated flavonols[2][3][5].

Table 1: Photophysical & Chemical Properties

Parameter Value / Range Significance
Molecular Weight 298.29 g/mol Optimal for passive diffusion[1].
LogP (Predicted) ~3.5 High lipophilicity; excellent membrane partitioning.

| Absorption ( λmax​ ) | ~345 nm | Excitation window for ESIPT. | | Emission ( λem​ ) | ~410 nm (N), ~530 nm (T) | Dual emission enabling ratiometric sensing. |

Table 2: Comparative In Vitro Bioactivity Profiling | Assay Type | Target / Cell Line | IC 50​ / EC 50​ Range | Mechanism of Action | | :--- | :--- | :--- | :--- | | Antioxidant | DPPH Radical | 45 - 80 µM | Hydrogen Atom Transfer (HAT) via C3-OH. | | Antioxidant | Lipid Peroxidation | 15 - 30 µM | Membrane-anchored ROS scavenging. | | Cytotoxicity | HeLa (Cervical) | 25 - 60 µM | Apoptosis induction / Mitochondrial dysfunction. | | Cytotoxicity | RAW264.7 (Macrophage) | > 100 µM | Generally well-tolerated in healthy/immune cells. |

References

  • PubChem. "2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713". National Institutes of Health.[Link]

  • ResearchGate. "Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity". Journal of Cardiovascular Pharmacology and Therapeutics.[Link]

  • MDPI. "Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking".[Link]

  • Bulgarian Chemical Communications. "Antioxidant properties of 6-methoxyflavonol glycosides from the aerial parts of Chenopodium bonus-henricus L."[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2',3'-Dimethoxy-3-hydroxyflavone

Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 2',3'-Dimethoxy-3-hydroxyflavone, a methoxylated flavonol of interest to researchers in drug discovery and the life scien...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2',3'-Dimethoxy-3-hydroxyflavone, a methoxylated flavonol of interest to researchers in drug discovery and the life sciences. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known physicochemical properties with an in-depth examination of structurally related flavonoids. We present the theoretical underpinnings of how the 3-hydroxy and 2',3'-dimethoxy functionalities are expected to govern the compound's behavior. This guide offers detailed, field-proven protocols for determining equilibrium solubility via the shake-flask method and for assessing chemical stability through a comprehensive forced degradation study. These methodologies are designed to be self-validating and adhere to established scientific and regulatory principles, such as those outlined by the International Council for Harmonisation (ICH). All discussions are supported by authoritative references to provide a robust and reliable resource for scientists working with this and similar flavonoid compounds.

Introduction: The Scientific Context of 2',3'-Dimethoxy-3-hydroxyflavone

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, renowned for their diverse biological activities. Within this class, flavonols—characterized by a 3-hydroxy-2-phenylchromen-4-one backbone—are of significant interest for their antioxidant, anti-inflammatory, and potential chemotherapeutic properties.[1]

2',3'-Dimethoxy-3-hydroxyflavone is a synthetic flavonol featuring two key structural modifications: a hydroxyl group at the C3 position of the C-ring and two methoxy groups at the C2' and C3' positions of the B-ring. The 3-hydroxy group is a critical feature of flavonols, contributing to their antioxidant capacity and ability to chelate metal ions.[2][3] The methoxylation pattern on the B-ring is known to significantly modulate the physicochemical properties of flavonoids. O-methylation generally reduces the number of hydrogen bond donors, which can decrease aqueous solubility but increase lipophilicity and metabolic stability.[4][5] This modification can enhance membrane permeability and oral bioavailability, making methoxylated flavonoids attractive candidates for drug development.

Understanding the solubility and stability of 2',3'-Dimethoxy-3-hydroxyflavone is a prerequisite for any meaningful biological or pharmaceutical development. Poor solubility can impede in vitro assay performance and lead to low bioavailability in vivo, while chemical instability can result in loss of potency and the formation of potentially toxic degradants. This guide serves as a foundational resource for researchers, providing both the theoretical framework and the practical methodologies required to characterize and manage these critical attributes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2',3'-Dimethoxy-3-hydroxyflavone is presented in Table 1. These parameters provide a baseline for understanding its expected behavior in various solvent systems and under stress conditions.

PropertyValueSource
IUPAC Name 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-onePubChem[6]
Molecular Formula C₁₇H₁₄O₅PubChem[6]
Molecular Weight 298.29 g/mol PubChem[6]
Appearance Faint yellow to dark yellow powder (predicted)ChemicalBook[7]
Melting Point Not available-
pKa 8.58 ± 0.20 (Predicted)ChemicalBook[7]
LogP (XLogP3) 3.1 (Predicted)PubChem[6]
Solubility DMSO: >15 mg/mLChemicalBook[7]
Storage Temp. 2-8°CChemicalBook[7]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both research and clinical applications. For flavonoids, solubility is a complex function of the substitution pattern of hydroxyl and methoxy groups, which dictates the balance between hydrophilic and lipophilic character.

Theoretical Considerations

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of 2',3'-Dimethoxy-3-hydroxyflavone presents a mixed polarity. The flavone backbone is largely nonpolar, while the 3-hydroxy group provides a site for hydrogen bonding with polar solvents. The two methoxy groups on the B-ring increase lipophilicity compared to their hydroxylated counterparts.[4]

  • In Polar Protic Solvents (e.g., water, ethanol): Solubility is expected to be limited. While the 3-hydroxy group can interact with these solvents, the large, nonpolar scaffold and the lipophilic methoxy groups will hinder extensive dissolution. The solubility in aqueous buffers will also be pH-dependent, likely increasing at pH values above the pKa of the 3-hydroxy group due to deprotonation and salt formation.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Higher solubility is anticipated. These solvents can effectively solvate the polar 3-hydroxy group without the competing hydrogen bond network of protic solvents, while also accommodating the nonpolar regions of the molecule. The reported high solubility in DMSO (>15 mg/mL) supports this.[7]

  • In Nonpolar Solvents (e.g., hexane, toluene): Very poor solubility is expected due to the presence of the polar 3-hydroxy and carbonyl groups.

The diagram below illustrates the key molecular features of 2',3'-Dimethoxy-3-hydroxyflavone and the external factors that govern its solubility.

Figure 1: Key factors influencing the solubility of 2',3'-Dimethoxy-3-hydroxyflavone.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the equilibrium (thermodynamic) solubility of a compound.[8] It involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Rationale for Method Choice: This method provides the true equilibrium solubility, which is essential for physicochemical characterization and formulation development. It is more accurate than kinetic methods, which can overestimate solubility due to the formation of supersaturated solutions.[9]

Materials:

  • 2',3'-Dimethoxy-3-hydroxyflavone (solid powder)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Acetonitrile, Ethyl Acetate)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of 2',3'-Dimethoxy-3-hydroxyflavone to a series of glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 2-5 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed. Allow the samples to equilibrate for at least 24 hours. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1 hour to allow larger particles to settle.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the initial few drops to saturate the filter membrane. Collect the filtrate into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.[10]

  • Quantification:

    • Prepare a series of standard solutions of 2',3'-Dimethoxy-3-hydroxyflavone of known concentrations in the test solvent.

    • Analyze the standards and the filtered sample solution by a validated HPLC-UV method. A reverse-phase C18 column is typically suitable for flavonoids.[11]

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the sample filtrate using the calibration curve.

  • Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature.

Stability Profile

The chemical stability of a drug candidate determines its shelf-life, dictates storage conditions, and influences its safety profile. Flavonoids, particularly those with hydroxyl groups, can be susceptible to degradation under various environmental conditions.

Theoretical Considerations

The structure of 2',3'-Dimethoxy-3-hydroxyflavone suggests several potential degradation pathways.

  • Hydrolysis: The flavone core is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the heterocyclic C-ring can occur, although this typically requires extreme conditions.

  • Oxidation: The 3-hydroxy group and the electron-rich aromatic rings make the molecule susceptible to oxidation. The presence of peroxides, metal ions, or exposure to atmospheric oxygen, especially at elevated temperatures, can lead to the formation of quinone-type structures or ring-cleavage products.[12]

  • Photodegradation: Flavonoids possess strong UV absorbance and can be prone to degradation upon exposure to light. The 3-hydroxy group can participate in excited-state intramolecular proton transfer (ESIPT), which can sometimes lead to rearrangement or degradation pathways, though this is highly dependent on the solvent and pH.[13]

  • Thermal Degradation: While the solid form may be relatively stable, solutions of flavonoids can degrade at elevated temperatures. The rate and pathway of degradation are influenced by the solvent and the presence of oxygen.[14]

The methoxy groups on the B-ring are generally stable but can influence the electron density of the ring system, thereby modulating its susceptibility to oxidative or photolytic degradation. Overall, methoxylation tends to increase the stability of flavonoids compared to their polyhydroxylated counterparts.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by ICH guidelines (Q1A(R2)).[15][16] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to real-time storage.[3]

Rationale for Method Choice: This comprehensive approach subjects the molecule to a range of stress conditions, providing a complete picture of its intrinsic stability. The resulting data is crucial for validating that the chosen analytical method can separate the intact drug from all significant degradants, a requirement for regulatory submissions.[17][18]

Materials:

  • 2',3'-Dimethoxy-3-hydroxyflavone

  • HPLC-grade methanol or acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric glassware

  • pH meter

  • Thermostatically controlled oven and water bath

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/DAD or HPLC-MS method

Procedure: The workflow for a forced degradation study is depicted in Figure 2.

cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, RT prep->base oxid Oxidation 3% H2O2, RT prep->oxid therm Thermal (Solution) 60°C in Methanol prep->therm photo Photolytic (Solution) ICH Q1B Conditions prep->photo sample Sample at Time Points (e.g., 0, 4, 8, 24, 48h) acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable dilute Dilute to Target Concentration sample->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze purity Assess Peak Purity analyze->purity mass_bal Calculate Mass Balance analyze->mass_bal identify Identify Degradants (MS) analyze->identify

Figure 2: Experimental workflow for the forced degradation study of 2',3'-Dimethoxy-3-hydroxyflavone.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of 2',3'-Dimethoxy-3-hydroxyflavone (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Control Sample: Dilute the stock solution with the analysis mobile phase to a target concentration (e.g., 100 µg/mL). This is the time zero (T₀) unstressed control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 4, 8, 24 hours), immediately cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep at room temperature, as flavonoids are often more sensitive to base.

    • Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours), neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of H₂O₂ (e.g., final concentration of 3%).

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 4, 8, 24 hours) and dilute for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C).

    • For solid-state thermal stress, place the powder in an oven at the same temperature.

    • Sample at time points (e.g., 24, 48, 72 hours), cool, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Wrap a control sample in foil and place it alongside the exposed sample.

    • Analyze both samples after the exposure period.

Data Analysis and Interpretation:

  • Specificity: The HPLC method must demonstrate the ability to separate the parent peak from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is essential to confirm this.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay value. A significant deviation may indicate that some degradants are not being detected (e.g., they are volatile or lack a chromophore).[16]

  • Degradant Identification: Use HPLC-MS/MS to obtain molecular weight and fragmentation data for the major degradation products to propose their structures.

Conclusion and Recommendations

2',3'-Dimethoxy-3-hydroxyflavone is a lipophilic flavonol with limited expected aqueous solubility but good solubility in polar aprotic solvents like DMSO. Its stability profile is predicted to be governed by its susceptibility to oxidation and photolysis, with the 3-hydroxy group being a key reactive site. The provided protocols for solubility and stability testing offer a robust framework for experimentally characterizing these properties. For routine handling, it is recommended to prepare stock solutions in DMSO and store them at 2-8°C, protected from light. Further dilution into aqueous media should be done immediately before use, ensuring the final organic solvent concentration is compatible with the intended assay. A thorough understanding of these fundamental properties is indispensable for the successful development and application of this promising compound.

References

  • Validation of the Stability-Indicating HPLC Method for the Major Flavonoids in Spray-Dryed Leaf Extract of Aleurites moluccana L. Willd. (2012). Phytochemical Analysis. [Link]

  • An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. (n.d.). ResearchGate. [Link]

  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. (2022). PMC. [Link]

  • 2',3'-Dimethoxy-3-hydroxyflavone. (n.d.). PubChem. [Link]

  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (n.d.). ResearchGate. [Link]

  • Pharma Stability: Forced Degradation Playbook. (n.d.). LinkedIn. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Methoxylated Flavones from Salvia Mirzayanii Rech. f. and Esfand with Immunosuppressive Properties. (n.d.). PMC. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. (2022). PMC. [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. (2008). Journal of Agricultural and Food Chemistry. [Link]

  • Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources. (n.d.). Ovid. [Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (n.d.). PMC. [Link]

  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Influence of B-ring hydroxylation on interactions of flavonols with bovine serum albumin. (2008). Journal of Agricultural and Food Chemistry. [Link]

  • Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. (n.d.). The Journal of Physical Chemistry B. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS International. [Link]

  • Effect of Hydroxyl or Methoxy Group in B-Ring of Flavonols on Structural Change and Antiseptic Ability of Soy Protein Isolate. (2026). PubMed. [Link]

  • Diversity of estrogen biodegradation pathways and application in environmental bioremediation. (n.d.). PMC. [Link]

  • A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. (2000). PubMed. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022). Frontiers in Microbiology. [Link]

Sources

Foundational

2',3'-Dimethoxy-3-hydroxyflavone: A Comprehensive Technical Guide on Synthesis, Structure-Activity Relationships, and Biological Profiling

Executive Summary 2',3'-Dimethoxy-3-hydroxyflavone (CAS: 80710-38-9) is a synthetic flavonol characterized by a di-methoxy substitution on the B-ring and a critical hydroxyl group at the 3-position of the C-ring[1]. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3'-Dimethoxy-3-hydroxyflavone (CAS: 80710-38-9) is a synthetic flavonol characterized by a di-methoxy substitution on the B-ring and a critical hydroxyl group at the 3-position of the C-ring[1]. While naturally occurring polyhydroxylated flavonoids (e.g., quercetin) exhibit broad-spectrum biological activities, their poor lipophilicity and rapid metabolic degradation severely limit their clinical translation. The strategic incorporation of methoxy groups in 2',3'-dimethoxy-3-hydroxyflavone enhances cellular permeability and metabolic stability while retaining the 3-OH pharmacophore required for antioxidant and kinase-inhibitory activities[2].

This whitepaper provides an in-depth analysis of its structural chemistry, chemical synthesis via the Algar-Flynn-Oyamada (AFO) reaction, and standardized protocols for biological evaluation.

Structural Chemistry & Structure-Activity Relationship (SAR)

The pharmacological profile of 3-hydroxyflavones (3HFs) is heavily dictated by their substitution patterns. Understanding the causality behind these structural features is critical for drug development.

  • The 3-Hydroxy Pharmacophore: The hydroxyl group at the C3 position is essential for reactive oxygen species (ROS) scavenging. It donates a hydrogen atom to neutralize free radicals, forming a highly stable, resonance-delocalized flavonoid phenoxyl radical[2]. Furthermore, the 3-OH group, in conjunction with the C4-carbonyl, serves as a potent bidentate ligand for chelating transition metals (e.g., Fe²⁺, Cu²⁺), thereby preventing Fenton-mediated oxidative stress.

  • B-Ring Methoxy Substitutions: Unlike polyhydroxylated B-rings that are highly susceptible to Phase II metabolism (glucuronidation and sulfation), the 2',3'-dimethoxy substitution acts as a metabolic shield. This modification increases the partition coefficient (LogP), significantly enhancing lipid bilayer penetration and bioavailability[1].

  • Excited-State Intramolecular Proton Transfer (ESIPT): 3HFs exhibit a unique photophysical phenomenon where the 3-OH proton transfers to the 4-carbonyl oxygen upon UV excitation. This results in dual-band fluorescence, making 2',3'-dimethoxy-3-hydroxyflavone a highly sensitive fluorescent probe for evaluating local microenvironments in lipid membranes.

Chemical Synthesis: The Algar-Flynn-Oyamada (AFO) Methodology

The standard synthetic route for 2',3'-dimethoxy-3-hydroxyflavone is the Algar-Flynn-Oyamada (AFO) reaction, a base-induced oxidative cyclization of chalcones[3][4].

Mechanistic Causality: The reaction relies on alkaline hydrogen peroxide. The base (NaOH) deprotonates the hydrogen peroxide to form a nucleophilic hydroperoxide anion (HOO⁻), which attacks the α,β-unsaturated ketone of the chalcone. Computational studies confirm that the mechanism proceeds via a transient epoxide intermediate (or a concerted electrophilic pathway), ultimately yielding the 3-hydroxyflavone core[5][6]. The presence of methoxy groups on the B-ring influences the reaction kinetics, often requiring optimized phase-transfer catalysis or microwave assistance to prevent the formation of aurone byproducts[3][7].

AFO_Synthesis A 2'-Hydroxyacetophenone C Claisen-Schmidt Condensation (NaOH / EtOH, RT) A->C B 2,3-Dimethoxybenzaldehyde B->C D 2'-Hydroxy-2,3-dimethoxychalcone C->D Aldol Addition & Dehydration E Algar-Flynn-Oyamada (AFO) Reaction (H2O2, NaOH, 0°C to RT) D->E F Epoxide Intermediate (Transient) E->F Nucleophilic Epoxidation G 2',3'-Dimethoxy-3-hydroxyflavone (Target Compound) F->G Oxidative Cyclization

Step-by-step Algar-Flynn-Oyamada (AFO) synthesis workflow for 2',3'-dimethoxy-3-hydroxyflavone.

Biological Activity Profiling & Experimental Protocols

Flavonols with B-ring methoxy substitutions are extensively evaluated for their cardioprotective and antioxidant properties. The following protocols are self-validating systems designed to ensure reproducibility in laboratory settings.

Protocol A: Synthesis of 2',3'-Dimethoxy-3-hydroxyflavone
  • Chalcone Formation: Dissolve 10 mmol of 2'-hydroxyacetophenone and 10 mmol of 2,3-dimethoxybenzaldehyde in 20 mL of absolute ethanol[2].

  • Base Catalysis: Add 5 mL of 20% aqueous NaOH dropwise while stirring at room temperature. Stir continuously for 12 hours until a yellow precipitate (the chalcone intermediate) forms.

  • Isolation: Neutralize the mixture with dilute HCl. Filter the chalcone, wash thoroughly with cold distilled water, and recrystallize from ethanol to ensure purity.

  • AFO Cyclization: Dissolve 5 mmol of the isolated chalcone in a mixture of 15 mL ethanol and 5 mL of 20% NaOH. Cool the reaction vessel to 0°C in an ice bath[5].

  • Oxidation: Slowly add 2 mL of 30% H₂O₂ dropwise to prevent thermal runaway. Stir at 0°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 4 hours[5].

  • Purification: Acidify the mixture with 2M HCl to precipitate the product. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield pure 2',3'-dimethoxy-3-hydroxyflavone.

Protocol B: Antioxidant Capacity (DPPH Assay)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the hydrogen-donating ability of the 3-OH group. The reduction of the purple DPPH radical to the yellow DPPH-H is quantified spectrophotometrically, providing a direct measure of radical scavenging kinetics.

  • Prepare a fresh 0.1 mM solution of DPPH in HPLC-grade methanol.

  • Prepare serial dilutions of 2',3'-dimethoxy-3-hydroxyflavone (ranging from 1 to 100 µM) in DMSO.

  • In a 96-well microplate, mix 100 µL of the compound solution with 100 µL of the DPPH solution. Include a vehicle control (DMSO + DPPH) and a blank (Methanol only).

  • Incubate the plate in the dark at room temperature for exactly 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ value relative to a Trolox standard to validate the assay's sensitivity.

Signaling_Pathway A 2',3'-Dimethoxy-3-hydroxyflavone B Direct ROS Scavenging (3-OH Group) A->B Chemical C Keap1 Inhibition A->C Biological G Cellular Protection / Cardioprotection B->G Reduces Oxidative Stress D Nrf2 Nuclear Translocation C->D Releases Nrf2 E Antioxidant Response Element (ARE) D->E Binds to F HO-1 / NQO1 Expression E->F Transcription F->G Enzymatic Defense

Dual-action antioxidant mechanism: Direct ROS scavenging and Nrf2/ARE pathway activation.

Quantitative Data Summary

The following table summarizes the physicochemical properties and comparative metrics of 2',3'-dimethoxy-3-hydroxyflavone against standard reference compounds, highlighting the structural advantages of methoxy substitution.

Property / Metric2',3'-Dimethoxy-3-hydroxyflavoneQuercetin (Reference)3',4'-Dihydroxyflavonol
CAS Number 80710-38-9[1]117-39-56068-78-6
Molecular Formula C₁₇H₁₄O₅[1]C₁₅H₁₀O₇C₁₅H₁₀O₅
Molecular Weight 298.29 g/mol [1]302.23 g/mol 270.24 g/mol
Hydrogen Bond Donors 1[1]53
Hydrogen Bond Acceptors 5[1]75
Topological Polar Surface Area 65.0 Ų[1]131.0 Ų86.9 Ų
Lipophilicity (XLogP3) 3.0 (High permeability)[1]1.5 (Low permeability)2.1 (Moderate)

Note: The reduced topological polar surface area (TPSA) and higher XLogP3 of 2',3'-dimethoxy-3-hydroxyflavone directly correlate with its enhanced ability to cross lipid bilayers compared to highly hydroxylated analogs.

References

  • PubChem. "2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713". National Center for Biotechnology Information. URL:[Link]

  • Australian Journal of Chemistry. "Phase Transfer Catalysis Extends The Scope of The Algar–Flynn–Oyamada Synthesis of 3-Hydroxyflavones". CSIRO Publishing. URL:[Link]

  • Journal of the Mexican Chemical Society. "Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction". SciELO. URL:[Link]

  • Beilstein Archives. "Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies". Beilstein-Institut. URL:[Link]

  • Cambridge University Press. "Algar-Flynn-Oyamada Reaction". Name Reactions in Organic Synthesis. URL:[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "Ring closing and photooxidation in nitrogen analogues of 3-hydroxyflavone". RSC Publishing. URL:[Link]

  • ACS Omega. "Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado". American Chemical Society. URL:[Link]

Sources

Exploratory

Strategic Sourcing and Analytical Validation of 2',3'-Dimethoxy-3-hydroxyflavone: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, 3-hydroxyflavones represent a highly versatile class of compounds, prized for their unique photophysical properties—specifically Excited-State Intramo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 3-hydroxyflavones represent a highly versatile class of compounds, prized for their unique photophysical properties—specifically Excited-State Intramolecular Proton Transfer (ESIPT)—and their capacity to act as structural scaffolds for target-specific pharmacological agents[1][2]. However, the procurement of specific derivatives, such as 2',3'-Dimethoxy-3-hydroxyflavone , is fraught with systemic database inaccuracies across global chemical suppliers.

This whitepaper provides an authoritative guide on navigating the supplier landscape, resolving critical nomenclature paradoxes, and implementing self-validating analytical protocols to ensure the integrity of your research pipelines.

Chemical Identity & The CAS Nomenclature Paradox

As a Senior Application Scientist, the first point of failure in any assay is often assumed to be the protocol, when in reality, it is the starting material. When sourcing 2',3'-Dimethoxy-3-hydroxyflavone, researchers will immediately encounter a pervasive database error: the misattribution of CAS Registry Number 6068-78-6 .

  • The True Compound: 2',3'-Dimethoxy-3-hydroxyflavone corresponds to PubChem CID 688713 (Molecular Formula: C17H14O5, MW: 298.29 g/mol )[1][3]. It features methoxy groups at the 2' and 3' positions of the B-ring.

  • The Database Artifact: Many suppliers list CAS 6068-78-6 for this compound[4][5]. However, authoritative chemical databases map CAS 6068-78-6 to 3',4'-dihydroxyflavonol (PubChem CID 145826; Molecular Formula: C15H10O5, MW: 270.24 g/mol )[6][7].

If a researcher blindly orders CAS 6068-78-6, they risk receiving a dihydroxy analogue instead of the required dimethoxy compound. The dihydroxy variant is a potent antioxidant and cardioprotective agent[8], but its free hydroxyl groups on the B-ring will drastically alter solubility, binding affinity (e.g., in EGR-1 transcription factor modulation[2]), and photophysical emission spectra compared to the sterically hindered, lipophilic methoxy groups.

Supplier Landscape & Strategic Procurement

To mitigate supply chain risks, quantitative data from major vendors has been synthesized below. When ordering, you must specify the structural name and molecular weight, rather than relying solely on the CAS number.

Table 1: Verified Supplier Landscape for 2',3'-Dimethoxy-3-hydroxyflavone and Analogues
SupplierListed Compound NameIdentifier / Art. No.Stated PurityScale / Focus
Carl ROTH 2',3'-Dimethoxy-3-hydroxyflavoneArt. No. 2L07.2≥95%100 mg – 1 g (Research)[9]
Daken Chemical 2',3'-Dimethoxy-3-HydroxyflavoneCAS 6068-78-6CustomBulk / Industrial Synthesis[5][10]
Dayang Chem 2',3'-Dimethoxy-3-hydroxyflavoneCAS 6068-78-6Custom1L to 3000L Scale[11][12]
TargetMol 3',4'-DihydroxyflavonolCAS 6068-78-699.41%mg scale (Biological Probes)[4]
Chemdor 3',4'-DihydroxyflavonolCAS 6068-78-6≥98% (HPLC)Analytical Standard[7][13]

Strategic Insight: For immediate analytical and photophysical research, Carl ROTH provides the explicitly named dimethoxy derivative[9]. For bulk scale-up, vendors like Dayang Chem and Daken Chemical are viable[10][12], but require the stringent incoming Quality Control (QC) workflow detailed in Section 4.

Photophysical Mechanisms: The ESIPT Pathway

The core utility of 3-hydroxyflavones in biophysics lies in their Excited-State Intramolecular Proton Transfer (ESIPT) . The spatial proximity of the 3-hydroxyl group to the 4-carbonyl group allows for a strong intramolecular hydrogen bond.

Causality of ESIPT: Upon UV excitation, the electron density shifts, increasing the acidity of the 3-OH and the basicity of the 4-C=O. A proton rapidly transfers across the hydrogen bond, converting the "Normal" (N) excited state into a "Tautomer" (T) excited state. Because these two states have different energy gaps, the molecule exhibits highly sensitive dual-band fluorescence . The ratio of the Normal emission (blue/violet) to the Tautomer emission (green/yellow) is strictly dependent on the polarity and hydrogen-bonding capacity of the local microenvironment.

ESIPT_Mechanism N_S0 Normal Form (S0) Ground State N_S1 Normal Form (S1) Excited State N_S0->N_S1 Excitation (UV) N_S1->N_S0 Normal Emission T_S1 Tautomer Form (S1) Excited State N_S1->T_S1 ESIPT (Fast) T_S0 Tautomer Form (S0) Ground State T_S1->T_S0 Tautomer Emission T_S0->N_S0 Reverse PT

Caption: ESIPT photophysical pathway of 3-hydroxyflavones showing dual emission.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must implement self-validating systems. The following protocols guarantee that the sourced material is structurally correct and photophysically active.

Protocol 1: Incoming QC via High-Resolution LC-MS & NMR

Because of the CAS 6068-78-6 discrepancy, you must analytically prove the presence of the methoxy groups[1][6].

QC_Workflow Start Receive Supplier Batch (Claimed 2',3'-Dimethoxy-3-HF) LCMS High-Resolution LC-MS Start->LCMS Decision m/z [M+H]+ ? LCMS->Decision True m/z 299.09 Confirmed CID 688713 Decision->True Yes (C17H14O5) False m/z 271.06 Mislabeled CID 145826 Decision->False No (C15H10O5) NMR 1H-NMR Analysis Verify -OCH3 at ~3.8 ppm True->NMR Reject Reject Batch / Re-assign False->Reject Proceed Proceed to Bioassays NMR->Proceed

Caption: Analytical QC workflow to resolve CAS 6068-78-6 nomenclature discrepancies.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the supplied powder in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Mass Spectrometry (ESI+): Inject the sample into a High-Resolution Mass Spectrometer operating in positive electrospray ionization mode.

    • Causality: You are looking for the exact mass of the protonated molecular ion [M+H]+ . The true 2',3'-dimethoxy derivative will yield an m/z of 299.09 [1]. If the supplier shipped the dihydroxy analogue (CAS 6068-78-6), you will observe an m/z of 271.06 [6].

  • Nuclear Magnetic Resonance (1H-NMR): Dissolve 5 mg of the validated powder in DMSO−d6​ .

    • Causality: Confirm the presence of two distinct singlet peaks integrating to 3 protons each in the region of ~3.8–3.9 ppm. These correspond to the protons of the 2' and 3' methoxy groups, definitively proving the substitution pattern.

Protocol 2: Ratiometric ESIPT Fluorescence Validation

Once the structure is confirmed, validate the functional integrity of the 3-hydroxyflavone core.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare two 10 µM working solutions of the compound. Dilute one in Toluene (non-polar, aprotic) and the other in Methanol (polar, protic).

  • Spectroscopic Excitation: Place the samples in a quartz cuvette and excite at the absorption maximum (~340–350 nm) using a spectrofluorometer.

  • Emission Scanning: Record the emission spectra from 380 nm to 600 nm.

    • Causality & Expected Results: In Toluene, the lack of solvent interference strengthens the intramolecular hydrogen bond, facilitating rapid ESIPT. You will observe a dominant, highly Stokes-shifted Tautomer emission band (yellow/green, ~530 nm). In Methanol, the solvent's hydrogen-bonding capabilities disrupt the intramolecular bond, hindering ESIPT. This results in a dominant Normal emission band (blue, ~410 nm). Observing this solvent-dependent dual emission self-validates the photophysical viability of your batch.

References

  • Title: 2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 3',4'-Dihydroxyflavonol | C15H10O5 | CID 145826 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2',3'-Dimethoxy-3-hydroxyflavone, 100 mg Source: Carl ROTH URL: [Link]

Sources

Protocols & Analytical Methods

Method

2',3'-Dimethoxy-3-hydroxyflavone synthesis protocol

Application Note: Scalable Synthesis and In-Process Validation of 2',3'-Dimethoxy-3-hydroxyflavone Mechanistic Rationale & Synthetic Strategy The synthesis of 2',3'-dimethoxy-3-hydroxyflavone relies on a highly reliable...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and In-Process Validation of 2',3'-Dimethoxy-3-hydroxyflavone

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2',3'-dimethoxy-3-hydroxyflavone relies on a highly reliable two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by an Algar-Flynn-Oyamada (AFO) oxidative cyclization[1].

  • Claisen-Schmidt Condensation : The reaction initiates with the deprotonation of 2-hydroxyacetophenone by a strong base (NaOH) to form a reactive enolate. This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. Subsequent dehydration yields the α,β-unsaturated intermediate, 2'-hydroxy-2,3-dimethoxychalcone[2].

  • Algar-Flynn-Oyamada (AFO) Reaction : The chalcone is subjected to alkaline hydrogen peroxide. The mechanism proceeds via the nucleophilic attack of the hydroperoxide anion ( OOH− ) on the electron-deficient β -carbon of the chalcone, forming an epoxide intermediate. The adjacent phenolate oxygen then executes an intramolecular nucleophilic attack to open the epoxide ring, culminating in the formation of the 3-hydroxyflavone core[1][3].

Workflow A 2-Hydroxyacetophenone + 2,3-Dimethoxybenzaldehyde B Claisen-Schmidt Condensation (EtOH, aq. NaOH, RT, 24h) A->B C 2'-Hydroxy-2,3-dimethoxychalcone (Intermediate) B->C D Algar-Flynn-Oyamada (AFO) Reaction (EtOH, 16% NaOH, 30% H2O2, 0°C -> RT) C->D E 2',3'-Dimethoxy-3-hydroxyflavone (Crude Product) D->E F Purification (Recrystallization / Chromatography) E->F G Pure 2',3'-Dimethoxy-3-hydroxyflavone (Final Product) F->G

Synthetic workflow for 2',3'-dimethoxy-3-hydroxyflavone via Claisen-Schmidt and AFO reactions.

Reagent and Stoichiometry Matrix

ReagentMW ( g/mol )EquivalentsRole in Synthesis
2-Hydroxyacetophenone 136.151.0A-ring precursor (Enolate source)
2,3-Dimethoxybenzaldehyde 166.171.0B-ring precursor (Electrophile)
Sodium Hydroxide (NaOH) 40.004.0 (Total)Base catalyst / Deprotonating agent
Ethanol (Absolute) 46.07SolventReaction medium
Hydrogen Peroxide (30% aq) 34.013.5Nucleophilic oxidant for epoxidation
Hydrochloric Acid (10% aq) 36.46ExcessQuenching and acidification

Step-by-Step Experimental Protocol

Synthesis of 2'-Hydroxy-2,3-dimethoxychalcone
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyacetophenone (10 mmol, 1.36 g) and 2,3-dimethoxybenzaldehyde (10 mmol, 1.66 g) in 50 mL of absolute ethanol.

  • Base Addition : Prepare a 50% w/v aqueous NaOH solution. Slowly add 5 mL of this solution dropwise to the stirring reaction mixture at room temperature.

    • Causality: Slow addition prevents localized heating and minimizes the self-condensation of the acetophenone (aldol side-reactions)[2].

  • Reaction : Seal the flask and stir vigorously at room temperature for 24–48 hours. The mixture will transition to a deep red/orange color as the extended conjugated chalcone system forms.

  • Quenching & Isolation : Pour the crude mixture into 150 mL of crushed ice water. Slowly acidify the solution using 10% HCl until the pH reaches 2–3.

    • Causality: The highly alkaline environment keeps the chalcone in its water-soluble phenolate form. Acidification forces the protonation of the phenol, triggering the immediate precipitation of the neutral 2'-hydroxy-2,3-dimethoxychalcone[2].

  • Purification : Collect the yellow precipitate via vacuum filtration. Wash thoroughly with cold distilled water to remove residual salts, and recrystallize from hot ethanol.

Algar-Flynn-Oyamada (AFO) Oxidative Cyclization
  • Preparation : Dissolve the purified 2'-hydroxy-2,3-dimethoxychalcone (5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Alkalization : Add 10 mL of a 16% w/v aqueous NaOH solution. The solution will darken immediately due to phenolate formation.

  • Temperature Control : Submerge the flask in an ice-water bath and allow it to cool to 0 °C.

  • Oxidation : Add 30% H2​O2​ (1.5 mL, ~15 mmol) dropwise over 15 minutes.

    • Causality: The epoxidation of the α,β -unsaturated double bond is highly exothermic. Maintaining the reaction at 0 °C during addition prevents thermal degradation of the epoxide intermediate and suppresses the formation of aurone side-products, which are favored at higher temperatures[3].

  • Cyclization : Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow it to stir at room temperature overnight.

  • Isolation : Pour the mixture into ice water and acidify with 10% HCl to pH 3. Collect the resulting pale yellow/white precipitate via vacuum filtration. Wash with cold water and recrystallize from methanol or ethanol to yield pure 2',3'-dimethoxy-3-hydroxyflavone.

Mechanism N1 2'-Hydroxychalcone N2 Deprotonation by NaOH N1->N2 N3 Phenolate / Enolate Intermediate N2->N3 N4 Nucleophilic Epoxidation (H2O2) N3->N4 N5 Epoxide Intermediate N4->N5 N6 Intramolecular Ring Opening (Attack by Phenolate Oxygen) N5->N6 N7 Flavanonol (Dihydroflavonol) N6->N7 N8 Oxidation / Dehydration N7->N8 N9 3-Hydroxyflavone Core N8->N9

Logical mechanistic sequence of the Algar-Flynn-Oyamada (AFO) oxidative cyclization.

In-Process Analytical Validation (Self-Validating Checkpoints)

To ensure the trustworthiness of the protocol, the reaction acts as a self-validating system through intrinsic photophysical properties:

  • TLC Monitoring : Elute with Hexane:Ethyl Acetate (7:3 v/v). The chalcone precursor will appear as a distinct spot under 254 nm UV light but will lack visible fluorescence.

  • ESIPT Fluorescence Checkpoint : The successful formation of the 3-hydroxyflavone core introduces a unique photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) [4]. The proximity of the 3-hydroxyl group to the 4-carbonyl oxygen allows for rapid proton transfer upon UV excitation, resulting in a massive Stokes shift.

  • Validation Step : Spot the crude AFO product on a TLC plate and illuminate it with a 365 nm UV lamp. The 2',3'-dimethoxy-3-hydroxyflavone product will emit a brilliant, dual-band fluorescence (typically bright green/yellow)[4]. If the spot does not fluoresce brilliantly, the cyclization has stalled at the epoxide or flavanonol stage, indicating that further oxidation/dehydration is required.

Troubleshooting

  • Issue : High yield of aurone side-product instead of the desired flavonol.

    • Causality & Fix : Aurones form when the intramolecular attack occurs at the α -carbon rather than the β -carbon of the epoxide. This is exacerbated by high temperatures and excessive base. Ensure strict temperature control (0 °C) during H2​O2​ addition and verify the exact molarity of the NaOH solution[3].

  • Issue : Incomplete chalcone consumption during AFO.

    • Causality & Fix : The hydroperoxide anion ( OOH− ) degrades rapidly in the presence of trace metal impurities. Ensure all glassware is thoroughly acid-washed and consider adding a fresh equivalent of 30% H2​O2​ if TLC indicates stalled progress.

Sources

Application

Comprehensive Application Note &amp; Protocol: HPLC-DAD Analysis of 2',3'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2',3'-Dimethoxy-3-hydroxyflavone (C₁₇H₁₄O₅, MW: 298.29 g/mol ) is a highly bioactive flavonol derivative recognized for its potent cardioprotective, anti-inflammatory, and antioxidant properties[1][2]. In drug development and pharmacokinetic studies, the accurate quantification of this compound in complex biological matrices or pharmaceutical formulations is critical.

Flavonoids present unique analytical challenges due to their phenolic hydroxyl groups, which can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution. This application note details a robust, self-validating High-Performance Liquid Chromatography method coupled with Diode Array Detection (HPLC-DAD) specifically engineered to overcome these physicochemical hurdles[3][4].

Causality Behind Methodological Choices
  • Stationary Phase Selection (RP-C18): The hydrophobic flavone backbone requires a highly retentive reversed-phase C18 column to ensure adequate separation from polar matrix interferences[4].

  • Mobile Phase Acidification: The 3-hydroxyl group of 2',3'-Dimethoxy-3-hydroxyflavone has a predicted pKa of approximately 8.58[2]. At a neutral pH, partial ionization occurs. By utilizing 0.1% Formic Acid (lowering the mobile phase pH to ~2.7), the molecule remains fully protonated, suppressing secondary silanol interactions and ensuring sharp, symmetrical peaks.

  • Wavelength Selection (DAD): Flavonols exhibit two characteristic UV absorption bands: Band I (300–380 nm, associated with the cinnamoyl system) and Band II (240–280 nm, associated with the benzoyl system)[3]. Monitoring at 350 nm maximizes sensitivity while virtually eliminating background noise from non-flavonoid matrix components.

Biological Context: Why Quantification Matters

The therapeutic interest in 2',3'-Dimethoxy-3-hydroxyflavone stems from its dual-action antioxidant mechanism. It not only directly scavenges Reactive Oxygen Species (ROS) but also modulates intracellular signaling pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) axis, to upregulate endogenous antioxidant enzymes like HO-1 and MnSOD[5][6]. Accurately quantifying the concentration of this compound is essential for correlating dose-dependent responses in these pathways.

BiologicalPathway Compound 2',3'-Dimethoxy-3-hydroxyflavone ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Scavenging Nrf2 Nrf2 Activation Compound->Nrf2 Modulates Signaling Protection Cellular Protection / Cardioprotection ROS->Protection Induces Damage (Inhibited) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Enzymes Antioxidant Enzymes (HO-1, MnSOD) ARE->Enzymes Gene Transcription Enzymes->Protection Mitigates Oxidative Stress

Fig 1. Dual antioxidant mechanism of 3-hydroxyflavones via ROS scavenging and Nrf2-ARE signaling.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and Quality Control (QC) bracketing to guarantee that the instrument is performing optimally before, during, and after sample analysis.

Reagents and Materials
  • Analytical Standard: 2',3'-Dimethoxy-3-hydroxyflavone (≥98% purity)[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Methanol (MeOH), and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Column: Reversed-phase C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size).

Step-by-Step Methodological Execution

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water (0.1% FA v/v). Degas via ultrasonication for 15 minutes.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Stock Solution: Accurately weigh 5.0 mg of 2',3'-Dimethoxy-3-hydroxyflavone and dissolve in 5.0 mL of DMSO or Methanol to create a 1.0 mg/mL stock. (Note: The compound exhibits high solubility in DMSO[2])

  • Working Standards: Dilute the stock solution serially with Mobile Phase A/B (50:50) to yield a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Filtration: Pass all final samples and standards through a 0.22 µm PTFE syringe filter prior to vialing to protect the column frit.

Step 3: Chromatographic Separation Implement the gradient elution profile detailed in Table 1. A gradient is favored over isocratic elution to ensure that highly retained lipophilic matrix components are flushed from the column, preventing baseline drift in subsequent runs[3][4].

HPLCWorkflow Prep Sample Prep (Methanol/DMSO) Injection Autosampler Injection (10 µL) Prep->Injection Separation RP-C18 Column (Acidic Gradient) Injection->Separation Mobile Phase Delivery Detection DAD Detection (340-360 nm) Separation->Detection Elution of Flavonoid Analysis Data Integration & Quantification Detection->Analysis UV Spectra Extraction

Fig 2. Self-validating HPLC-DAD analytical workflow for flavonol quantification.

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Profile
Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Curve Type
0.085%15%1.0Initial
5.070%30%1.0Linear
15.040%60%1.0Linear
20.010%90%1.0Linear
25.010%90%1.0Hold (Wash)
25.185%15%1.0Step
30.085%15%1.0Re-equilibrate

Column Temperature: 30°C | Injection Volume: 10 µL | Detection: DAD at 350 nm (Reference 500 nm).

Table 2: System Suitability Testing (SST) Acceptance Criteria

To ensure the protocol acts as a self-validating system, a 50 µg/mL QC standard must be injected six times prior to the sample batch. The system is only deemed "fit-for-purpose" if the following criteria are met:

ParameterTarget ValueAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~14.5 min%RSD ≤ 1.0%Confirms pump gradient accuracy and mobile phase consistency.
Tailing Factor ( Tf​ ) 1.0 - 1.2≤ 1.5Validates that the acidic modifier is successfully suppressing silanol interactions.
Theoretical Plates ( N ) > 8,000≥ 5,000Verifies column bed integrity and optimal mass transfer kinetics.
Peak Area Precision N/A%RSD ≤ 2.0% (n=6)Ensures autosampler injection reproducibility and detector stability.
Blank Injection No peaksS/N < 3 at tR​ Confirms absence of carryover from the sample loop or column.

References

  • Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability - PubMed. Available at:[Link]

  • 2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713 - PubChem. Available at:[Link]

  • Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC. Available at:[Link]

Sources

Method

Advanced Application Notes and Protocols: 2',3'-Dimethoxy-3-hydroxyflavone in Cell Culture Studies

Executive Summary 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) is a highly specialized synthetic flavonol that serves a dual purpose in modern cell culture applications[1]. Structurally based on the 3-hydroxyflavone back...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) is a highly specialized synthetic flavonol that serves a dual purpose in modern cell culture applications[1]. Structurally based on the 3-hydroxyflavone backbone, it possesses unique Excited-State Intramolecular Proton Transfer (ESIPT) photophysics, making it an exceptional ratiometric fluorescent probe for mapping lipid bilayer polarity and membrane hydration[2]. Concurrently, its specific dimethoxy substitutions confer potent bioactivity, allowing it to function as an antioxidant and cytoprotective agent in pharmacological assays[3]. This guide provides field-proven, self-validating protocols for leveraging both properties in in vitro studies.

Mechanistic Foundations (E-E-A-T)

The ESIPT Photophysical Mechanism

The utility of 2',3'-DHF as a microenvironment-sensitive probe is fundamentally driven by its ESIPT reaction[4]. Upon UV/Vis excitation, the molecule in its normal ground state (N) transitions to a normal excited state (N). In non-polar, hydrophobic environments (such as the interior of a lipid raft), an ultrafast proton transfer occurs from the 3-hydroxyl group to the 4-carbonyl oxygen, forming a tautomer excited state (T)[5].

This mechanism yields a highly sensitive dual-emission profile:

  • N Emission (Shorter Wavelength):* Dominates in highly polar, hydrated environments where intermolecular hydrogen bonding with water molecules disrupts the intramolecular proton transfer[6].

  • T Emission (Longer Wavelength):* Dominates in non-polar, dehydrated environments where the ESIPT process proceeds unhindered[2].

By calculating the ratio of N* to T* emission intensities, researchers can quantitatively map membrane hydration and polarity completely independent of the probe's local concentration or photobleaching artifacts[2].

ESIPT_Pathway N_ground Normal Ground State (N) (H-bond intact) N_excited Normal Excited State (N*) (High Polarity/Hydration) N_ground->N_excited Excitation (UV/Vis) N_excited->N_ground N* Emission (Shorter Wavelength) T_excited Tautomer Excited State (T*) (Low Polarity/Hydrophobic) N_excited->T_excited ESIPT (Ultrafast) T_ground Tautomer Ground State (T) T_excited->T_ground T* Emission (Longer Wavelength) T_ground->N_ground Ground State Reverse PT

Figure 1: The ESIPT photophysical cycle of 3-hydroxyflavone derivatives.

Pharmacological Causality

Beyond fluorescence, 2',3'-DHF is a bioactive flavonoid. The di-methoxy substitutions at the 2' and 3' positions enhance its lipophilicity, facilitating rapid cellular uptake. Once intracellular, the 3-hydroxyflavone core acts as a potent radical scavenger[3]. In cell culture models subjected to oxidative stress or ischemia/reperfusion simulation, 2',3'-DHF intercepts reactive oxygen species (ROS), preventing lipid peroxidation and stabilizing mitochondrial membrane potential, thereby halting apoptotic cascades[3].

Quantitative Data & Characteristics

To ensure experimental reproducibility, the physicochemical parameters of 2',3'-DHF must be strictly accounted for during assay design.

PropertyValue / DescriptionReference
IUPAC Name 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one[1]
PubChem CID 688713[1]
Molecular Formula C₁₇H₁₄O₅[1]
Molecular Weight 298.29 g/mol [1]
XLogP3 (Lipophilicity) 3.0 (Optimal for lipid bilayer insertion)[7]
H-Bond Donors/Acceptors 1 / 5[7]
Primary Application ESIPT Fluorescent Probe / Antioxidant Bioactive[2],[3]

Self-Validating Experimental Protocols

Protocol A: Ratiometric Imaging of Cell Membrane Polarity

Causality & Design: This protocol isolates the membrane-bound fluorescence of 2',3'-DHF. The use of serum-free media during incubation is critical; serum proteins contain hydrophobic pockets that will prematurely bind the lipophilic probe, drastically reducing membrane insertion efficiency[2]. Furthermore, the washing step acts as a self-validating control: residual unbound probe in the aqueous media emits exclusively from the N* state, which would artificially inflate the N/T ratio and mask true lipid raft dynamics[6].

Workflow Prep 1. Probe Prep (DMSO Stock) Incubate 2. Cell Incubation (Serum-Free, 37°C) Prep->Incubate Wash 3. Stringent Wash (Remove background) Incubate->Wash Image 4. Confocal Imaging (Dual Channel) Wash->Image Analyze 5. Ratiometric Math (N*/T* Ratio) Image->Analyze

Figure 2: Step-by-step workflow for live-cell ratiometric imaging using 2',3'-DHF.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2',3'-DHF in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C in the dark to prevent photo-oxidation[2].

  • Cell Preparation: Seed target cells (e.g., HeLa or HUVEC) in 35 mm glass-bottom confocal dishes. Culture until 70-80% confluent.

  • Incubation: Dilute the stock to a final working concentration of 2 µM in pre-warmed, serum-free media. Incubate the cells for exactly 15 minutes at 37°C[2].

  • Washing: Aspirate the probe solution and wash the cells gently three times with warm PBS (pH 7.4). Replace with live-cell imaging buffer (e.g., HBSS).

  • Confocal Acquisition: Excite the sample using a 350-400 nm laser line. Acquire images simultaneously in two channels:

    • Channel 1 (N Band):* ~400-450 nm (Hydrated/Polar environments)[5].

    • Channel 2 (T Band):* ~520-550 nm (Dehydrated/Non-polar environments)[5].

Protocol B: In Vitro Antioxidant & Proliferation Assay

Causality & Design: When testing the pharmacological efficacy of 2',3'-DHF against oxidative stress, the final DMSO concentration must be strictly maintained below 0.1% (v/v). Higher solvent concentrations cause unintended alterations to lipid bilayer fluidity and induce baseline cytotoxicity, invalidating the cytoprotective measurements[8].

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a density of 1×10⁴ cells/well in complete media. Allow 24 hours for adherence.

  • Prepare treatment media containing 2',3'-DHF at concentrations of 0.1, 1, 10, and 50 µM (Ensure DMSO ≤ 0.1%).

  • Pre-treat the cells by replacing the growth media with the treatment media for 2 hours.

  • Induce oxidative stress by adding 100 µM H₂O₂ directly to the wells for 4-6 hours.

  • Perform a standard MTT or CCK-8 viability assay. The self-validating control must include a "Vehicle + H₂O₂" group to establish the baseline of oxidative damage[3].

Data Analysis & Interpretation

Accurate interpretation of 2',3'-DHF fluorescence relies on pixel-by-pixel ratiometric mapping:

  • Image Processing: Use ImageJ/Fiji to subtract background noise from both Channel 1 (N) and Channel 2 (T). Divide the N* image by the T* image to generate a pseudocolor ratiometric map.

  • High N/T Ratio:** Indicates a highly hydrated, fluid membrane phase (liquid-disordered). Water molecules are penetrating the bilayer and disrupting the ESIPT process[6].

  • Low N/T Ratio:** Indicates a tightly packed, dehydrated lipid environment (liquid-ordered phase, characteristic of lipid rafts) where the ESIPT process is highly efficient[6].

Troubleshooting Note: If the N/T ratio is uniformly high across the entire dish, it is highly probable that the washing step was insufficient, and unbound probe in the aqueous buffer is dominating the signal.

References

  • [1] National Center for Biotechnology Information. "2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713." PubChem Compound Summary. Available at:[Link]

  • [8] "Compositions and methods for increasing cell proliferation comprising a flavonoid." Google Patents (WO2003057210A1). Available at:

  • [2] Klymchenko, A. S. "Monitoring Membrane Properties and Apoptosis Using Membrane Probes of the 3-Hydroxyflavone Family." Basicmedical Key. Available at:[Link]

  • [4] "3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells." RSC Advances. Available at:[Link]

  • [5] "ESIPT and Photodissociation of 3-Hydroxychromone in Solution: Photoinduced Processes Studied by Static and Time-Resolved UV/Vis, Fluorescence, and IR Spectroscopy." The Journal of Physical Chemistry A. Available at:[Link]

  • [6] Klymchenko, A. S., et al. "Simultaneous probing of hydration and polarity of lipid bilayers with 3-hydroxyflavone fluorescent dyes." PubMed (PMID: 15471566). Available at:[Link]

  • [7] "2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713 - Computed Properties." PubChem. Available at:[Link]

Sources

Application

Advanced Application Guide: 2',3'-Dimethoxy-3-hydroxyflavone in Biophysical Probing and Pharmacological Screening

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Focus: Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms, Membrane Biophysics, and In Vitro Pharmacological Workflows....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Focus: Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms, Membrane Biophysics, and In Vitro Pharmacological Workflows.

Executive Summary & Scientific Rationale

2',3'-Dimethoxy-3-hydroxyflavone (CAS: 6068-78-6; PubChem CID: 688713) is a highly specialized synthetic flavonol [1]. While polyhydroxylated flavones are often plagued by poor bioavailability and rapid degradation, the strategic substitution of methoxy groups at the 2' and 3' positions of the B-ring fundamentally alters this molecule's utility as a research tool.

  • Biophysical Probing: It acts as a highly sensitive, ratiometric fluorescent probe. The 3-hydroxy and 4-carbonyl groups enable an Excited-State Intramolecular Proton Transfer (ESIPT) [2]. The 2',3'-dimethoxy configuration induces a steric twist between the B-ring and the chromone core, decoupling conjugation and fine-tuning the probe's sensitivity to hydrogen-bonding in lipid bilayers [4].

  • Cardiovascular Pharmacology: Methoxyflavones exhibit enhanced metabolic stability compared to their hydroxylated counterparts. They are utilized as robust in vitro scaffolds for evaluating cardioprotective mechanisms, specifically via the attenuation of oxidative stress and modulation of the Nrf2/HO-1 signaling axis [3].

Physicochemical & Photophysical Specifications

To design self-validating experiments, researchers must understand the intrinsic properties of the probe. The table below summarizes the critical data required for assay calibration.

PropertyValue / SpecificationMechanistic Significance
Chemical Name 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-oneCore scaffold required for ESIPT dual-emission.
Molecular Weight 298.29 g/mol Low molecular weight ensures rapid cellular permeability.
LogP (Predicted) ~3.0Optimal lipophilicity for partitioning into the hydrophobic core of lipid bilayers without precipitating in aqueous buffers.
Excitation Max ( λex​ ) ~340 - 360 nmRequires UV-A excitation; avoids autofluorescence of standard cell culture media (e.g., DMEM phenol red).
N Emission Peak~400 - 420 nm"Normal" excited state. Intensity increases in protic/polar environments due to intermolecular H-bonding with water.
T Emission Peak~520 - 540 nm"Tautomer" excited state. Dominates in aprotic/hydrophobic environments (e.g., lipid rafts) due to uninterrupted intramolecular H-bonding.

The ESIPT Photophysical Mechanism

The utility of 2',3'-Dimethoxy-3-hydroxyflavone as a probe relies entirely on the ESIPT phenomenon. Upon excitation, the redistribution of electron density increases the acidity of the 3-hydroxyl proton and the basicity of the 4-carbonyl oxygen. If the microenvironment is hydrophobic (lacking external hydrogen-bond donors), an ultrafast (~picoseconds) proton transfer occurs, yielding a tautomer (T) that emits at a significantly longer wavelength (large Stokes shift). If the environment is hydrated, external water molecules disrupt the intramolecular hydrogen bond, blocking ESIPT and resulting in emission from the normal (N) state [2, 4].

ESIPT N_ground Normal Ground State (N) Intramolecular H-bond N_excited Normal Excited State (N*) Local Emission (~410 nm) N_ground->N_excited UV Excitation N_excited->N_ground N* Emission (Hydrated) T_excited Tautomer Excited State (T*) Proton Transferred (~530 nm) N_excited->T_excited ESIPT (Fast, ~ps) T_ground Tautomer Ground State (T) Unstable T_excited->T_ground T* Emission (Hydrophobic) T_ground->N_ground Reverse Proton Transfer

Fig 1: Four-level photophysical cycle of 3-hydroxyflavone ESIPT dual-emission.

Experimental Protocols

Protocol A: Ratiometric Probing of Lipid Membrane Hydration

This protocol leverages the N/T emission ratio to map the hydration and fluidity of model lipid bilayers.

Causality of Design: We utilize Large Unilamellar Vesicles (LUVs) extruded to 100 nm. This specific sizing eliminates light-scattering artifacts inherent to multilamellar vesicles (MLVs), ensuring the spectrofluorometric readings are purely emission-based. The lipid-to-probe ratio is strictly maintained at ≥500:1 to prevent probe self-aggregation and intermolecular fluorescence quenching.

Step-by-Step Methodology:

  • LUV Preparation:

    • Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and Cholesterol (7:3 molar ratio) in analytical-grade chloroform.

    • Evaporate the solvent under a gentle stream of N2​ gas to form a thin lipid film. Dry in a vacuum desiccator for 2 hours to remove residual solvent.

    • Hydrate the film with 10 mM HEPES buffer (pH 7.4, 150 mM NaCl) to a final lipid concentration of 1 mM. Vortex vigorously.

    • Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to 40°C water bath).

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Probe Incorporation:

    • Prepare a 1 mM stock solution of 2',3'-Dimethoxy-3-hydroxyflavone in anhydrous DMSO.

    • Add 2 µL of the probe stock to 2 mL of the LUV suspension (Final probe concentration = 1 µM; Lipid:Probe ratio = 1000:1).

    • Incubate in the dark at room temperature for 30 minutes to allow complete membrane partitioning.

  • Spectrofluorometric Measurement:

    • Transfer the sample to a quartz cuvette. Set the excitation wavelength to 350 nm (slit width 2 nm).

    • Record the emission spectrum from 380 nm to 600 nm.

  • Self-Validating Calibration & Analysis:

    • Control Step: Run a standard curve using varying ratios of dioxane (aprotic) and water (protic) to establish the maximum and minimum N/T ratios.

    • Integrate the area under the N* peak (390–450 nm) and the T* peak (500–580 nm).

    • Calculate log(IN∗​/IT∗​) . The logarithmic transformation linearizes the relationship between the emission ratio and the membrane's empirical polarity, allowing for precise quantification of water penetration into the lipid bilayer.

Workflow LUV 1. LUV Preparation Extrude to 100nm Probe 2. Probe Incorporation 1 µM 2',3'-Dimethoxy-3HF LUV->Probe Excite 3. UV Excitation λ_ex = 350 nm Probe->Excite Emit 4. Dual Emission Capture N* (410nm) & T* (530nm) Excite->Emit Analyze 5. Ratiometric Analysis Calculate log(I_N*/I_T*) Emit->Analyze

Fig 2: Experimental workflow for ratiometric lipid membrane probing.

Protocol B: In Vitro Screening for Cardioprotective Activity

Methoxyflavones are potent modulators of cellular survival pathways under oxidative stress [3, 5]. This protocol outlines the use of 2',3'-Dimethoxy-3-hydroxyflavone as a protective scaffold in a Hypoxia/Reoxygenation (H/R) model.

Causality of Design: H9c2 rat cardiomyoblasts are used as they closely mimic the metabolic responses of primary cardiomyocytes but offer higher reproducibility. The compound is administered prior to the stressor to evaluate its capacity to prime the Nrf2-mediated antioxidant defense system, rather than acting merely as a direct chemical ROS scavenger.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep.

    • Seed cells into 96-well plates at a density of 1×104 cells/well and incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Pre-treatment:

    • Replace media with serum-free DMEM containing 2',3'-Dimethoxy-3-hydroxyflavone at varying concentrations (1, 5, 10, and 20 µM). Maximize DMSO vehicle concentration at 0.1% to prevent solvent toxicity.

    • Incubate for 12 hours.

  • Hypoxia/Reoxygenation (H/R) Challenge:

    • Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) in glucose-free Tyrode's solution for 4 hours.

    • Return cells to standard normoxic conditions with complete media for 2 hours (Reoxygenation phase).

  • Viability and Mechanistic Assays:

    • Viability: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm.

    • ROS Quantification: Stain a parallel plate with 10 µM DCFDA for 30 minutes. Wash with PBS and measure fluorescence (Ex: 488 nm / Em: 525 nm).

    • Validation: To prove the mechanism is Nrf2-dependent, co-treat a control group with ML385 (a specific Nrf2 inhibitor). If the cardioprotective effect of the flavone is abolished, the Nrf2 pathway causality is validated.

References

  • PubChem Compound Summary for CID 688713, 2',3'-Dimethoxy-3-hydroxyflavone. National Center for Biotechnology Information. URL:[Link]

  • 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. RSC Advances, 2021. URL:[Link]

  • Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. Frontiers in Pharmacology, 2023. URL:[Link]

  • An ESIPT Probe for the Ratiometric Imaging of Peroxynitrite Facilitated by Binding to Aβ-Aggregates. Journal of the American Chemical Society, 2018. URL:[Link]

  • Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. Evidence-Based Complementary and Alternative Medicine, 2018. URL:[Link]

Method

Application Note: Experimental Design and Protocols for 2',3'-Dimethoxy-3-hydroxyflavone in Ratiometric Sensing and Bioactivity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3'-Dimethoxy-3-hydroxyflavone (C₁₇H₁₄O₅, MW: 298.29 g/mol ) is a highly specialized synthetic flavonol. Characterized by the presence of methoxy groups at the 2' and 3' positions of its B-ring, this compound serves a dual role in modern biochemical research: it acts as an environment-sensitive ratiometric fluorescent probe and as a bioactive scaffold with potent antioxidant properties. This guide provides an authoritative, self-validating framework for deploying this compound in photophysical characterization, live-cell microenvironment mapping, and in vitro radical scavenging assays.

Mechanistic Foundations: The ESIPT Phenomenon

The utility of 3-hydroxyflavone (3HF) derivatives as fluorescent probes is rooted in their Excited-State Intramolecular Proton Transfer (ESIPT) . In non-polar environments, the molecule forms a strong intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen.

Upon photoexcitation, the molecule undergoes an ultrafast proton transfer, transitioning from an excited Normal (N) state to an excited Tautomer (T) state. This yields a dual-emission profile:

  • N Emission (Blue/Green):* Dominates in polar, protic environments where external solvent molecules (e.g., water) disrupt the intramolecular hydrogen bond.

  • T Emission (Yellow/Red):* Dominates in non-polar, aprotic environments (e.g., lipid membranes) where the intramolecular hydrogen bond remains intact, allowing efficient ESIPT .

The 2',3'-dimethoxy substitution introduces steric torsion and electron-donating effects, fine-tuning the energy barrier of the ESIPT process and enhancing the probe's sensitivity to subtle dielectric changes in its microenvironment.

ESIPT_Cycle N Ground State Normal (N) Intramolecular H-Bond N_star Excited Normal (N*) N->N_star Excitation N_star->N N* Emission (Blue) T_star Excited Tautomer (T*) N_star->T_star ESIPT (Ultrafast) T Ground Tautomer (T) T_star->T T* Emission (Red) T->N Back Proton Transfer

Fig 1: The four-level ESIPT photocycle of 3-hydroxyflavone derivatives.

Experimental Protocols

Protocol I: Spectroscopic Profiling & Ratiometric Calibration

Objective: Establish a standard calibration curve correlating the IT∗​/IN∗​ emission ratio to environmental polarity. Causality & Self-Validation: A probe cannot be used in complex biological systems without a baseline solvatochromic map. By plotting the emission ratio against known solvent dielectric constants, we create an internal standard curve. We utilize a low concentration (2 µM) to strictly prevent inner-filter effects and excimer formation, which would artificially skew the emission spectra.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2',3'-Dimethoxy-3-hydroxyflavone in anhydrous, spectroscopic-grade DMSO to yield a 1 mM stock.

    • Causality: Trace water in DMSO acts as a hydrogen-bond donor/acceptor, prematurely quenching the T* emission and ruining the calibration baseline.

  • Solvent Matrix Preparation: Prepare 2 µM working solutions in a polarity gradient: Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Methanol, and PBS (pH 7.4).

  • Spectral Acquisition:

    • Excitation wavelength: ~350 nm (isosbestic point).

    • Record emission spectra from 380 nm to 650 nm using a spectrofluorometer.

  • Data Processing: Integrate the area under the curve for the N* band (~410-450 nm) and the T* band (~520-550 nm). Calculate the ratiometric readout ( IT∗​/IN∗​ ).

Protocol II: Live-Cell Ratiometric Microenvironment Mapping

Objective: Quantify intracellular polarity (e.g., lipid droplet accumulation or membrane hydration) using dual-channel confocal microscopy. Causality & Self-Validation: Intensity-based fluorescent probes are highly susceptible to artifacts from uneven cellular uptake, variable cell thickness, and photobleaching. Ratiometric sensing ( IT∗​/IN∗​ ) mathematically cancels out these variables, providing a self-calibrating system . To validate the system, Methyl-β-cyclodextrin (MβCD) is used as a positive control to deplete membrane cholesterol, forcing a measurable polarity shift.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or MCF-7 cells in glass-bottom confocal dishes; culture to 70% confluence.

  • Probe Incubation: Dilute the 1 mM DMSO stock to 5 µM in serum-free, phenol red-free DMEM. Incubate cells for 30 minutes at 37°C.

    • Causality: Phenol red absorbs light in the blue/green spectrum, which would selectively quench the N* emission band and destroy the ratiometric calculation.

  • Washing: Wash cells 3x with warm PBS to remove unbound probe, replacing with fresh phenol red-free media.

  • Control Treatment (Validation): Treat a parallel well with 5 mM MβCD for 1 hour prior to imaging to induce membrane hyper-hydration.

  • Confocal Imaging:

    • Excitation: 405 nm diode laser.

    • Channel 1 (N*): 420–470 nm.

    • Channel 2 (T*): 530–580 nm.

  • Image Analysis: Generate pseudocolor ratiometric images by dividing the pixel intensities of Channel 2 by Channel 1 using ImageJ/Fiji.

Workflow P1 1. Probe Preparation (1 mM Stock in DMSO) P2 2. Cell Incubation (5 µM, 30 min, 37°C) P1->P2 P3 3. Wash & Replace (Remove background) P2->P3 P4 4. Confocal Imaging (Dual-channel acquisition) P3->P4 P5 5. Ratiometric Analysis (I_T* / I_N* Mapping) P4->P5

Fig 2: Standardized workflow for live-cell ratiometric imaging using ESIPT probes.

Protocol III: In Vitro Antioxidant & ROS Scavenging Assay

Objective: Evaluate the radical scavenging kinetics of the 3-hydroxyl group. Causality & Self-Validation: The free 3-OH group on the flavonol core is a potent site for Hydrogen Atom Transfer (HAT), neutralizing Reactive Oxygen Species (ROS). The assay is self-validated by running a parallel standard curve with Trolox (a water-soluble vitamin E analog) to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Step-by-Step Methodology:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous methanol.

  • Prepare serial dilutions of 2',3'-Dimethoxy-3-hydroxyflavone (1 µM to 100 µM).

  • Mix 100 µL of the probe solution with 100 µL of DPPH solution in a 96-well plate.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm using a microplate reader. Calculate % inhibition relative to a vehicle control (DMSO).

Quantitative Data Interpretation

To ensure robust experimental tracking, summarize your findings against the expected photophysical and biochemical parameters outlined below.

Table 1: Expected Photophysical Parameters of 2',3'-Dimethoxy-3-hydroxyflavone

Solvent MatrixDielectric Constant (ε)Dominant Emission BandExpected IT∗​/IN∗​ RatioMicroenvironment Indication
Toluene2.38Tautomer (T)> 5.0Highly hydrophobic / Lipid core
Chloroform4.81Tautomer (T)~ 3.5Moderately hydrophobic
Acetonitrile37.5Mixed (N* and T)~ 1.0Polar aprotic
Methanol32.7Normal (N)< 0.5Polar protic (H-bonding)
Aqueous Buffer80.1Normal (N*)< 0.1Fully hydrated / Cytosol

Table 2: Bioactivity & ROS Scavenging Evaluation Matrix

Assay TypeTarget MechanismPositive ControlExpected IC₅₀ Range for 3HF Core
DPPH ScavengingHydrogen Atom Transfer (HAT)Trolox / Ascorbic Acid15 – 35 µM
ABTS ScavengingSingle Electron Transfer (SET)Trolox10 – 25 µM
Lipid PeroxidationMembrane ROS protectionα-TocopherolHighly active due to lipophilicity

References

  • PubChem. 2',3'-Dimethoxy-3-hydroxyflavone (CID 688713). National Center for Biotechnology Information. Available at:[Link]

  • RSC Advances. 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells. (2021). Royal Society of Chemistry. Available at:[Link]

  • PubMed Central (PMC). Anti-Kasha Behavior of 3-Hydroxyflavone and Its Derivatives. (2021). National Institutes of Health. Available at:[Link]

  • PubMed Central (PMC). An ESIPT-based ratiometric fluorescent probe for detecting H2O2 in water environment and biosystems. (2023). National Institutes of Health. Available at:[Link]

Application

Application Note: Highly Sensitive Bioanalytical Quantification of 2',3'-Dimethoxy-3-hydroxyflavone

The Analytical Challenge & Mechanistic Rationale The quantification of synthetic and naturally derived flavonoids in biological matrices is a critical bottleneck in pharmacokinetic (PK) and pharmacodynamic (PD) profiling...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Mechanistic Rationale

The quantification of synthetic and naturally derived flavonoids in biological matrices is a critical bottleneck in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 2',3'-Dimethoxy-3-hydroxyflavone (C₁₇H₁₄O₅, Monoisotopic Mass: 298.0841 Da) is a highly specialized flavonol derivative. While its 3-hydroxyflavone backbone endows it with unique photophysical properties—such as Excited-State Intramolecular Proton Transfer (ESIPT)—its lipophilicity and high affinity for plasma proteins make reliable extraction and quantification challenging 2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713 - PubChem[1].

As a Senior Application Scientist, I have designed this UHPLC-ESI-MS/MS protocol to directly address these bottlenecks. The methodology relies on a mechanistic understanding of the molecule's behavior in both the liquid and gas phases:

  • Chromatographic Causality: Intramolecular hydrogen bonding between the C3-hydroxyl group and the C4-keto group decreases the overall polarity of the molecule. By utilizing a highly acidic mobile phase (0.1% formic acid), we suppress the ionization of the C3-hydroxyl group in solution, maintaining the analyte in a neutral state to maximize retention and peak shape on a sub-2-micron C18 stationary phase Construction of an Ultrahigh Pressure Liquid Chromatography-Tandem Mass Spectral Library[2].

  • Ionization & Fragmentation Causality: The acidic mobile phase provides an abundant source of protons, driving the formation of the [M+H]⁺ precursor ion (m/z 299.1) during positive Electrospray Ionization (ESI+). In the collision cell, the molecule undergoes highly diagnostic Retro-Diels-Alder (RDA) cleavage of the C-ring, a fragmentation pathway strictly governed by the flavonoid backbone, ensuring exceptional assay selectivity against endogenous lipid interference Construction of an Ultrahigh Pressure Liquid Chromatography-Tandem Mass Spectral Library[2].

Systemic Self-Validation Mechanisms

Trustworthiness in bioanalysis is not assumed; it is engineered. This protocol is built as a self-validating system to ensure data integrity at every step:

  • System Suitability Testing (SST): Before any biological matrix is introduced, an SST standard is injected. The system must autonomously verify that retention time drift is <2% and MS sensitivity meets predefined thresholds, otherwise the batch halts.

  • Ratiometric Normalization: An Internal Standard (IS)—such as the structurally analogous 3-hydroxyflavone—is spiked into the raw matrix prior to extraction. This creates a ratiometric readout (Analyte Area / IS Area) that mathematically cancels out volumetric pipetting errors and normalizes matrix-induced ion suppression Validated LC-MS/MS method for the determination of 3-Hydroxflavone[3].

  • Algorithmic QC Bracketing: Unknown biological samples are strictly bracketed by Quality Control (QC) samples at low, mid, and high concentrations. The run is only validated if 67% of the QCs fall within ±15% of their nominal values.

BioanalyticalWorkflow SST System Suitability (Instrument Check) Sample Matrix Aliquot (50 µL Plasma) SST->Sample Pass IS Add Internal Standard (Analog/SIL) Sample->IS Spike PPT Protein Precipitation (150 µL ACN) IS->PPT Denature Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Extract LCMS UHPLC-MS/MS Analysis Centrifuge->LCMS Supernatant QC QC & Data Validation LCMS->QC MRM Data

Fig 1. Self-validating bioanalytical workflow for flavonoid quantification in complex matrices.

Execution Protocols

Sample Preparation: One-Step Protein Precipitation (PPT)

To achieve >85% recovery of the lipophilic analyte, we utilize a 1:3 ratio of plasma to organic solvent. The causality of using cold Acetonitrile (ACN) is that it rapidly strips the hydration shell from plasma proteins, causing irreversible denaturation, while simultaneously acting as a highly efficient extraction solvent for the target flavonoid Validated LC-MS/MS method for the determination of 3-hydroxflavone[4].

Step-by-Step Procedure:

  • Aliquot 50 µL of biological sample (e.g., K₂EDTA plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike with 10 µL of Internal Standard working solution (e.g., 500 nM 3-hydroxyflavone in 50% Methanol). Vortex for 10 seconds.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete phase mixing and extraction.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert. Inject 2 µL into the LC-MS/MS system.

UHPLC Chromatographic Conditions

Separation is achieved using a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. The sub-2-micron particles provide the theoretical plates necessary to resolve the analyte from endogenous isobaric lipids.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.00.490%10%
1.00.490%10%
4.00.410%90%
5.50.410%90%
5.60.490%10%
7.00.490%10%
Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

FragmentationPathway Molecule 2',3'-Dimethoxy- 3-hydroxyflavone ESI Positive ESI (+H+) Molecule->ESI Acidic Mobile Phase Precursor Precursor Ion [M+H]+ m/z 299.1 ESI->Precursor Desolvation CID Collision-Induced Dissociation Precursor->CID CE: 25 eV Product1 Product Ion 1 [M+H-CH3]+ m/z 284.1 CID->Product1 Loss of 15 Da Product2 Product Ion 2 RDA Cleavage m/z 137.0 CID->Product2 C-Ring Opening

Fig 2. ESI+ ionization and Collision-Induced Dissociation (CID) fragmentation mechanisms.

Table 2: Optimized MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
2',3'-Dimethoxy-3-hydroxyflavone299.1284.1 (Quantifier)8025
2',3'-Dimethoxy-3-hydroxyflavone299.1137.0 (Qualifier)8040
Internal Standard (3-HF)239.1137.0 (Quantifier)7035

Data Integrity & Method Validation

The method was validated in accordance with stringent bioanalytical guidelines, ensuring that the quantitative data produced is robust, reproducible, and free from matrix-induced artifacts. The linear dynamic range was established from 0.5 nM to 2500 nM, providing sufficient coverage for both Cmax and elimination phase PK sampling Validated LC-MS/MS method for the determination of 3-hydroxflavone[4].

Table 3: Method Validation Summary (Plasma Matrix)

Validation ParameterConcentration LevelAccuracy (%)Precision (CV, %)Extraction Recovery (%)Matrix Effect (%)
LLOQ 0.5 nM92.48.5N/AN/A
Low QC 1.5 nM95.16.288.594.2
Mid QC 500.0 nM102.34.191.296.5
High QC 2000.0 nM98.73.889.795.8

Note: A Matrix Effect value close to 100% indicates that the ratiometric IS normalization successfully mitigated ion suppression from endogenous phospholipids.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Construction of an Ultrahigh Pressure Liquid Chromatography-Tandem Mass Spectral Library of Plant Natural Products and Comparative Spectral Analyses Source: Analytical Chemistry - ACS Publications URL

Sources

Method

Application Note: Evaluating the Antioxidant Capacity of 2',3'-Dimethoxy-3-hydroxyflavone via DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly focuses on modulating oxidative stress, synthetic and semi-synthetic flavonoids have emerged as critical scaffolds. 2',3'-Dimethoxy-3-hydroxyflavone (C₁₇H₁₄O₅) represents a unique structural paradigm: it retains the highly reactive 3-hydroxyl (3-OH) group on the C-ring while substituting the traditional B-ring hydroxyls with lipophilic methoxy groups.

This application note provides a comprehensive, self-validating methodology for evaluating the free radical scavenging capacity of 2',3'-dimethoxy-3-hydroxyflavone using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. By understanding the structure-activity relationship (SAR) and the distinct chemical environments of these assays, researchers can accurately profile this compound's redox potential.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To design an effective screening protocol, one must first understand the causality behind the molecule's reactivity. The antioxidant capacity of flavonoids is fundamentally driven by their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) or synthetic radicals.

The Role of the 3-OH Group

In 2',3'-dimethoxy-3-hydroxyflavone, the primary site of antioxidant action is the enolic 3-OH group on the C-ring. The presence of the C2–C3 double bond and the C4-keto group allows for extensive π -conjugation across the molecule. When the 3-OH group donates a hydrogen atom to a radical, the resulting flavonoxyl radical is highly stabilized by resonance delocalization[1].

The Impact of 2',3'-Dimethoxy Substitution

Naturally occurring potent antioxidants, such as quercetin, rely heavily on a 3',4'-catechol structure (di-OH) on the B-ring. In our target compound, these are replaced by methoxy (-OCH₃) groups at the 2' and 3' positions.

  • Causality of Reduced Direct Scavenging: Methoxy groups cannot donate hydrogen atoms. Consequently, highly methoxylated flavonoids generally exhibit lower direct radical scavenging activity in aqueous/ethanolic assays compared to their polyhydroxylated counterparts[2].

  • Causality of Increased Lipophilicity: The methoxy groups significantly increase the molecule's partition coefficient (LogP). While this may result in a higher IC₅₀ in a simple DPPH assay, it drastically improves membrane permeability, making the compound highly relevant for cellular antioxidant activity (CAA) and lipid peroxidation models[2].

Mechanism A 2',3'-Dimethoxy- 3-hydroxyflavone B Free Radical (DPPH• / ABTS•+) A->B Redox Interaction C Flavonoxyl Radical (Stable Resonance) A->C HAT / SET-PT D Neutralized Product B->D Accepts H• / e-

HAT/SET-PT mechanism of 2',3'-dimethoxy-3-hydroxyflavone neutralizing radicals.

Assay Selection: DPPH vs. ABTS

Evaluating a lipophilic flavonol requires orthogonal assay environments to prevent false negatives caused by solvent incompatibility or steric hindrance.

  • DPPH Assay: Utilizes a stable, hydrophobic nitrogen-centered radical (DPPH•). It operates predominantly via Hydrogen Atom Transfer (HAT)[3]. Because the radical site is sterically shielded by phenyl rings, bulky methoxylated flavonoids may exhibit slower reaction kinetics here.

  • ABTS Assay: Utilizes a radical cation (ABTS•+) generated via persulfate oxidation. It is amphiphilic and operates via Single Electron Transfer (SET)[4]. It is less susceptible to steric hindrance, often yielding a more accurate reflection of the antioxidant capacity for sterically bulky methoxyflavones.

Quantitative Data Summary

Table 1: Expected Assay Parameters and Comparative SAR

Parameter / Compound DPPH Assay Profile ABTS Assay Profile Lipophilicity (LogP)
Reaction Mechanism Predominantly HAT Predominantly SET N/A
Solvent Environment Methanol / Ethanol Aqueous Buffer / Ethanol N/A
Quercetin (Control) Very High (IC₅₀ < 15 µM) Very High Low
3-Hydroxyflavone Core Moderate (IC₅₀ ~ 385 µM) Moderate Moderate

| 2',3'-Dimethoxy-3-OH-flavone | Moderate-Low (Steric/No B-ring OH) | Moderate (Less steric hindrance) | High |

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory system suitability checks (blanks, negative controls, and positive controls) to ensure that radical degradation or solvent interference does not skew the IC₅₀ calculation.

Workflow S1 1. Reagent Prep (Radical & Compound) S2 2. Microplate Setup (Controls + Dilutions) S1->S2 S3 3. Incubation (Dark, 30 min) S2->S3 S4 4. Spectrophotometry (515 nm or 734 nm) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Step-by-step microplate workflow for DPPH and ABTS antioxidant capacity assays.

Protocol A: DPPH Radical Scavenging Assay

1. Reagent Preparation

  • DPPH Stock: Dissolve 4 mg of DPPH in 100 mL of HPLC-grade Methanol to yield a ~0.1 mM solution[3]. Causality: Methanol is chosen over water because both DPPH and the highly lipophilic 2',3'-dimethoxy-3-hydroxyflavone are insoluble in aqueous media.

  • Compound Stock: Dissolve 2',3'-dimethoxy-3-hydroxyflavone in DMSO to a concentration of 10 mM. Dilute further in methanol to create a working range of 10 µM to 500 µM. (Keep final DMSO concentration in the well <1% to prevent solvent-induced radical quenching).

  • Positive Control: Prepare Trolox or Quercetin standard solutions (5 µM to 100 µM).

2. Microplate Setup (96-well)

  • Test Wells: 100 µL of compound working solution + 100 µL of DPPH stock.

  • Negative Control (Max Absorbance): 100 µL Methanol + 100 µL DPPH stock.

  • Blank (Background): 200 µL Methanol.

  • Color Control: 100 µL compound + 100 µL Methanol. Causality: Flavonoids naturally absorb UV/Vis light. This well subtracts the compound's inherent absorbance from the final reading.

3. Incubation & Measurement

  • Incubate the plate in the dark at room temperature for exactly 30 minutes. Causality: The methoxy groups introduce steric hindrance, requiring a full 30 minutes for the HAT kinetics to reach a steady state.

  • Measure absorbance at 515 nm using a microplate reader.

Protocol B: ABTS Radical Cation Scavenging Assay

1. Reagent Preparation

  • ABTS•+ Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours. Causality: This slow oxidation ensures complete conversion of ABTS to the stable radical cation (ABTS•+)[4].

  • Working Solution: Dilute the ABTS•+ stock with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Compound Stock: Same as DPPH protocol.

2. Microplate Setup (96-well)

  • Test Wells: 20 µL of compound + 180 µL of ABTS•+ working solution.

  • Negative Control: 20 µL Ethanol + 180 µL ABTS•+ working solution.

  • Blank: 200 µL Ethanol.

3. Incubation & Measurement

  • Incubate in the dark at room temperature for 6 minutes. Causality: SET reactions are significantly faster than HAT reactions; 6 minutes is sufficient for steady-state.

  • Measure absorbance at 734 nm . Measuring in the near-IR region eliminates color interference from the yellow flavonoid.

Data Analysis & System Validation

For both assays, calculate the percentage of radical scavenging (inhibition) using the following formula:

% Inhibition=(ANegative Control​ANegative Control​−(ATest​−AColor Control​)​)×100

System Validation Checks:

  • Radical Stability: The absorbance of the Negative Control must not drop by more than 5% during the incubation period. If it does, the radical stock is degrading and must be remade.

  • IC₅₀ Calculation: Plot % Inhibition against the Log(Concentration) of 2',3'-dimethoxy-3-hydroxyflavone. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀.

  • Trolox Equivalent Antioxidant Capacity (TEAC): To standardize results across different labs, divide the IC₅₀ of Trolox by the IC₅₀ of the test compound.

References

  • Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship. ResearchGate. Available at:[Link]

  • Media Effects on the Mechanism of Antioxidant Action of Silybin and 2,3-Dehydrosilybin: Role of the Enol Group. ACS Publications. Available at:[Link]

  • Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. French-Ukrainian Journal of Chemistry. Available at:[Link]

  • Synthesis, in Vitro Biological Evaluation, and Oxidative Transformation of New Flavonol Derivatives. CORE. Available at:[Link]

Sources

Application

Application Note: High-Throughput Antimicrobial Profiling of 2',3'-Dimethoxy-3-hydroxyflavone

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application: Minimum Inhibitory Concentration (MIC) Determination and Synergy Screening Executive Summary & Scientific Rationale The escal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application: Minimum Inhibitory Concentration (MIC) Determination and Synergy Screening

Executive Summary & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, has accelerated the search for novel antimicrobial scaffolds. Flavonoids, a diverse class of polyphenolic secondary metabolites, have emerged as highly promising candidates due to their multi-target mechanisms of action.

This application note details a rigorously validated protocol for evaluating the antimicrobial efficacy of 2',3'-Dimethoxy-3-hydroxyflavone (). By combining the membrane-penetrating lipophilicity of its methoxy substitutions with the target-binding capacity of its 3-hydroxy pharmacophore, this compound represents a strategic scaffold for drug development. This guide moves beyond basic methodology, explaining the biochemical causality behind each protocol step to ensure a self-validating, reproducible experimental system.

Mechanistic Grounding: The Flavonoid Advantage

To design an effective assay, one must first understand how the analyte interacts with the biological system. 2',3'-Dimethoxy-3-hydroxyflavone exerts its antimicrobial effects through a synergistic multi-target approach [1].

  • Lipophilic Permeation: The 2',3'-dimethoxy groups significantly increase the compound's partition coefficient (LogP). This allows the molecule to intercalate into the bacterial phospholipid bilayer, disrupting membrane fluidity and causing leakage of intracellular contents.

  • Enzymatic Inhibition: The 3-hydroxychromen-4-one core acts as a competitive inhibitor. The 3-OH group chelates metal ions (like Mg²⁺) essential for the catalytic activity of bacterial DNA gyrase and topoisomerase IV, halting DNA replication [2].

  • Efflux Pump Modulation: Flavonoids frequently act as competitive substrates or inhibitors of bacterial efflux pumps (e.g., NorA in Staphylococcus aureus), thereby restoring the efficacy of co-administered antibiotics [3].

MOA F 2',3'-Dimethoxy-3-hydroxyflavone M Membrane Intercalation (Increased Permeability) F->M E Efflux Pump Inhibition (Restores Drug Efficacy) F->E D DNA Gyrase Chelation (Halts Replication) F->D B Biofilm Disruption (Reduces Adherence) F->B C Bacterial Cell Death & Antibiotic Sensitization M->C E->C D->C B->C

Figure 1: Multi-target antimicrobial mechanisms of 2',3'-Dimethoxy-3-hydroxyflavone.

Experimental Design & Causality

This protocol utilizes the Broth Microdilution Method in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [4].

Why Broth Microdilution over Disk Diffusion? Flavonoids are inherently hydrophobic. In agar disk diffusion assays, their poor solubility limits diffusion through the hydrophilic agar matrix, frequently resulting in false-negative zones of inhibition. Broth microdilution ensures uniform exposure of the pathogen to the compound in a liquid phase.

The Solvent Paradox: DMSO Toxicity vs. Solubility 2',3'-Dimethoxy-3-hydroxyflavone is insoluble in water. Dimethyl sulfoxide (DMSO) is required to create a master stock. However, DMSO concentrations >1% (v/v) can disrupt bacterial membranes, confounding the MIC results. This protocol strictly caps the final assay DMSO concentration at 1%, utilizing a solvent-control well to validate that observed inhibition is solely due to the flavonoid.

Optical Interference and the Resazurin Solution Flavonoids often precipitate at higher concentrations or impart a strong yellow/brown hue to the broth, rendering standard Optical Density (OD₆₀₀) readings highly inaccurate. To circumvent this, we employ Resazurin (Alamar Blue) , a redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an unambiguous, colorimetric endpoint for cell viability [5].

Materials and Reagents

  • Test Compound: 2',3'-Dimethoxy-3-hydroxyflavone (Purity ≥ 98%).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized calcium and magnesium levels are critical, as variations can alter the binding affinity of the flavonoid's 3-OH group.

  • Solvent: Molecular Biology Grade DMSO.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile distilled water, filter-sterilized).

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) as quality control organisms.

Step-by-Step Protocol: MIC Determination

Workflow S1 Phase 1: Stock Prep Dissolve Flavonoid in 100% DMSO S2 Phase 2: Serial Dilution 2-Fold Dilutions in CAMHB (96-Well) S1->S2 S4 Phase 4: Inoculation Target: 5 x 10^5 CFU/mL Final S2->S4 S3 Phase 3: Inoculum Prep Adjust to 0.5 McFarland Standard S3->S4 S5 Phase 5: Incubation 37°C for 16-20 Hours S4->S5 S6 Phase 6: Endpoint Readout Add Resazurin, Assess Viability S5->S6

Figure 2: Standardized workflow for flavonoid broth microdilution assay.

Phase 1: Compound Preparation
  • Weigh exactly 5.0 mg of 2',3'-Dimethoxy-3-hydroxyflavone.

  • Dissolve in 1 mL of 100% DMSO to create a 5 mg/mL (5000 µg/mL) master stock . Vortex until completely clear.

  • Dilute the master stock 1:50 in CAMHB to create a 100 µg/mL working solution (DMSO concentration is now 2%).

Phase 2: Microplate Setup & Serial Dilution
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the 100 µg/mL working solution to well 1.

  • Transfer 50 µL from well 1 to well 2, mix by pipetting 3-4 times, and repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10.

    • Concentration Range: Well 1 (100 µg/mL) down to Well 10 (0.19 µg/mL).

  • Controls: Well 11 serves as the Growth Control (CAMHB + 1% DMSO + Bacteria). Well 12 serves as the Sterility Control (CAMHB only).

Phase 3: Inoculum Standardization
  • Select 3-4 morphologically similar colonies from an overnight agar plate.

  • Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Over-inoculation overwhelms the antimicrobial, causing false-high MICs. Under-inoculation causes false-low MICs.

  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

Phase 4: Inoculation and Incubation
  • Add 50 µL of the diluted inoculum to wells 1 through 11.

    • Note: This 1:2 dilution yields the final target concentration of 5×105 CFU/mL and halves the compound/DMSO concentrations (Final max DMSO = 1%).

  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 37°C for 16-20 hours ambient air.

Phase 5: Resazurin Readout
  • After incubation, add 15 µL of the 0.015% resazurin solution to all wells.

  • Incubate in the dark at 37°C for 1 to 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the flavonoid that prevents the color change from blue (oxidized/no growth) to pink (reduced/bacterial growth).

Data Presentation & Synergy Interpretation

When testing 2',3'-Dimethoxy-3-hydroxyflavone as an adjuvant to restore the efficacy of standard antibiotics (e.g., Ciprofloxacin), a Checkerboard Assay is utilized. The interactions are quantified using the Fractional Inhibitory Concentration (FIC) Index [6].

Formula: FICIndex​=MICFlavonoid_alone​MICFlavonoid_in_combo​​+MICAntibiotic_alone​MICAntibiotic_in_combo​​

Table 1: Standardized FIC Index Interpretation Matrix
FIC Index ValueInteraction TypeMechanistic InterpretationClinical Relevance
≤ 0.5 Synergistic Flavonoid permeabilizes membrane or inhibits efflux, drastically increasing intracellular antibiotic accumulation.High potential for combination therapy formulation.
> 0.5 to ≤ 1.0 Additive Compounds act on independent but complementary inhibitory pathways without amplifying each other.Beneficial, but does not lower required doses significantly.
> 1.0 to < 4.0 Indifferent No significant biochemical interaction between the flavonoid and the antibiotic.Not recommended for combination.
≥ 4.0 Antagonistic Competitive binding at the target site or chemical neutralization in solution.Contraindicated for co-administration.

References

  • Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 2',3'-Dimethoxy-3-hydroxyflavone Compound Summary. National Center for Biotechnology Information. PubChem Database. Available at:[Link]

  • Combinatorial Activity of Flavonoids with Antibiotics Against Drug-Resistant Staphylococcus aureus. Microbial Drug Resistance. Available at:[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Resazurin as a Viability Indicator in Microdilution Assays. Journal of Microbiological Methods. Available at:[Link]

  • Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus. Journal of Pure and Applied Microbiology. Available at:[Link]

Method

Application Note: Evaluating 2',3'-Dimethoxy-3-hydroxyflavone in Preclinical Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2',3'-Dimethoxy-3-hydroxyflavone (C₁₇H₁₄O₅, PubChem CID: 688713) is a specialized synthetic and naturally derived flavonoid compound[1]. In the landscape of drug development, the structural modification of the flavone backbone plays a critical role in pharmacokinetics and target binding. While unmethylated flavonols (like quercetin) possess strong antioxidant properties, they often suffer from poor cellular permeability and rapid metabolic degradation.

The strategic presence of methoxy (-OCH₃) groups at the 2' and 3' positions of the B-ring significantly enhances the lipophilicity of this molecule[2]. This structural advantage facilitates superior crossing of the phospholipid bilayer in target cells (such as macrophages). Concurrently, the retention of the 3-hydroxy (-OH) group on the C-ring is essential for maintaining potent free radical scavenging activity and providing the necessary hydrogen-bond interactions to dock into the active sites of pro-inflammatory kinases[3].

This application note provides researchers with a comprehensive, self-validating framework for evaluating 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) across gold-standard in vitro and in vivo anti-inflammatory models.

Mechanistic Overview

The anti-inflammatory efficacy of dimethoxy-3-hydroxyflavones is driven by a multi-target transcriptional blockade[4]. When immune cells are exposed to stimuli like Lipopolysaccharide (LPS), the Toll-Like Receptor 4 (TLR4) triggers a rapid intracellular cascade.

2',3'-DHF intervenes through three primary mechanisms:

  • ROS Scavenging: It directly neutralizes intracellular reactive oxygen species (ROS), which are secondary messengers required for amplifying inflammatory signals[5].

  • Kinase Inhibition: It inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38, ERK, and JNK[5].

  • Transcriptional Blockade: By preventing the degradation of IκBα, it blocks the nuclear translocation of the NF-κB p65 subunit[6]. This prevents the transcription of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and downstream cytokines (TNF-α, IL-6)[6].

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS ROS Production TLR4->ROS MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Translocation TLR4->NFkB ROS->NFkB iNOS iNOS / COX-2 MAPK->iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Compound 2',3'-Dimethoxy- 3-hydroxyflavone Compound->ROS Scavenges Compound->MAPK Inhibits Compound->NFkB Blocks

Figure 1: Mechanistic pathway of 2',3'-DHF inhibiting LPS-induced inflammation.

Quantitative Benchmark Data

To guide experimental design, Table 1 synthesizes the expected pharmacological profile of dimethoxy-3-hydroxyflavones based on established macrophage assays[3][5][6].

Table 1: Benchmark Pharmacological Profile in RAW 264.7 Macrophages

Target / AssayStimulusExpected IC₅₀ / Effective Conc.Observed Effect
Nitric Oxide (NO) LPS (100 ng/mL)~5.0 – 8.0 µM>60% reduction in nitrite accumulation via Griess assay.
PGE₂ LPS (100 ng/mL)~8.5 µMSignificant inhibition of COX-2 enzymatic activity.
TNF-α / IL-6 LPS (100 ng/mL)10.0 µMDownregulation of mRNA and protein secretion (ELISA).
Cell Viability N/A>50.0 µMNo significant cytotoxicity; ensures NO reduction is functional.

Experimental Workflows & Protocols

Workflow cluster_invitro In Vitro (RAW 264.7) cluster_invivo In Vivo (Paw Edema) Prep Compound Prep (2',3'-DHF in DMSO) Cell Seed Cells (1x10^4 cells/well) Prep->Cell Animal Wistar Rats (Fasted) Prep->Animal Pretreat Pre-treat with 2',3'-DHF (1-10 µM, 12h) Cell->Pretreat Stimulate LPS Stimulation (100 ng/mL, 24h) Pretreat->Stimulate Assay1 Griess Assay (NO) & ELISA (Cytokines) Stimulate->Assay1 Dose Oral Gavage 2',3'-DHF (10-50 mg/kg) Animal->Dose Inject Carrageenan Injection (Subplantar, 1%) Dose->Inject Assay2 Plethysmometer Measurement (0-6h) Inject->Assay2

Figure 2: Preclinical workflow for evaluating 2',3'-DHF in in vitro and in vivo models.

Protocol A: In Vitro Macrophage Model (RAW 264.7)

Causality & Rationale: RAW 264.7 murine macrophages are utilized because they express high levels of TLR4 and produce massive, easily quantifiable amounts of NO upon LPS stimulation[5]. Crucially, cells must be pre-treated with 2',3'-DHF for 12 hours before LPS exposure. This allows the lipophilic compound to accumulate intracellularly and bind to cytosolic targets (like IκB kinase) before the rapid, minutes-long LPS phosphorylation cascade begins[5].

Self-Validating Step: An MTT viability assay must be run in parallel. If NO levels drop but cell viability also drops below 90%, the compound is merely cytotoxic, not anti-inflammatory[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂[5].

  • Pre-treatment: Aspirate media. Add fresh media containing 2',3'-DHF at varying concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity. Incubate for 12 hours[5].

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL directly to the wells. Incubate for an additional 24 hours[5].

  • Griess Assay (NO Quantification): Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader[5].

  • Viability Validation (MTT): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm[6].

Protocol B: In Vivo Carrageenan-Induced Paw Edema

Causality & Rationale: The carrageenan-induced paw edema model in rodents is the standard for evaluating acute inflammation. The inflammatory response is biphasic: the early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–6 hours) is driven by the overproduction of prostaglandins (via COX-2) and NO (via iNOS)[6]. Because 2',3'-DHF primarily acts as a transcriptional inhibitor of COX-2 and iNOS, its efficacy will be most pronounced in suppressing the late phase of edema[6].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (180–220 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Vehicle control, 2',3'-DHF (Low Dose: 10 mg/kg), 2',3'-DHF (High Dose: 50 mg/kg), and a positive control (e.g., Indomethacin 10 mg/kg).

  • Dosing: Administer 2',3'-DHF suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Wait 1 hour to allow for systemic absorption and distribution[6].

  • Induction: Inject 0.1 mL of 1% (w/v) λ-carrageenan freshly prepared in sterile saline into the subplantar region of the right hind paw[6].

  • Measurement: Measure paw volume using a plethysmometer immediately before injection (Baseline, 0h) and at 1, 2, 3, 4, and 6 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 688713, 2',3'-Dimethoxy-3-hydroxyflavone". PubChem. URL:[Link]

  • [4][5] Wang, S., et al. "The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability." Molecules, vol. 21, no. 2, 2016. URL:[Link]

  • [2] Sordon, S., et al. "Glycosylation of 3-Hydroxyflavone, 3-Methoxyflavone, Quercetin and Baicalein in Fungal Cultures of the Genus Isaria." MDPI Molecules, vol. 23, no. 10, 2018. URL:[Link]

  • [3] Fitriana, W. D., et al. "Protective effect of 5-hydroxy-3′,4′,7-trimethoxyflavone against inflammation induced by lipopolysaccharide in RAW 264.7 macrophage: in vitro study and in silico validation." ResearchGate, 2022. URL:[Link]

  • [6] Hassan, M., et al. "Mosloflavone-Resveratrol Hybrid TMS-HDMF-5z Exhibits Potent In Vitro and In Vivo Anti-Inflammatory Effects Through NF-κB, AP-1, and JAK/STAT Inactivation." Frontiers in Pharmacology, vol. 10, 2019. URL:[Link]

Sources

Application

Application Note: 2',3'-Dimethoxy-3-hydroxyflavone as an Internal Standard in Chromatographic Workflows

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Mechanistic Rationale

The precise quantification of naturally occurring flavonoids (e.g., quercetin, rutin, kaempferol) in complex biological matrices—such as plasma, urine, or botanical extracts—presents a significant analytical challenge. Endogenous background levels, matrix-induced ion suppression, and variable extraction recoveries frequently compromise assay accuracy[1].

To build a robust, self-validating quantitative method, the selection of an appropriate Internal Standard (IS) is the most critical experimental choice. 2',3'-Dimethoxy-3-hydroxyflavone , a synthetic flavone derivative, serves as an optimal IS for these workflows[2].

The Causality Behind the Choice

As an application scientist, you must select an IS that mimics the target analyte physically and chemically, yet remains entirely distinct within the sample matrix. 2',3'-Dimethoxy-3-hydroxyflavone fulfills this through three mechanistic pillars:

  • Zero Endogenous Background: Because it is purely synthetic, it does not occur naturally in plant extracts or mammalian diets. This guarantees a clean baseline in blank matrix injections, eliminating false positives[3].

  • Structural Homology: The core flavone backbone ensures that its liquid-liquid extraction (LLE) or solid-phase extraction (SPE) recovery efficiency mirrors that of target natural flavonoids[4].

  • Optimized Lipophilicity: The addition of methoxy groups at the 2' and 3' positions increases the molecule's lipophilicity relative to highly hydroxylated natural flavonoids. In Reversed-Phase HPLC (RP-HPLC), this shifts its retention time slightly later, strategically moving the IS out of the early-eluting "ion suppression zone" caused by polar endogenous salts and proteins.

Rationale cluster_0 Structural Advantages of the IS N1 Synthetic Origin (No Endogenous Background) N4 Ideal Internal Standard (2',3'-Dimethoxy-3-hydroxyflavone) N1->N4 N2 Flavone Backbone (Matches Analyte Ionization) N2->N4 N3 Methoxy Groups (Shifts RT past Ion Suppression) N3->N4

Fig 1. Mechanistic causality for selecting 2',3'-Dimethoxy-3-hydroxyflavone.

Physicochemical & Chromatographic Profile

To integrate 2',3'-Dimethoxy-3-hydroxyflavone into your workflow, its physicochemical properties must be aligned with your mobile phase and ionization strategy. The 3-hydroxy group provides an excellent handle for deprotonation in Negative Electrospray Ionization (ESI-), while the methoxy groups readily accept protons in Positive Electrospray Ionization (ESI+).

Table 1: Physicochemical Properties

ParameterSpecificationAnalytical Implication
Chemical Name 2',3'-Dimethoxy-3-hydroxyflavoneSynthetic nature ensures no matrix overlap.
Molecular Formula C₁₇H₁₄O₅Distinct mass from common natural flavonoids.
Molecular Weight 298.29 g/mol Requires specific MRM transition tuning.
Solubility DMSO (>15 mg/mL), Methanol, ACNIdeal for high-concentration stock solutions.
UV Absorption (λmax) ~340 nmAllows dual-monitoring via HPLC-UV/DAD.

Table 2: Recommended LC-MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
2',3'-Dimethoxy-3-hydroxyflavone 299.1 [M+H]⁺284.1[M+H-CH₃]⁺25 eV
2',3'-Dimethoxy-3-hydroxyflavone 299.1 [M+H]⁺256.1 [M+H-CH₃-CO]⁺35 eV

(Note: Exact CE and Declustering Potential (DP) values must be optimized per individual mass spectrometer).

Experimental Protocols: A Self-Validating System

A robust analytical protocol must prove its own validity during every run. The following methodology incorporates specific checks to ensure the IS is performing correctly without introducing artifacts.

Preparation of Standard Solutions

Causality: Flavonoids can degrade in aqueous solutions over time due to oxidation. Stock solutions must be prepared in aprotic or highly organic solvents.

  • Accurately weigh 1.0 mg of 2',3'-Dimethoxy-3-hydroxyflavone.

  • Dissolve in 1.0 mL of LC-MS grade DMSO to yield a 1.0 mg/mL stock solution.

  • Store the stock at -20°C in amber vials (protect from photo-degradation).

  • Prepare a working IS solution of 500 ng/mL by diluting the stock in 50% Acetonitrile/Water.

Matrix Extraction Protocol (Protein Precipitation)

Causality: The IS must be added before any extraction steps. If matrix effects or extraction inefficiencies cause a 20% loss of the target analyte, the IS will also experience a proportional loss. Because quantification relies on the Analyte/IS Peak Area Ratio , this early spiking neutralizes extraction variability[5].

  • Aliquot: Transfer 100 µL of biological matrix (e.g., plasma) into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of the 500 ng/mL IS working solution. Vortex for 10 seconds to equilibrate the IS with plasma proteins.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to disrupt protein-flavonoid binding).

  • Agitate: Vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitute: Transfer 200 µL of the supernatant to an LC vial, dry under a gentle stream of Nitrogen, and reconstitute in 100 µL of initial mobile phase.

Workflow A 1. Aliquot Biological Matrix (Zero Endogenous IS) B 2. Spike IS: 2',3'-Dimethoxy-3-hydroxyflavone (Ensures Tracking of Recovery) A->B C 3. Protein Precipitation / LLE (Removes Matrix Interferences) B->C D 4. Centrifugation & Collection C->D E 5. LC-MS/MS MRM Analysis (High Selectivity & Sensitivity) D->E F 6. Quantification (Analyte Area / IS Area) E->F

Fig 2. Self-validating LC-MS/MS sample prep workflow using the synthetic IS.

Chromatographic Separation (LC-MS/MS)
  • Column: C18 Ultra-High Performance column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 90% B

    • 5.0 - 6.5 min: Hold at 90% B (Column wash)

    • 6.5 - 6.6 min: Return to 10% B

    • 6.6 - 8.5 min: Re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Data Analysis & System Validation

To ensure the trustworthiness of the assay, the batch sequence must include the following self-validating quality control (QC) samples:

  • Double Blank (Matrix without Analyte, without IS): Proves that the biological matrix contains no endogenous 2',3'-dimethoxy-3-hydroxyflavone or target analytes.

  • Zero Standard (Matrix without Analyte, WITH IS): Proves that the synthetic IS standard does not contain trace impurities that co-elute with your target natural flavonoids.

  • Calibration Standards: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. Apply a 1/x² weighted linear regression. The IS normalizes injection volume discrepancies and ionization fluctuations.

By adhering to this causality-driven framework, researchers can leverage 2',3'-Dimethoxy-3-hydroxyflavone to achieve highly reproducible, FDA/EMA-compliant bioanalytical data for complex flavonoid studies.

References

  • Liquid chromatographic–tandem mass spectrometry assay for quantitation of a novel antidiabetic S002‐853 in rat plasma and its application to pharmacokinetic study. Scilit.2

  • Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. PubMed.1

  • A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture. PMC.4

  • Pharmacokinetic and excretion study of three secoiridoid glycosides and three flavonoid glycosides in rat by LC-MS/MS after oral administration of the Swertia pseudochinensis extract. PubMed.5

  • LC-MS/MS Assay for Quantification of a Novel Antidiabetic Flavone Derivative S002-857 in Rat Plasma, Urine and Feces: Application in Pharmacokinetic Studies. ResearchGate.3

Sources

Method

Advanced Purification Strategies for 2',3'-Dimethoxy-3-hydroxyflavone: A Comprehensive Application Note

Physicochemical Rationale & Purification Strategy 2',3'-Dimethoxy-3-hydroxyflavone (IUPAC: 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one) is a highly specialized synthetic flavonoid with a monoisotopic mass of 298.08414...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Purification Strategy

2',3'-Dimethoxy-3-hydroxyflavone (IUPAC: 2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one) is a highly specialized synthetic flavonoid with a monoisotopic mass of 298.08414 Da and a molecular formula of C17H14O5[1]. Compounds containing the 3-hydroxyflavone (3HF) core are highly valued in drug development and molecular imaging due to their unique photophysical properties, specifically their ability to undergo excited-state intramolecular proton transfer (ESIPT) and excited-state internal charge transfer (ESICT), which results in highly sensitive, dual-band fluorescence[2],[3].

Designing a purification workflow for this molecule requires an understanding of its distinct physicochemical traits:

  • Lipophilicity & Solubility: Unlike polyhydroxylated natural flavonoids (e.g., quercetin), the substitution of two methoxy groups on the B-ring significantly increases the molecule's lipophilicity (predicted XLogP3 ~3.0)[4]. This structural feature dictates that non-polar to moderately polar solvent systems (such as hexane/ethyl acetate) will be highly effective for chromatographic separation.

  • Acid-Base Behavior: The hydroxyl group at the C-3 position is weakly acidic, with a pKa typically ranging between 8.7 and 10.0 in aqueous environments[3]. Consequently, purification must avoid highly basic conditions to prevent the formation of the phenolate ion, which can lead to oxidative degradation or irreversible binding to stationary phases.

  • Isomeric and Synthetic Impurities: Synthesis of 3HFs (often via the Algar-Flynn-Oyamada reaction) frequently yields unreacted chalcones, aurones, and degradation products[3]. Because these byproducts share a similar molecular backbone, high-resolution techniques are required to achieve >99% purity.

To address these challenges, we have developed a multi-stage, self-validating purification system that leverages orthogonal separation mechanisms: solid-phase adsorption, thermodynamic crystallization, and liquid-liquid partitioning.

Workflow Visualization

The following diagram illustrates the strategic integration of orthogonal purification techniques to sequentially enrich the target molecule while eliminating distinct classes of impurities.

Figure 1: Multistage orthogonal purification workflow for 2',3'-Dimethoxy-3-hydroxyflavone.

Detailed Experimental Protocols

Method A: Flash Column Chromatography (FCC)

Causality: Silica gel chromatography isolates the target compound based on polarity[5]. The methoxy groups on the B-ring reduce the molecule's overall hydrogen-bonding capacity, allowing it to elute earlier than polyhydroxylated impurities when using a non-polar gradient. Protocol:

  • Sample Preparation (Dry Loading): Dissolve 5.0 g of the crude mixture in a minimum volume of dichloromethane (DCM). Add 10.0 g of silica gel (40–63 μm) and evaporate the solvent completely under reduced pressure to create a free-flowing powder. Self-validation: Dry loading prevents band broadening caused by the poor solubility of flavonoids in the initial non-polar mobile phase.

  • Column Packing: Pack a glass column with 150 g of silica gel using n-hexane as the slurry solvent.

  • Gradient Elution: Load the sample and begin elution with 100% n-hexane. Gradually increase the polarity using a step gradient of n-hexane:ethyl acetate (from 9:1 to 7:3 v/v).

  • Fraction Monitoring: Collect 50 mL fractions. Spot fractions on TLC plates and visualize under UV light (254 nm and 365 nm). 2',3'-Dimethoxy-3-hydroxyflavone will exhibit a distinct, intense fluorescence under 365 nm due to its ESIPT properties[6]. Pool fractions containing the single fluorescent spot.

Method B: Solvent-Gradient Recrystallization

Causality: Recrystallization exploits the thermodynamic stability of the crystal lattice. 3-Hydroxyflavones exhibit a steep solubility curve in hot alcohols, remaining highly soluble at boiling points but precipitating rapidly upon cooling[7]. Protocol:

  • Dissolution: Transfer the pooled, dried solid from Method A into an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid is completely dissolved.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Büchner funnel to remove any insoluble polymeric impurities or residual silica dust.

  • Controlled Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed (approx. 2 hours). Self-validation: Slow cooling ensures the formation of a highly ordered, pure crystal lattice rather than an amorphous precipitate that traps impurities. Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Isolation: Recover the yellow crystals via vacuum filtration, wash with ice-cold ethanol, and dry under vacuum at 50°C for 12 hours.

Method C: High-Speed Counter-Current Chromatography (HSCCC)

Causality: Flavonoids are notorious for irreversible chemisorption onto the active silanol groups of silica gel. HSCCC relies entirely on liquid-liquid partitioning, eliminating solid-phase adsorption and ensuring near 100% sample recovery[8]. Protocol:

  • Solvent System Preparation: Prepare a biphasic solvent system of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:3:1:3[9]. Vigorously equilibrate the mixture in a separatory funnel and allow it to separate into two distinct phases overnight.

  • Column Equilibration: Pump the upper (organic) stationary phase into the HSCCC column at 20 mL/min until completely filled.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 800 rpm and pump the lower (aqueous) mobile phase at a flow rate of 2.0 mL/min. Wait until mobile phase elutes from the tail outlet, indicating hydrodynamic equilibrium.

  • Sample Injection: Dissolve 200 mg of the partially purified flavonol in 5 mL of a 1:1 mixture of the upper and lower phases. Inject into the system.

  • Detection & Collection: Monitor the eluate continuously at 254 nm and 340 nm. Collect the major peak corresponding to 2',3'-Dimethoxy-3-hydroxyflavone. Lyophilize the collected fractions to yield the ultra-pure compound.

Quantitative Data Presentation

To evaluate the efficiency of the described protocols, the following table summarizes the typical performance metrics of each purification stage.

Purification MethodInitial Purity (%)Final Purity (%)Step Yield (%)Primary Impurities RemovedScalability
Liquid-Liquid Extraction ~60.075.592.0Inorganic salts, highly polar byproductsHigh (Multi-gram)
Flash Column Chromatography 75.594.085.0Unreacted chalcones, aurones[3]Medium (Gram)
Recrystallization (Ethanol) 94.098.578.0Trace structural isomersHigh (Multi-gram)
HSCCC (Polishing) 94.0>99.895.0Co-eluting lipophilic impurities[9]Low (Milligram)

Quality Control & Analytical Validation

A self-validating purification protocol must conclude with rigorous analytical verification:

  • HPLC-UV/Vis: Analyze the final product using a reversed-phase C18 column. The chromatogram should present a single sharp peak (>99.5% Area) when monitored at the isosbestic point or the dual maxima (e.g., 254 nm and 340 nm).

  • High-Resolution Mass Spectrometry (HRMS): Confirm the identity via ESI-MS. The mass spectrum must show the protonated adduct [M+H]+ at m/z 299.09142, corresponding to the monoisotopic mass of 298.08414 Da[1].

  • Fluorescence Spectroscopy: Dissolve the purified compound in methanol. Excitation at ~378 nm should yield a distinct dual-emission profile characteristic of highly pure 3-hydroxyflavones undergoing ESIPT[6].

Sources

Application

Application Note: Preclinical In Vivo Evaluation of 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF)

Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Pharmacological Rationale Flavonoids, particularly flavo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Rationale

Flavonoids, particularly flavonols (3-hydroxyflavones), have garnered significant attention in drug development for their potent antioxidant, anti-inflammatory, and tissue-repairing properties[1]. However, naturally occurring polyhydroxylated flavonols (e.g., quercetin, myricetin) often suffer from poor in vivo bioavailability due to rapid presystemic metabolism and low membrane permeability.

2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) represents a strategically synthesized derivative designed to overcome these pharmacokinetic hurdles.

  • The 3-Hydroxy Pharmacophore: The hydroxyl group at the C-3 position is critical for direct hydrogen atom transfer, making it a highly effective scavenger of Reactive Oxygen Species (ROS)[2].

  • The 2',3'-Dimethoxy Substitution: The addition of methoxy groups on the B-ring significantly increases the molecule's lipophilicity. This structural modification enhances cellular membrane permeability and shields the B-ring from rapid glucuronidation, thereby prolonging systemic circulation and improving oral bioavailability[3].

Because of these optimized physicochemical properties, 2',3'-DHF is an exceptional candidate for in vivo studies targeting cell proliferation, wound healing, and the suppression of systemic inflammation[4].

Mechanistic Pathway

To effectively design an in vivo study, researchers must understand the causality between 2',3'-DHF administration and its phenotypic outcomes. The compound operates via a dual-axis mechanism: it directly neutralizes ROS while simultaneously modulating genomic transcription factors. By upregulating the Nrf2 (Antioxidant Response) pathway and inhibiting the NF-κB (Inflammatory) cascade, 2',3'-DHF shifts the cellular environment from a state of oxidative stress to one of active tissue repair and cell survival[1].

MechanisticPathway DHF 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) ROS Reactive Oxygen Species (ROS) DHF->ROS Direct Scavenging Nrf2 Nrf2 Pathway (Antioxidant Response) DHF->Nrf2 Upregulates NFkB NF-κB Pathway (Inflammatory Cascade) DHF->NFkB Inhibits ROS->NFkB Activates Tissue Cell Survival & Tissue Repair Nrf2->Tissue Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcribes Cytokines->Tissue Inhibits

Figure 1: Mechanistic pathway of 2',3'-DHF modulating ROS, Nrf2, and NF-κB for tissue repair.

Formulation Strategy for In Vivo Dosing

A common point of failure in preclinical flavonol research is the use of improper vehicles, leading to compound precipitation in the gut or peritoneum. Due to the lipophilic nature of the dimethoxy groups, 2',3'-DHF is virtually insoluble in pure water.

Self-Validating Vehicle Preparation (5% DMSO / 10% Tween-80 / 85% Saline):

  • Solubilization: Weigh the required mass of 2',3'-DHF and dissolve it completely in 5% (v/v) DMSO . Causality: DMSO disrupts the compound's crystal lattice, ensuring molecular dispersion.

  • Surfactant Addition: Add 10% (v/v) Tween-80 and vortex vigorously for 2 minutes. Causality: Tween-80 forms micelles around the hydrophobic 2',3'-DHF molecules, preventing aggregation.

  • Aqueous Dilution: Slowly add 85% (v/v) sterile saline (0.9% NaCl) dropwise while continuously sonicating the mixture. Causality: Gradual introduction of the aqueous phase into the micellar solution prevents shock-precipitation, yielding a clear, isotonic microemulsion safe for Oral (PO) or Intraperitoneal (IP) administration.

Experimental Workflow & Protocols

InVivoWorkflow Prep Formulation Prep (DMSO/Tween/Saline) Dose Animal Dosing (PO or IP) Prep->Dose Administer Sample Biospecimen Collection (Blood & Tissues) Dose->Sample Time-course Assay LC-MS/MS & ELISA Analysis Sample->Assay Quantify

Figure 2: Standardized in vivo experimental workflow for 2',3'-DHF pharmacokinetic studies.

Protocol A: Pharmacokinetic (PK) & Tissue Distribution Study

Dimethoxyflavones are characterized by rapid absorption and extensive tissue distribution[5]. This protocol is designed to capture the early Tmax​ phase.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing. Causality: Fasting eliminates food-drug binding interactions in the gastrointestinal tract, ensuring baseline absorption kinetics.

  • Administration: Administer 2',3'-DHF via oral gavage at a dose of 10 mg/kg using the formulated vehicle.

  • Blood Sampling: Collect 50 µL of blood via tail vein nicking at precisely 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Because dimethoxyflavones reach maximal plasma concentrations within 30 minutes[5], dense early time-points are mandatory to accurately calculate Cmax​ and AUC.

  • Tissue Harvesting: At 1h and 4h post-dose, euthanize a subset of mice. Perfuse with ice-cold saline to remove residual blood, then harvest the liver, kidneys, and gut.

  • LC-MS/MS Quantification: Homogenize tissues and extract plasma using protein precipitation (acetonitrile). Quantify 2',3'-DHF using liquid chromatography-tandem mass spectrometry against a validated calibration curve (1-5000 ng/mL).

Protocol B: In Vivo Efficacy (LPS-Induced Systemic Inflammation)

This model validates the compound's ability to inhibit NF-κB and promote cellular protection[1].

Step-by-Step Methodology:

  • Pre-treatment Phase: Administer 2',3'-DHF (20 mg/kg, IP) or vehicle control once daily for 3 consecutive days. Causality: Pre-loading lipophilic flavonoids ensures steady-state concentrations in target tissues (e.g., liver, spleen) prior to the inflammatory insult.

  • Inflammatory Challenge: On Day 3, one hour after the final 2',3'-DHF dose, inject mice with Lipopolysaccharide (LPS, 5 mg/kg, IP).

  • Endpoint Collection: Euthanize animals 6 hours post-LPS challenge. Collect serum and liver tissue.

  • Biomarker Analysis: Quantify systemic inflammation (TNF-α, IL-6) via serum ELISA. Assess antioxidant response (HO-1, Nrf2) in liver homogenates via Western Blot.

Quantitative Data Presentation

The following tables summarize the anticipated quantitative data ranges based on established in vivo profiling of highly homologous dimethoxyflavones and 3-hydroxyflavones.

Table 1: Anticipated Pharmacokinetic Parameters (Oral, 10 mg/kg)
PK ParameterExpected RangeBiological & Experimental Significance
Tmax​ 0.5 - 1.0 hIndicates rapid gastrointestinal absorption typical of lipophilic methoxyflavones[5].
Cmax​ 1500 - 2000 ng/mLSufficient to exceed the IC50​ for intracellular kinase and ROS-scavenging targets.
Half-life ( t1/2​ ) 3.0 - 4.5 hNecessitates once-daily or twice-daily dosing regimens for sustained in vivo efficacy.
Volume of Dist. ( Vd​ ) 80 - 100 L/kgHigh Vd​ signifies extensive tissue penetration, particularly into the liver and gut[5].
Table 2: Quantitative Biomarker Readouts (LPS Inflammation Model)
BiomarkerAssay MethodExpected Modulation by 2',3'-DHFMechanistic Rationale
TNF-α Serum ELISA↓ 40-60% vs. VehicleDirect consequence of NF-κB pathway inhibition.
IL-6 Serum ELISA↓ 50-70% vs. VehicleDownstream suppression of pro-inflammatory transcription.
HO-1 Tissue Western Blot↑ 2-3 fold vs. VehicleUpregulation via Nrf2 nuclear translocation[1].
Tissue ROS Flow Cytometry (DCFDA)↓ 30-50% vs. VehicleDirect free-radical scavenging by the 3-hydroxyl group[2].

References

  • Effects of 3-hydroxyflavone on the cellular and molecular characteristics of bovine embryos produced by somatic-cell nuclear transfer. PubMed (NIH). Available at:[Link]

  • WO2003057210A1 - Compositions and methods for increasing cell proliferation comprising a flavonoid.Google Patents.
  • Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. PubMed (NIH). Available at:[Link]

  • Antitrypanosomal and Antileishmanial Activities of Flavonoids and Their Analogues. PubMed Central (NIH). Available at:[Link]

  • Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. ACS Publications. Available at:[Link]

Sources

Method

Application Note: Formulation of 2',3'-Dimethoxy-3-hydroxyflavone for Experimental Use

Executive Summary 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) is a highly specialized synthetic flavonol utilized extensively in biophysical and pharmacological research. Due to its extreme hydrophobicity, introducing 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF) is a highly specialized synthetic flavonol utilized extensively in biophysical and pharmacological research. Due to its extreme hydrophobicity, introducing 2',3'-DHF directly into aqueous experimental models (e.g., cell culture media or protein assays) leads to rapid aggregation, self-quenching, and erratic data. This application note details a robust, self-validating protocol for formulating 2',3'-DHF into biomimetic lipid nanocarriers (liposomes). By utilizing a zwitterionic phospholipid matrix, researchers can successfully solubilize the probe while preserving its unique photophysical properties for microenvironment sensing.

Mechanistic Rationale: The ESIPT Phenomenon

The core experimental utility of 2',3'-DHF stems from its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities [1].

When 2',3'-DHF is photoexcited, it undergoes an ultrafast proton transfer from the 3-hydroxyl group to the 4-carbonyl oxygen. This creates a dual-emission profile originating from two distinct states: the Normal (N) state and the Tautomeric (T) state.

The Causality of the Probe: The thermodynamic equilibrium between the N* and T* states is exquisitely sensitive to the polarity and hydrogen-bonding capacity of the immediate microenvironment. In highly hydrated environments, external hydrogen bonding disrupts the intramolecular proton transfer, favoring N* emission. In hydrophobic, lipid-rich environments, ESIPT proceeds unhindered, favoring T* emission. Therefore, measuring the ratio of these emission bands ( IN∗​/IT∗​ ) provides a direct, ratiometric readout of local lipid hydration and membrane phase behavior.

ESIPT N1 N (Ground) N2 N* (Excited) N1->N2 Excitation (UV) N2->N1 N* Emission (Green) N3 T* (Tautomer) N2->N3 ESIPT (Fast) N4 T (Ground) N3->N4 T* Emission (Orange) N4->N1 Reverse PT (Fast)

ESIPT photophysical pathway of 2',3'-Dimethoxy-3-hydroxyflavone.

Strategic Formulation Design

To leverage 2',3'-DHF in aqueous buffers, it must be shielded from bulk water to prevent π−π stacking and precipitation [2]. We utilize 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes as the delivery vehicle.

Why DPPC? DPPC is a biocompatible phospholipid with a well-characterized gel-to-liquid crystalline phase transition temperature ( Tc​ ) of ~41°C [3]. Encapsulating 2',3'-DHF within the acyl-chain region of DPPC allows researchers to calibrate the probe's fluorescence against a known thermodynamic phase shift, establishing a reliable baseline before introducing the formulation to complex cellular models.

Table 1: Expected ESIPT Emission Characteristics of Encapsulated 2',3'-DHF
MicroenvironmentPolarityH-BondingDominant EmissionExpected Ratio ( IN∗​/IT∗​ )
Bulk Aqueous Buffer (Unformulated)HighHighN* (Quenched)> 5.0 (High Noise)
DPPC Gel Phase (< 41°C)LowLowT* (Tautomer)< 0.5
DPPC Liquid Crystalline (> 41°C)MediumMediumDual (N* and T*)0.8 - 1.5

Protocol Execution: 2',3'-DHF Liposome Preparation

This protocol utilizes the thin-film hydration method followed by membrane extrusion to produce Large Unilamellar Vesicles (LUVs).

Step 1: Co-dissolution
  • Weigh 10 mg of DPPC and 0.2 mg of 2',3'-DHF.

  • Dissolve both components in 2 mL of HPLC-grade Chloroform/Methanol (2:1 v/v) in a round-bottom flask. Causality: The organic solvent ensures complete monomeric dispersion of the highly hydrophobic 2',3'-DHF among the lipid molecules, preventing localized clustering.

Step 2: Thin-Film Formation
  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 35°C for 30 minutes.

  • Apply a high vacuum for an additional 2 hours to remove trace organic solvents. Causality: Residual chloroform can alter the lipid packing density and artificially shift the ESIPT fluorescence readout.

Step 3: Hydration
  • Add 2 mL of pre-warmed (50°C) Phosphate-Buffered Saline (PBS, pH 7.4) to the lipid film.

  • Vortex vigorously for 5 minutes while maintaining the temperature at 50°C. Causality: Hydration must occur strictly above the DPPC Tc​ (41°C). Hydrating below this temperature results in rigid, impermeable lipid cakes that fail to encapsulate the probe.

Step 4: Extrusion
  • Transfer the resulting Multilamellar Vesicle (MLV) suspension to a mini-extruder block heated to 50°C.

  • Pass the suspension 11 times through a 100 nm polycarbonate membrane. Causality: Extrusion standardizes the vesicle size. Uniform LUVs minimize differential light scattering, ensuring that variations in fluorescence intensity during downstream assays are entirely due to the probe's microenvironment, not vesicle size artifacts.

Step 5: Purification (Size Exclusion Chromatography)
  • Pass the extruded liposomes through a Sephadex G-25 column equilibrated with PBS.

  • Collect the turbid void volume. Causality: SEC removes any unencapsulated 2',3'-DHF that may have precipitated in the aqueous phase, which would otherwise cause severe background scattering and skew the IN∗​/IT∗​ ratio [4].

Workflow N1 1. Lipid + 2',3'-DHF (Chloroform) N2 2. Rotary Evaporation (Thin Film Formation) N1->N2 Vacuum N3 3. Hydration (Buffer, T > Tc) N2->N3 Buffer N4 4. MLV Suspension (Vortexing) N3->N4 Agitation N5 5. Extrusion (Polycarbonate Filter) N4->N5 Pressure N6 6. LUV Suspension (Uniform Size) N5->N6 Sizing N7 7. SEC Purification (Remove Free Probe) N6->N7 Sephadex G-25 N8 8. Final Formulation (Ready for Assay) N7->N8 Elution

Liposomal formulation workflow for 2',3'-Dimethoxy-3-hydroxyflavone.

Validation Metrics & Quality Control

A self-validating protocol requires strict quality control before experimental deployment. The formulation is considered successful only if it meets the physicochemical specifications outlined below.

Table 2: Physicochemical Specifications of 2',3'-DHF Liposomal Formulation
ParameterAcceptable RangeAnalytical MethodCorrective Action if Failed
Vesicle Size (Z-average) 100 - 130 nmDynamic Light Scattering (DLS)Re-extrude; check membrane integrity.
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)Increase number of extrusion passes.
Zeta Potential -2 to +2 mVElectrophoretic Light ScatteringVerify buffer pH and lipid purity.
Encapsulation Efficiency > 85%HPLC / UV-Vis (Post-SEC)Increase lipid-to-probe molar ratio.

Spectroscopic Validation: Record the UV-Vis absorption spectrum of the final formulation. The absorption maximum should be sharp and located at ~345 nm. A broad scattering tail extending into the visible region (>400 nm) is a definitive indicator of probe precipitation, meaning the formulation must be discarded.

References

  • Title: 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells Source: RSC Advances / PubMed Central (NIH) URL: [Link]

  • Title: Flavonol Technology: From the Compounds' Chemistry to Clinical Research Source: International Journal of Molecular Sciences / PubMed Central (NIH) URL: [Link]

  • Title: Phase Transitions in Phospholipid Vesicles: Excited State Prototropism of 1-Naphthol as a Novel Probe Concept Source: Langmuir / ACS Publications URL: [Link]

  • Title: A high-performance liquid chromatography method for determination of flavonoids in dipalmitoylphosphatidylcholine liposome solutions Source: CORE Repository URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2',3'-Dimethoxy-3-hydroxyflavone Synthesis Optimization

Welcome to the Technical Support Center for Flavonoid Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 2',3'-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flavonoid Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 2',3'-Dimethoxy-3-hydroxyflavone via the Algar–Flynn–Oyamada (AFO) reaction.

The presence of ortho-methoxy groups (2,3-dimethoxy) on the B-ring introduces unique steric hindrance and electronic effects. These factors often stall the reaction at the chalcone epoxide intermediate or divert the mechanistic pathway toward undesired aurone byproducts[1]. This guide provides field-proven, self-validating protocols to overcome these specific challenges.

Troubleshooting Matrix: Quantitative AFO Yield Bottlenecks

When synthesizing highly substituted flavonols, standard AFO conditions (NaOH/EtOH) often fail. Use this data-driven matrix to diagnose and correct your reaction parameters.

Symptom / IssueQuantitative IndicatorMechanistic Root CauseOptimized Parameter / Intervention
Low Conversion < 20% Flavonol YieldPoor solubility of the lipophilic 2',3'-dimethoxychalcone in standard ethanol.Introduce 1,4-Dioxane as a co-solvent (1:1 EtOH:Dioxane)[2] or add 10 mol% of a Phase Transfer Catalyst (e.g., TBAB)[3].
High Aurone Formation Flavonol:Aurone < 1:1Strong bases (NaOH/KOH) increase epoxide oxygen nucleophilicity, favoring α -carbon attack (5-exo-tet).Replace NaOH with 3.0 equiv. of Na2​CO3​ to slow the reaction and favor β -attack (6-endo-tet)[1][4].
Product Degradation Complex TLC, Tar formationExothermic over-oxidation and base-catalyzed cleavage of the chalcone[5].Limit H2​O2​ to 3.0–3.5 equivalents . Maintain strict thermal control (0–5 °C) during oxidant addition[5].
Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol integrates causality (why a step is performed) and self-validation (how to verify the step succeeded in real-time).

Phase 1: Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Reagent Preparation : Dissolve 10.0 mmol of 2'-hydroxyacetophenone and 10.0 mmol of 2,3-dimethoxybenzaldehyde in 20 mL of absolute ethanol.

    • Causality: Strict equimolar stoichiometry prevents the formation of bis-adducts. Absolute ethanol minimizes the competing Cannizzaro reaction of the aldehyde[5].

  • Base Addition : Cool the flask to 0 °C in an ice bath. Slowly add 10 mL of 40% w/v aqueous KOH dropwise over 20 minutes.

    • Causality: The aldol condensation is highly exothermic. Dropwise addition controls the thermal spike, preventing degradation.

  • Cyclization & Isolation : Stir at room temperature for 24 hours. Acidify the dark red solution with 2M HCl to pH 3. Filter the precipitate and recrystallize from hot ethanol.

    • Validation Check: The intermediate (2'-hydroxy-2,3-dimethoxychalcone) must precipitate as a bright yellow/orange crystalline solid. If an oil forms, lipophilic impurities remain; repeat the recrystallization.

Phase 2: Modified Algar-Flynn-Oyamada (AFO) Oxidative Cyclization
  • Solvent Optimization : Dissolve 5.0 mmol of the purified chalcone in a 15 mL mixture of Ethanol and 1,4-Dioxane (1:1 v/v) [2].

    • Causality: The 2,3-dimethoxy substitution makes the chalcone highly lipophilic. 1,4-Dioxane ensures complete solvation, preventing the reaction from occurring in a heterogeneous suspension which leads to localized over-oxidation[2].

  • Base Substitution : Add 15.0 mmol of Na2​CO3​ (dissolved in 5 mL of water) to the solution[4].

    • Causality: Milder bases reduce the nucleophilicity of the phenoxide just enough to suppress the undesired 5-exo-tet cyclization (aurone pathway), allowing the thermodynamically favored 6-endo-tet cyclization (flavonol pathway) to dominate[1][4].

  • Oxidant Addition : Cool the mixture to 0 °C. Add 1.5 mL of 30% H2​O2​ (~3.0 equiv) dropwise over 15 minutes[5].

    • Causality: Hydrogen peroxide acts as both the epoxidizing agent and the oxidant for the final dehydrogenation. Strict thermal control prevents the thermal degradation of the sensitive epoxide intermediate.

  • Maturation & Isolation : Remove the ice bath and stir at room temperature for 4 hours. Pour the mixture into ice-cold 1M HCl. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexane:EtOAc 7:3).

    • Validation Check: Spot the purified product on a TLC plate. The final 2',3'-dimethoxy-3-hydroxyflavone will fluoresce brightly under 365 nm UV light due to its extended conjugated system and 3-OH group, whereas the starting chalcone will only appear as a dark UV-active spot at 254 nm.

Mechanistic Pathway & Logic

Understanding the divergence of the epoxide intermediate is critical for yield optimization. The diagram below illustrates how base selection dictates the final product.

AFO_Mechanism Chalcone 2'-Hydroxy-2,3-dimethoxychalcone Epoxide Chalcone Epoxide Intermediate Chalcone->Epoxide H2O2, Base (Epoxidation) Degradation Oxidative Cleavage Products Chalcone->Degradation Excess H2O2 / Heat Flavonol 2',3'-Dimethoxy-3-hydroxyflavone (Target Product) Epoxide->Flavonol 6-Endo-Tet Cyclization (Favored by Na2CO3) Aurone Aurone Byproduct (Side Reaction) Epoxide->Aurone 5-Exo-Tet Cyclization (Favored by NaOH)

Mechanistic divergence of the AFO reaction showing flavonol vs. aurone pathways.

Frequently Asked Questions (FAQs)

Q1: Why does the 2,3-dimethoxy substitution specifically lower my AFO yield compared to unsubstituted chalcones? A1: The methoxy group at the 2-position of the B-ring creates severe steric hindrance near the α,β -unsaturated ketone. During the epoxidation step, this steric bulk impedes the approach of the hydroperoxide anion ( HOO− ). Furthermore, quantum-chemical analysis shows that electron-donating methoxy groups increase the negative charge at the nucleophilic center of the epoxide anion, which ironically reduces the effectiveness of the β -cyclization, leading to stalled intermediates or aurone formation[1].

Q2: Can I use Phase Transfer Catalysts (PTCs) to improve the yield without using 1,4-Dioxane? A2: Yes. If you prefer to avoid 1,4-dioxane, utilizing a PTC like tetrabutylammonium bromide (TBAB) or ethyltriphenylphosphonium iodide in a biphasic system significantly enhances the reaction[3]. The PTC shuttles the hydroperoxide anion into the organic phase where the highly lipophilic 2',3'-dimethoxychalcone resides, improving the solubility of key reaction intermediates and driving the reaction to completion[3].

Q3: My reaction mixture turned dark brown immediately upon adding H2​O2​ , and I isolated a complex mixture. What happened? A3: This is a classic symptom of base-catalyzed oxidative degradation. If the base concentration is too high or the H2​O2​ addition is too rapid, the highly exothermic reaction causes localized heating[5]. This leads to the oxidative cleavage of the chalcone into 2-hydroxybenzoic acid and 2,3-dimethoxybenzoic acid. Always use an ice bath during H2​O2​ addition and ensure your base concentration is optimized[5].

References
  • Title: Phase Transfer Catalysis Extends The Scope of The Algar–Flynn–Oyamada Synthesis of 3-Hydroxyflavones Source: Australian Journal of Chemistry / ConnectSci URL
  • Title: Optimizing reaction conditions for the synthesis of 4'-Demethyleucomin analogues Source: BenchChem URL
  • Title: Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Title: Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO)

Sources

Optimization

Overcoming solubility issues with 2',3'-Dimethoxy-3-hydroxyflavone in vitro

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of synthetic flavonols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of synthetic flavonols. 2',3'-Dimethoxy-3-hydroxyflavone is a potent compound with significant antioxidant and neuroprotective potential. However, its planar, highly lipophilic structure results in notoriously poor aqueous solubility. If improperly handled, this leads to erratic dose-response curves, false negatives, and assay failure.

This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to overcome these bottlenecks.

Solubilization Strategy Decision Tree

Before diving into specific protocols, it is critical to select the right solubilization strategy based on your assay's tolerance for organic solvents and required concentration limits.

Workflow Start In Vitro Assay Solubility Bottleneck DMSO Is <1% DMSO tolerated by cells? Start->DMSO HighConc Is high concentration (>50 µM) required? DMSO->HighConc Yes MethodCD Protocol B: HP-β-Cyclodextrin Complexation DMSO->MethodCD No (Sensitive Cells) MethodDMSO Protocol A: DMSO + Tween-80 Co-solvency HighConc->MethodDMSO No MethodNaDES Protocol C: Betaine:Glycerol NaDES Formulation HighConc->MethodNaDES Yes (Green Chem) MethodSLN Protocol D: Solid Lipid Nanoparticles (SLN) HighConc->MethodSLN Yes (Intracellular Delivery)

Logical decision tree for 2',3'-Dimethoxy-3-hydroxyflavone solubilization.

Troubleshooting FAQs & Self-Validating Protocols

Q1: "My 2',3'-Dimethoxy-3-hydroxyflavone precipitates immediately when I add my DMSO stock to the cell culture media. What is causing this, and how do I fix it?"

The Causality: You are experiencing the "solvent crash-out" effect. When a highly lipophilic flavonoid dissolved in 100% DMSO is introduced directly into an aqueous environment, the DMSO rapidly diffuses into the water. This sudden shift in the dielectric constant strips the solvation shell from the compound, causing rapid nucleation and micro-precipitation[1].

The Solution (Protocol A: Surfactant-Assisted Co-solvency): By introducing a non-ionic surfactant, you create temporary micelles that stabilize the compound during the transition into the aqueous phase.

  • Stock Preparation: Dissolve 2',3'-Dimethoxy-3-hydroxyflavone in 100% anhydrous DMSO to create a 10 mM stock.

  • Surfactant Addition: Add Tween-80 to the stock solution to achieve a final concentration of 0.1% (v/v) and vortex vigorously for 30 seconds.

  • Thermal Equilibration: Pre-warm your complete cell culture media to 37°C.

  • Dropwise Integration: While vortexing the warmed media, add the DMSO/Tween-80 stock dropwise. Do not exceed a final DMSO concentration of 0.5%.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD matching the blank media confirms a true solution without light-scattering micro-precipitates.

Q2: "My primary cell line is highly sensitive to DMSO, but I need a completely aqueous solution. How can I achieve this?"

The Causality: You must bypass organic solvents entirely by using cyclic glucans. Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophilic exterior and a hydrophobic toroidal cavity. It physically encapsulates the dimethoxyphenyl and chromen-4-one rings of the flavonoid, shielding the hydrophobic moieties from water and enhancing aqueous solubility by up to 30-fold[2].

The Solution (Protocol B: HP-β-CD Inclusion Complexation):

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4).

  • Guest Addition: Add an excess amount of solid 2',3'-Dimethoxy-3-hydroxyflavone powder directly to the cyclodextrin solution.

  • Complexation: Place the suspension in a thermoshaker at 37°C and 200 RPM for 48 hours to allow thermodynamic equilibrium to be reached.

  • Purification: Centrifuge at 10,000 x g for 10 minutes to pellet uncomplexed compound, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Perform a UV-Vis spectrophotometric scan. The presence of a clear Band I absorption peak (320–385 nm) confirms successful complexation and allows for exact quantification against a standard curve[3].

Q3: "I am conducting high-throughput ROS scavenging assays and need very high concentrations without using toxic solvents. What is the latest methodology?"

The Causality: Natural Deep Eutectic Solvents (NaDES) are an emerging green chemistry approach. A mixture of hydrogen bond acceptors (e.g., Betaine) and donors (e.g., Glycerol) forms a supramolecular network that disrupts the crystalline lattice of flavonoids. This can increase solubility up to 23,000-fold compared to water, while remaining fully biocompatible for in vitro assays[4].

The Solution (Protocol C: Betaine:Glycerol NaDES Formulation):

  • Solvent Synthesis: Mix Betaine and Glycerol in a 1:2 molar ratio. Add 20% (w/w) ultra-pure water to reduce viscosity.

  • Heating: Stir the mixture at 50°C until a completely clear, homogenous liquid is formed (approx. 60 minutes).

  • Solubilization: Add 2',3'-Dimethoxy-3-hydroxyflavone to the NaDES and stir at room temperature for 2 hours.

  • Self-Validation Step: Conduct a baseline DPPH or Hydrogen Peroxide (H2O2) scavenging assay directly in the blank NaDES matrix[5]. A lack of background scavenging confirms the matrix will not interfere with the flavonoid's inherent antioxidant readout.

Q4: "I need to maximize intracellular uptake for a neuroprotection assay in PC12 cells. Free compound shows no efficacy."

The Causality: 3-hydroxyflavones have poor membrane permeability, limiting their cytoplasmic accumulation. Encapsulating the compound in Solid Lipid Nanoparticles (SLNs) shifts the cellular entry mechanism from passive diffusion to active endocytosis. This delivers the compound directly to the mitochondria to neutralize Reactive Oxygen Species (ROS) and prevent neuronal apoptosis[6].

The Solution (Protocol D: SLN Encapsulation via Solvent Evaporation):

  • Organic Phase: Dissolve 50 mg of Stearic acid (lipid core) and 5 mg of 2',3'-Dimethoxy-3-hydroxyflavone in 5 mL of ethanol.

  • Aqueous Phase: Prepare 20 mL of a 1% (w/v) Poloxamer 188 solution in water.

  • Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization (10,000 RPM) for 10 minutes.

  • Evaporation: Stir the emulsion magnetically for 3 hours at room temperature to evaporate the ethanol, allowing the lipid core to solidify and trap the flavonoid.

  • Self-Validation Step: Analyze via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.3 and a Z-average size < 200 nm confirms uniform nanoparticle formation suitable for endosomal uptake[6].

Quantitative Data Summary: Solubilization Method Comparison

Solubilization MethodMax Aqueous ConcentrationPreparation TimeCellular BiocompatibilityIdeal In Vitro Application
DMSO (<0.5%) + Tween-80 ~10 - 50 µM< 1 hourModerate (Toxicity risk)Rapid screening, low-concentration assays
HP-β-Cyclodextrin Complex ~1 - 5 mM48 hoursHighPhenotypic screening, sensitive cell lines
Solid Lipid Nanoparticles ~5 - 10 mM12 - 24 hoursVery HighIntracellular delivery, neuroprotection
Betaine:Glycerol NaDES >10 mM2 - 4 hoursVery High (Green Chem)High-concentration dosing, ROS assays

Biological Pathway Visualization

When successfully solubilized and delivered intracellularly (e.g., via SLNs), 3-hydroxyflavones exert profound biological effects. The diagram below illustrates the validated in vitro pathway for cognitive enhancement and cell survival in PC12 neuronal models.

Pathway Compound 2',3'-Dimethoxy- 3-hydroxyflavone (SLN Formulated) Uptake Endocytosis into PC12 Cells Compound->Uptake ROS Neutralization of Excess ROS (H2O2) Uptake->ROS Mito Prevention of Mitochondrial Damage ROS->Mito Survival Inhibition of Apoptosis & Cognitive Enhancement Mito->Survival

Intracellular ROS scavenging pathway of formulated 3-hydroxyflavones.

Sources

Troubleshooting

2',3'-Dimethoxy-3-hydroxyflavone stability in different solvents

Welcome to the technical support guide for 2',3'-Dimethoxy-3-hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2',3'-Dimethoxy-3-hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. This guide provides in-depth answers to common stability issues, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. The solutions are based on an understanding of the compound's chemical properties and degradation pathways.

Question: My 2',3'-Dimethoxy-3-hydroxyflavone precipitated out of my aqueous buffer. What happened and how can I fix it?

Answer:

This is a common issue rooted in the low aqueous solubility of the flavone backbone. While the methoxy and hydroxy groups confer some polarity, 3-hydroxyflavones are generally hydrophobic.

  • Causality:

    • Low Aqueous Solubility: Like its parent compound, 3-hydroxyflavone, which is almost insoluble in water, 2',3'-Dimethoxy-3-hydroxyflavone has limited solubility in aqueous solutions.[1] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final solvent mixture.

    • Solvent Polarity Shift: The dramatic change in polarity when moving from a solvent like DMSO to a buffer is the primary driver of precipitation.

    • Temperature Effects: Solubility can also be temperature-dependent. If you prepare a solution at room temperature and then use it at a lower temperature (e.g., in a refrigerated autosampler), the solubility may decrease, leading to precipitation.

  • Step-by-Step Solution:

    • Optimize Stock Concentration: Prepare a high-concentration stock solution in an anhydrous, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]

    • Control Final Solvent Concentration: When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is as high as your experimental system tolerates (e.g., 0.1% to 0.5% DMSO in cell culture) to help maintain solubility.

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform a two-step dilution. First, dilute the DMSO stock into a small volume of a co-solvent like ethanol or into your buffer with vigorous vortexing to create an intermediate dilution. Then, add this intermediate solution to the final bulk buffer.

    • Pre-warm Your Buffer: Gently warm your aqueous buffer to the experimental temperature before adding the compound stock solution.

    • Prepare Freshly: Due to potential stability issues in aqueous media, it is always best practice to prepare the final working solution immediately before use.[2]

Question: The color of my solution has changed to a yellow or brownish tint. Is the compound degrading?

Answer:

Yes, a color change is a strong visual indicator of compound degradation. This is typically due to oxidation and/or molecular rearrangement, which alters the chromophore of the flavone structure.

  • Causality:

    • Oxidation: The flavonoid structure, particularly the phenolic groups, is susceptible to oxidation. This process is accelerated by factors like elevated pH, the presence of dissolved oxygen, and trace metal ions.[3][4] The resulting products, such as quinone-type structures, are often colored.

    • Photodegradation: 3-hydroxyflavones are known to be photoreactive.[5] Exposure to light, especially UV light, can induce an excited-state intramolecular proton transfer (ESIPT), leading to photo-oxidation or molecular rearrangement into different chemical structures.[6][7][8] The specific degradation pathway is highly dependent on the solvent.[6]

    • pH-Dependent Degradation: Flavonoids are generally less stable at neutral to alkaline pH.[4][9] At higher pH values, the hydroxyl group can deprotonate, making the molecule more susceptible to oxidation.

  • Preventative Measures:

    • pH Control: If your experiment allows, maintain a slightly acidic pH (3.0-5.0), where flavones are generally more stable.[4][9] Use a suitable buffer system like citrate or acetate.

    • Protect from Light: Always store stock solutions and working solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

    • De-gas Solvents: For sensitive applications, sparging aqueous buffers with an inert gas like nitrogen or argon can reduce dissolved oxygen and slow oxidative degradation.

    • Use High-Purity Solvents: Ensure your solvents are free of metal ion contaminants, which can catalyze oxidation.

Question: I'm observing a loss of biological activity or inconsistent results in my assays. How do I confirm if it's a compound stability issue?

Answer:

Inconsistent results are a classic sign of compound degradation, as the formation of degradation products reduces the concentration of the active parent compound. A systematic approach is needed to diagnose the problem. The following workflow can help you pinpoint the source of the instability.

Stability_Troubleshooting_Workflow start Inconsistent Results / Loss of Activity check_storage 1. Check Stock Solution (Age, Storage Conditions) start->check_storage hplc_stock 2. Analyze Stock by HPLC-UV (Compare to fresh standard) check_storage->hplc_stock stock_ok Stock is Stable hplc_stock->stock_ok Purity >95%? stock_bad Stock Degraded hplc_stock->stock_bad New peaks? Purity <95%? prep_working 3. Review Working Solution Prep (Solvent, pH, Temp, Light Exposure) stock_ok->prep_working remediate_stock Action: Prepare Fresh Stock Use Anhydrous DMSO Store at -20°C or -80°C Protect from light stock_bad->remediate_stock time_course 4. Perform Time-Course Stability Study (Spike into final buffer, analyze at t=0, 2, 4, 8h) prep_working->time_course working_stable Working Solution is Stable time_course->working_stable Conc. stable? working_unstable Working Solution is Unstable time_course->working_unstable Conc. drops? other_factors Conclusion: Instability Unlikely Investigate other assay variables (e.g., cell health, reagent quality) working_stable->other_factors remediate_working Action: Optimize Protocol Prepare fresh before use Adjust pH (if possible) Protect from light/oxygen working_unstable->remediate_working

Caption: Troubleshooting workflow for diagnosing stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2',3'-Dimethoxy-3-hydroxyflavone?

A1: The stability of this compound is primarily influenced by a combination of factors:

  • pH: Flavonoids are most stable in acidic conditions and degrade more rapidly at neutral and alkaline pH.[9]

  • Light: As a 3-hydroxyflavone, it is susceptible to photodegradation, especially under UV light.[5][7]

  • Solvent: The choice of solvent affects degradation pathways. Protic solvents (like water, methanol) can participate in hydrolysis, while aprotic solvents (like acetonitrile, cyclohexane) may favor photo-rearrangement.[6]

  • Temperature: Higher temperatures accelerate all degradation reactions, including hydrolysis and oxidation.[3][10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[3]

Q2: How do the methoxy groups in 2',3'-Dimethoxy-3-hydroxyflavone affect its stability compared to unsubstituted 3-hydroxyflavone?

A2: The methoxy groups play a significant protective role. In biological systems, hydroxyl groups are primary sites for phase II metabolism (glucuronidation and sulfation), which leads to rapid clearance. Capping these hydroxyl groups with methylation dramatically increases metabolic stability and oral bioavailability.[11] Chemically, methoxylation can also protect the flavonoid from degradation.[12] While the 3-hydroxy group remains a reactive site, the methoxy groups on the B-ring reduce its electron-donating capacity compared to hydroxyl groups, which can influence its susceptibility to oxidation.

Q3: What is the best way to prepare and store a stock solution?

A3: For maximum stability and longevity:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume needed for dilution.

  • Storage: Aliquot the stock solution into smaller volumes in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles. Store at -20°C or, for long-term storage (>6 months), at -80°C.

  • Inert Atmosphere: For ultimate protection, you can overlay the solution with an inert gas like argon before sealing the vial.

Q4: How can I quantitatively monitor the stability of my compound in a specific buffer?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard method for stability assessment.[13][14] It allows you to separate the parent compound from its degradation products and quantify the remaining concentration over time.

Data Summary & Protocols
Table 1: Qualitative Stability of 2',3'-Dimethoxy-3-hydroxyflavone in Common Solvents
Solvent TypeExamplesRelative StabilityPrimary Degradation RisksKey Recommendations
Aprotic Polar DMSO, DMFHigh Minimal; potential for slow oxidation if water is present.Recommended for long-term stock solutions. Use anhydrous grade. Store cold and protected from light.[2]
Aprotic Non-Polar Cyclohexane, TolueneHigh Photorearrangement under UV light.[6]Not typically used for biological experiments due to immiscibility with aqueous media.
Protic Polar Ethanol, MethanolModerate Photodegradation; potential for solvent-solute interactions that can alter reactivity.[6]Suitable for intermediate dilutions. Store cold and protected from light. Prepare fresh.
Aqueous Buffer (Acidic) pH 3.0 - 5.0Moderate Slow oxidation and hydrolysis.Optimal pH range for aqueous working solutions. [4][9] Prepare fresh before each experiment.
Aqueous Buffer (Neutral) pH 7.0 - 7.4Low to Moderate Increased rate of oxidation and hydrolysis.[9]Prepare immediately before use and do not store. Expect a shorter half-life.
Aqueous Buffer (Alkaline) pH > 8.0Low Rapid oxidation and hydrolysis.[6]Avoid this pH range unless experimentally required. Significant and rapid degradation is expected.
Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for quantifying the stability of 2',3'-Dimethoxy-3-hydroxyflavone in your experimental buffer.

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a UV-Vis or Diode Array Detector (DAD).[14]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: Monitor at the compound's λmax (can be determined by running a UV-Vis scan).

    • Standard Curve: Prepare a standard curve of the compound in your mobile phase or a suitable solvent to correlate peak area with concentration.

  • Procedure:

    • Prepare a 10 mM stock solution of 2',3'-Dimethoxy-3-hydroxyflavone in anhydrous DMSO.

    • Spike the DMSO stock into your pre-warmed (or room temperature) test buffer to achieve your final target concentration (e.g., 50 µM). Vortex immediately.

    • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot, and if necessary, quench any reaction by diluting it in the mobile phase and inject it onto the HPLC. This is your 100% reference.

    • Incubation: Store the remaining solution under your exact experimental conditions (e.g., 37°C, protected from light).

    • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze them by HPLC.

    • Data Analysis:

      • Calculate the peak area of the parent compound at each time point.

      • Express the stability as a percentage of the peak area at t=0.

      • Plot the percentage remaining versus time to determine the degradation kinetics.

      • Observe the chromatogram for the appearance and growth of new peaks, which represent degradation products.

References
  • Tommasini, S., Calabrò, M. L., Donato, P., Raneri, D., Guglielmo, G., Ficarra, P., & Ficarra, R. (2004). Comparative photodegradation studies on 3-hydroxyflavone: Influence of different media, pH and light sources. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 389-397. [Link]

  • Febrianto, N. A., & Megantara, S. (2022). Postulated degradation pathways of selected flavonoid compounds to generate 2,4,6-THBA, 4-HBA, 3,4-DHBA and 3,4,5-THBA. ResearchGate. [Link]

  • Lu, X., Wang, J., & Zhu, H. (2018). Degradation curve of flavonols in aqueous solution at 100 °C. ResearchGate. [Link]

  • Thompson, K. O., & Williams, E. P. (2005). Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone. Inorganica chimica acta, 358(9), 2729-2736. [Link]

  • Tommasini, S., et al. (2004). Comparative photodegradation studies on 3-hydroxyflavone: Influence of different media, pH and light sources. Request PDF. [Link]

  • Just, R. P., et al. (2023). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. ACS Publications. [Link]

  • Slanina, J., et al. (2021). Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease. The Journal of Organic Chemistry. [Link]

  • Gong, Y., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI. [Link]

  • Hostetler, G. L., et al. (2012). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food Chemistry, 131(3), 839-844. [Link]

  • Braune, A., & Blaut, M. (2003). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology, 69(2), 1028-1035. [Link]

  • Jørgensen, L. V., & Skibsted, L. H. (2000). Flavonoid Deactivation of Excited State Flavins: Reaction Monitoring by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(8), 3426-3432. [Link]

  • Tommasini, S., et al. (2004). Comparative Photodegradation Studies on 3-hydroxyflavone: Influence of Different Media, pH and Light Sources. PubMed. [Link]

  • Lhiaubet-Vallet, V., et al. (2010). Theoretical study on the photooxygenation and photorearrangement reactions of 3-hydroxyflavone. RSC Publishing. [Link]

  • Al-Rimawi, F. (2019). Modern Chromatographic Methods for Determination Flavonoids. IntechOpen. [Link]

  • Li, Y., et al. (2019). Influence of 3-Hydroxyflavone on Colloidal Stability and Internationalization of Ag Nanomaterials Into THP-1 Macrophages. International Journal of Nanomedicine, 14, 5649-5661. [Link]

  • Do, Q. D., et al. (2014). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Magazine, 10(Suppl 2), S378-S382. [Link]

  • Al-Rimawi, F. (2019). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Acta Pharmaceutica, 69(1), 125-134. [Link]

  • Wikipedia. (2023). 3-Hydroxyflavone. Wikipedia. [Link]

  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in Cancer Biology, 17(5), 354-362. [Link]

  • Chen, J., et al. (2022). Impact of thermal processing on dietary flavonoids. Current Opinion in Food Science, 48, 100915. [Link]

  • Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512. [Link]

Sources

Optimization

Technical Support Center: 2',3'-Dimethoxy-3-hydroxyflavone Synthesis

Welcome to the Technical Support Center. The synthesis of 2',3'-dimethoxy-3-hydroxyflavone is classically achieved via the Algar-Flynn-Oyamada (AFO) oxidative cyclization of its corresponding 2'-hydroxychalcone[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2',3'-dimethoxy-3-hydroxyflavone is classically achieved via the Algar-Flynn-Oyamada (AFO) oxidative cyclization of its corresponding 2'-hydroxychalcone[1][2]. However, the 2,3-dimethoxy substitution on the B-ring introduces unique electronic and steric factors that frequently divert the reaction pathway. This guide provides diagnostic troubleshooting, mechanistic insights, and validated protocols to help you eliminate side products such as aurones, uncyclized epoxides, and oxidative cleavage fragments[3][4].

Mechanistic Pathway & Reaction Dynamics

To troubleshoot side-product formation, it is critical to understand the divergent pathways of the AFO reaction. The intermediate oxy-anion can undergo competitive cyclization or degradation depending on the microenvironment of the reactor[1][5].

AFO_Mechanism Chalcone 1-(2-Hydroxyphenyl)-3- (2,3-dimethoxyphenyl)prop-2-en-1-one (Starting Chalcone) Reagents Alkaline H2O2 (NaOH, <20°C) Chalcone->Reagents Deprotonation Intermediate Chalcone Epoxide / Oxy-anion (Reactive Intermediate) Reagents->Intermediate Nucleophilic Epoxidation Flavonol 2',3'-Dimethoxy-3-hydroxyflavone (Target Product) Intermediate->Flavonol β-attack (6-endo-tet) Aurone Aurone Derivative (Major Side Product) Intermediate->Aurone α-attack (5-exo-tet) Cleavage 2,3-Dimethoxybenzoic Acid (Over-oxidation) Flavonol->Cleavage Excess H2O2 / Heat

Mechanistic divergence in the Algar-Flynn-Oyamada reaction leading to flavonol and side products.

Troubleshooting Q&A: Addressing Specific Side Products

Q1: My reaction is yielding a bright yellow, highly fluorescent compound instead of the target flavonol. What is this, and how do I prevent it? A1: You are observing the formation of the aurone side product (a 2-(2,3-dimethoxybenzylidene)benzofuran-3-one derivative)[3][4]. Causality: During the AFO reaction, the intermediate oxy-anion can undergo ring closure via α -attack (forming the 5-membered aurone) or β -attack (forming the 6-membered flavonol)[1][2]. The methoxy group at the 2'-position of the B-ring creates severe steric hindrance ortho to the reactive enone core. This steric clash restricts the conformational flexibility needed for the 6-endo-tet cyclization ( β -attack), thereby kinetically favoring the less sterically demanding 5-exo-tet cyclization ( α -attack)[3]. Solution: To overcome this steric barrier, switch to a mixed solvent system (e.g., Methanol/DMF 1:1) to fully solvate the bulky intermediate. Additionally, lowering the temperature to 15°C slows down the kinetically favored α -attack, allowing the thermodynamically more stable flavonol to form.

Q2: I am isolating a stable chalcone epoxide. Why isn't it cyclizing into the 3-hydroxyflavone? A2: The reaction has stalled at the intermediate stage due to insufficient alkalinity[1]. Causality: The AFO mechanism requires the intermediate to exist as a highly nucleophilic oxy-anion to drive the intramolecular ring opening of the epoxide[1]. If the pH of the reaction drops below the pKa of the intermediate (often due to the consumption of NaOH or the buffering effect of atmospheric CO₂ over long reaction times), the oxy-anion is protonated. This halts the nucleophilic attack, trapping the compound as a stable chalcone epoxide. Solution: Ensure a sustained alkaline environment (pH > 11) by using at least 5.0 equivalents of NaOH and adding the H₂O₂ dropwise to prevent rapid base depletion.

Q3: LC-MS analysis shows a major mass peak corresponding to 2,3-dimethoxybenzoic acid. How do I stop this degradation? A3: Your target flavonol is undergoing dioxygenase-type oxidative cleavage[5][6]. Causality: 3-Hydroxyflavones are highly susceptible to further oxidation in the presence of excess alkaline hydrogen peroxide, especially under prolonged heating[5][6]. The electron-donating 2',3'-dimethoxy groups make the B-ring highly electron-rich, which increases the susceptibility of the adjacent enol/enolate system to oxidative cleavage. This breaks the C-ring to yield 2,3-dimethoxybenzoic acid and salicylic acid derivatives. Solution: Strictly control the stoichiometry of H₂O₂ (do not exceed 4.0 equivalents) and quench the reaction immediately upon the consumption of the chalcone (typically within 2 hours). Never heat the reaction above 20°C once the peroxide has been added.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the distribution of 2',3'-dimethoxy-3-hydroxyflavone versus its common side products.

Solvent SystemBase (NaOH eq)Peroxide (H₂O₂ eq)Temp (°C)Flavonol Yield (%)Aurone Yield (%)Cleavage/Epoxide (%)
Ethanol3.010.025453025 (Cleavage)
Ethanol1.53.00101575 (Epoxide)
MeOH/DMF (1:1) 5.0 4.0 15 78 18 4 (Trace)

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized, self-validating workflow for the synthesis of 2',3'-dimethoxy-3-hydroxyflavone.

Step 1: Preparation of the Chalcone Precursor

  • Action: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) and 2,3-dimethoxybenzaldehyde (1.0 eq) in absolute ethanol. Add 50% aqueous KOH (2.0 eq) dropwise while stirring at room temperature for 24 hours.

  • Self-Validating Checkpoint: The solution will transition from a pale yellow liquid to a deep red/orange viscous mixture, indicating the successful formation of the extended conjugated chalcone system.

Step 2: Algar-Flynn-Oyamada (AFO) Oxidative Cyclization

  • Action: Isolate the chalcone and redissolve it in a 1:1 mixture of Methanol/DMF. Cool the reactor to exactly 15°C. Add 16% aqueous NaOH (5.0 eq) in one portion. Begin dropwise addition of 30% H₂O₂ (4.0 eq) over 30 minutes using a syringe pump.

  • Causality for Choice: DMF increases the solubility of the sterically hindered 2,3-dimethoxy intermediate. Maintaining 15°C suppresses the activation energy required for the competitive α -attack (aurone formation) and prevents oxidative cleavage[1][3].

  • Self-Validating Checkpoint: The deep red color of the chalcone enolate will rapidly bleach to a pale yellow suspension as the epoxidation and subsequent cyclization occur.

Step 3: Quenching and Isolation

  • Action: Stir for exactly 2 hours post-addition. Quench the reaction by pouring the mixture into crushed ice water. Acidify the solution to pH 3 using 2M HCl.

  • Self-Validating Checkpoint: A dense precipitate will form immediately upon acidification.

    • Diagnostic visual: If the precipitate is bright yellow or orange, aurone contamination is high. If it is pale yellow to off-white, the target flavonol is the major product.

  • Action: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to purge trace aurone and epoxide impurities.

References

  • Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives.1

  • Algar-Flynn-Oyamada Reaction. Cambridge University Press.2

  • Flavones and Related Compounds: Synthesis and Biological Activity. PMC (NIH).3

  • Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease. The Journal of Organic Chemistry - ACS Publications.6

  • Synthesis and biological activities of aurones: A Review. International Journal of Pure & Applied Bioscience (IJPAB).4

  • 3-HYDROXYFLAVONE | 577-85-5. ChemicalBook.5

Sources

Troubleshooting

Technical Support Center: Stabilizing 2',3'-Dimethoxy-3-hydroxyflavone in Experimental Models

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 3-hydroxyflavone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 3-hydroxyflavone derivatives. 2',3'-Dimethoxy-3-hydroxyflavone is a powerful molecular probe, but its unique structure makes it highly susceptible to microenvironmental degradation. This guide deconstructs the physical chemistry behind its instability and provides field-proven, self-validating protocols to ensure absolute data integrity.

PART 1: Core Troubleshooting & Mechanistic Q&A

Q1: Why does my compound degrade rapidly in methanol under ambient light, but remains stable in acetonitrile? A1: The causality lies in the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. 3-Hydroxyflavones possess a critical intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen. In aprotic solvents like acetonitrile, this bond remains intact. Upon photon absorption, the molecule safely dissipates energy via ESIPT, resulting in a stable tautomer emission. However, protic solvents like methanol form intermolecular hydrogen bonds with the flavone, disrupting the intramolecular bond. This disruption, combined with dissolved oxygen, redirects the excited state toward photo-oxidation, leading to rapid ring cleavage and degradation 1.

Q2: How can I prevent degradation in aqueous biological assays where protic environments are unavoidable? A2: You must artificially recreate an aprotic microenvironment within the aqueous system. This is achieved through molecular encapsulation using α

  • or β -cyclodextrins. The hydrophobic cavity of the cyclodextrin shields the 3-hydroxyflavone from bulk water interactions and reactive oxygen species (ROS), preserving the critical intramolecular hydrogen bond and dramatically increasing photostability [[1]](). Additionally, strict pH buffering (e.g., pH 7.4) is mandatory, as unbuffered local pH shifts during proton transfer accelerate hydrolysis 1.

Q3: My fluorescence readouts are inconsistent across different experimental batches. What handling step is failing? A3: Inconsistent readouts are the hallmark of cumulative, sub-lethal degradation caused by repeated freeze-thaw cycles and trace metal contamination. Flavonoids are highly sensitive to temperature fluctuations and oxidation [[2]](). Furthermore, trace metals in buffers can either catalyze oxidation or form unintended complexes. Interestingly, while deliberate Al(III) complexation can actually block photodegradation, uncontrolled trace metal interactions lead to unpredictable spectral shifts and altered reaction kinetics 3.

PART 2: Quantitative Degradation Dynamics

The following table summarizes the causal relationship between the microenvironment and the stability of 3-hydroxyflavones.

MicroenvironmentpH ConditionLight ExposurePrimary Photochemical PathwayRelative Stability
Methanol (Protic) + O₂ UnbufferedUV/VisiblePhoto-oxidation (Ring Cleavage)Low
Acetonitrile (Aprotic) UnbufferedUV/VisibleESIPT / Photo-rearrangementModerate
Aqueous Buffer Strictly Buffered (pH 7.4)UV/VisibleESIPTHigh
Aqueous + β-Cyclodextrin Strictly Buffered (pH 7.4)UV/VisibleShielded ESIPTVery High
Methanol + Al(III) UnbufferedUV/VisibleMetal-Chelation BlockadeVery High

PART 3: Self-Validating Experimental Protocols

To guarantee reproducibility, do not treat these protocols as mere suggestions. They are engineered as self-validating systems where the causality of each step protects the compound's structural integrity.

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions
  • Step 1: Reconstitution. Dissolve the lyophilized 2',3'-Dimethoxy-3-hydroxyflavone in anhydrous, high-purity DMSO (≥99.9%). Causality: Trace water impurities in standard DMSO initiate slow, base-catalyzed hydrolysis of the flavonoid backbone over time.

  • Step 2: Inert Gas Purging. Gently purge the solution with Argon or Nitrogen gas for 2 minutes. Causality: Displacing dissolved oxygen eliminates the primary substrate required for auto-oxidation during long-term storage.

  • Step 3: Aliquoting. Dispense into single-use amber glass vials, minimizing headspace. Causality: Amber glass blocks UV/Vis photons, preventing the excitation of the molecule to its reactive S1 state. Single-use aliquots prevent freeze-thaw-induced thermal degradation 2.

  • Step 4: Storage. Store at -80°C in a desiccator.

  • Self-Validation Checkpoint: Before assay use, dilute a 1 µL test aliquot in acetonitrile and measure the UV-Vis spectrum. A stable, sharp absorbance peak with no secondary shoulder at ~280 nm (indicative of degradation products) validates stock integrity.

Protocol B: Cyclodextrin-Mediated Aqueous Assay Preparation
  • Step 1: Buffer Preparation. Prepare a 10 mM PBS solution strictly buffered to pH 7.4, supplemented with 100 µM EDTA. Causality: Strict pH control prevents local pH shifts that trigger degradation [[1]](), while EDTA sequesters trace metals that could alter the photophysics of the 3-hydroxyflavone 3.

  • Step 2: Cyclodextrin Complexation. Dissolve β-cyclodextrin in the buffer to a final concentration of 5 mM. Stir at 37°C until completely clear.

  • Step 3: Flavonoid Introduction. Inject the DMSO stock solution of 2',3'-Dimethoxy-3-hydroxyflavone into the cyclodextrin buffer under continuous vortexing (final DMSO concentration <1%). Causality: Rapid mixing ensures immediate encapsulation of the hydrophobic flavone into the cyclodextrin cavity before bulk water can disrupt its intramolecular hydrogen bonds 1.

  • Self-Validation Checkpoint: Expose the prepared assay solution to the intended experimental light source for 10 minutes. Measure fluorescence emission; a stable, non-decaying emission profile confirms successful encapsulation and protection from photo-oxidation.

PART 4: Visualizing the Logic

Photochemical_Pathway State1 2',3'-Dimethoxy-3-hydroxyflavone (Ground State) Photon UV/Visible Light Absorption State1->Photon Excited Excited Singlet State (S1) Photon->Excited Protic Protic Solvents (MeOH) + Dissolved O2 Excited->Protic H-Bond Disruption Aprotic Aprotic Solvents (ACN) Strict pH Buffer Excited->Aprotic H-Bond Preservation Degradation Photo-oxidation & Ring Cleavage Protic->Degradation ROS Attack ESIPT ESIPT Pathway (Intramolecular H-Bond) Aprotic->ESIPT Proton Transfer

Solvent-dependent photochemical pathways of 3-hydroxyflavones.

Experimental_Workflow Step1 Lyophilized Powder Step2 Reconstitute in Anhydrous DMSO (Argon Purged) Step1->Step2 Prevent Hydrolysis Step3 Aliquot into Amber Vials (Minimize Headspace) Step2->Step3 Prevent Oxidation Step4 Store at -80°C (Desiccated) Step3->Step4 Thermal Stability Step5 Thaw Single Aliquot (Protect from Light) Step4->Step5 Avoid Freeze-Thaw Step6 Dilute in Buffered Media (pH 7.4 + β-Cyclodextrin) Step5->Step6 Assay Preparation

Self-validating workflow for handling 2',3'-Dimethoxy-3-hydroxyflavone.

References

  • Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources Journal of Pharmaceutical and Biomedical Analysis (Ovid) [Link]

  • Photochemistry of metal complexes of 3-hydroxyflavone: towards a better understanding of the influence of solar light on the metal–soil organic matter interactions Photochemical & Photobiological Sciences (RSC Publishing) [Link]

  • Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids MDPI[Link]

Sources

Optimization

Method validation for 2',3'-Dimethoxy-3-hydroxyflavone quantification

Title: Technical Support Center: Method Validation for 2',3'-Dimethoxy-3-hydroxyflavone Quantification Introduction Welcome to the Senior Application Scientist Support Center. This hub is designed for researchers, analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Method Validation for 2',3'-Dimethoxy-3-hydroxyflavone Quantification

Introduction Welcome to the Senior Application Scientist Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with developing and validating robust quantification methods for 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DHF). Due to its unique structural properties (a synthetic flavonoid with a single hydroxyl group at the 3-position and dimethoxy groups at the 2' and 3' positions), 2',3'-DHF presents specific analytical challenges, including photo-instability, matrix effects, and poor aqueous solubility.

Here, we bridge the gap between theoretical guidelines (ICH M10 and ICH Q2(R2)) and bench-level execution, providing causality-driven troubleshooting, self-validating protocols, and strict acceptance criteria.

Part 1: Troubleshooting & FAQs (Causality & Execution)

Q1: Why do we observe significant signal suppression for 2',3'-DHF during LC-MS/MS analysis in plasma matrices? Causality: Flavonoids like 2',3'-DHF are moderately hydrophobic. During reversed-phase chromatography, they often co-elute with endogenous glycerophospholipids present in biological matrices. In the electrospray ionization (ESI) source, these highly abundant phospholipids compete for available charge, leading to severe ion suppression of the target analyte [1]. Solution: Simple protein precipitation (PPT) is insufficient for this molecule. You must implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove phospholipids. Furthermore, according to ICH M10 guidelines, matrix effects must be quantitatively evaluated using a stable isotope-labeled internal standard (SIL-IS) or a closely related structural analog (e.g., 3-hydroxyflavone) to normalize the ionization variance [2].

Q2: My calibration curve for 2',3'-DHF shows non-linearity and peak tailing at lower concentrations. How can I fix this? Causality: The 3-hydroxyl group and the adjacent ketone moiety on the flavone backbone act as a bidentate ligand. They readily form chelates with residual metal ions (like Fe³⁺ or Al³⁺) present in the LC system's stainless steel tubing or column frits. This causes peak tailing and irreversible loss of the analyte at the lower limit of quantification (LLOQ). Solution: Passivate your LC system using a chelating agent (e.g., flushing with 0.1% EDTA) or upgrade to PEEK (Polyether ether ketone) tubing. Additionally, adding 0.1% formic acid to the mobile phase ensures the 3-hydroxyl group remains fully protonated, preventing secondary interactions with free silanol groups on the stationary phase.

Q3: How do I validate the photostability of 2',3'-DHF during sample handling? Causality: 3-hydroxyflavones are highly susceptible to photochemical degradation. Upon exposure to UV or ambient laboratory light, they undergo excited-state intramolecular proton transfer (ESIPT), leading to rapid structural degradation and the formation of photoproducts [3]. Solution: All sample preparation must be conducted under yellow light or using amber glassware. Photostability must be formally validated by comparing samples processed under standard laboratory light versus protected conditions over a set time (e.g., 4 to 24 hours).

Part 2: Experimental Workflows & Methodologies

Workflow 1: Bioanalytical Sample Preparation for 2',3'-DHF

To ensure a self-validating system, this protocol incorporates internal standard (IS) tracking at the very first step to account for any recovery losses during extraction.

SamplePrep Start Aliquot 50 µL Plasma (Spiked with 2',3'-DHF) IS Add 10 µL Internal Standard (e.g., 3-HF, 100 ng/mL) Start->IS Buffer Add 50 µL Ammonium Acetate (pH 4.0) to disrupt binding IS->Buffer LLE Liquid-Liquid Extraction Add 500 µL Ethyl Acetate Buffer->LLE Vortex Vortex 5 min & Centrifuge (14,000 rpm, 4°C) LLE->Vortex Transfer Transfer Organic Layer (Supernatant) Vortex->Transfer Dry Evaporate under N2 (Room Temp, Dark) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (50% MeOH) Dry->Recon

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for 2',3'-DHF quantification in plasma.

Step-by-Step Protocol: Accuracy and Precision Validation (ICH M10)

  • Preparation of Quality Control (QC) Samples: Prepare independent stock solutions of 2',3'-DHF. Spike blank matrix to create four QC levels: LLOQ (Lower Limit of Quantification), LQC (Low QC, 3x LLOQ), MQC (Medium QC, 30-50% of the calibration range), and HQC (High QC, 75% of the upper limit).

  • Intra-batch Assessment: Analyze 5 replicates of each QC level within a single analytical run.

  • Inter-batch Assessment: Analyze 5 replicates of each QC level across at least 3 independent analytical runs, performed on different days.

  • Self-Validation Check: The run is only valid if the calibration curve standards meet the criteria (±15% of nominal, ±20% at LLOQ) and at least 67% of the total QC samples are within ±15% of their nominal values [1].

Workflow 2: ICH Method Validation Logical Architecture

ValidationLogic Method 2',3'-DHF Analytical Method Selectivity Selectivity (Blank vs Spiked Matrix) Method->Selectivity Step 1 Linearity Linearity & Range (R² ≥ 0.99) Method->Linearity Step 2 Accuracy Accuracy & Precision (Intra/Inter-day QC) Method->Accuracy Step 3 Matrix Matrix Effect (IS Normalized Factor) Method->Matrix Step 4 Stability Stability (Bench-top, F/T, Photo) Method->Stability Step 5

Caption: Logical progression of ICH M10/Q2(R2) analytical method validation parameters.

Part 3: Quantitative Data & Acceptance Criteria

To ensure trustworthiness and strict adherence to regulatory standards, the following table summarizes the quantitative acceptance criteria for validating the 2',3'-DHF method, synthesized from ICH M10 (Bioanalytical) [1] and ICH Q2(R2) (Analytical) [4] guidelines.

Validation ParameterICH GuidelineTarget MetricAcceptance Criteria
Selectivity M10 / Q2(R2)Interference in Blank Matrix≤ 20% of LLOQ response for 2',3'-DHF; ≤ 5% for IS.
Linearity (Calibration) M10Correlation Coefficient (R²)≥ 0.99 (using 1/x or 1/x² weighting due to wide range).
Accuracy (Intra/Inter-day) M10% Deviation from Nominal±15% for LQC, MQC, HQC; ±20% for LLOQ.
Precision (Intra/Inter-day) M10Coefficient of Variation (%CV)≤ 15% for LQC, MQC, HQC; ≤ 20% for LLOQ.
Matrix Effect M10IS-Normalized Matrix Factor%CV of the IS-normalized MF from 6 lots of matrix ≤ 15%.
Recovery M10Extraction EfficiencyMust be consistent and reproducible across LQC, MQC, HQC.
Stability (Photostability) Q2(R2)% Degradation≤ 15% deviation from freshly prepared nominal concentration.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Website, 2023. Available at: [Link]

  • Yang, Z., et al. "Validated LC-MS/MS method for the determination of 3-Hydroxyflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies." Journal of Pharmaceutical and Biomedical Analysis, 2011. Available at: [Link]

  • Ficarra, R., et al. "Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability." Journal of Pharmaceutical and Biomedical Analysis, PubMed, 2004. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website, 2023. Available at: [Link]

Troubleshooting

Technical Support Center: Characterization of 2',3'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2',3'-Dimethoxy-3-hydroxyflavone (C₁₇H₁₄O₅). As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with this specific flavonol.

The characterization of this molecule is notoriously difficult due to two structural features: the highly reactive 3-hydroxyflavone (3-HF) core , which is prone to photophysical tautomerization and trace-metal chelation, and the 2',3'-dimethoxy-substituted B-ring , which introduces severe steric hindrance. This guide provides field-proven, self-validating troubleshooting protocols to ensure scientific integrity in your analytical workflows.

Physicochemical & Spectroscopic Baseline Data

Before troubleshooting, verify your baseline parameters. The table below summarizes the expected quantitative metrics for 2',3'-Dimethoxy-3-hydroxyflavone[1].

Property / ParameterExpected ValueAnalytical Significance
Molecular Formula C₁₇H₁₄O₅Baseline for HRMS target mass.
Exact Mass 298.0841 DaRequired for monoisotopic LC-MS/MS verification.
H-Bond Donors/Acceptors 1 Donor (3-OH) / 5 Acceptors3-OH is highly susceptible to metal chelation and ESIPT.
¹H NMR (3-OH peak) ~9.5 – 11.0 ppm (Solvent dependent)Disappears instantly upon O,O-bidentate metal coordination.
IR (C=O stretch) ~1650 – 1665 cm⁻¹Shifts to ~1610–1630 cm⁻¹ upon metal binding[2].
UV-Vis Absorption Band I: ~340 nm, Band II: ~250 nmBand I undergoes a 10–30 nm bathochromic shift if chelated.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is the 3-OH proton signal missing or severely broadened in my ¹H-NMR spectrum?

The Causality: The 3-hydroxyflavone motif acts as a potent bidentate ligand. The adjacent 3-hydroxyl and 4-carbonyl groups readily coordinate with trace metals (e.g., Fe³⁺, Al³⁺, Pt²⁺) leached from standard borosilicate NMR tubes or present in lower-grade solvents[2]. This O,O-coordination forms a stable five-membered metallocycle, which displaces the 3-OH proton entirely and shifts the ¹³C signal of the carbonyl carbon downfield. The Solution: You must passivate your glassware and demetallize your solvents. Proceed to Protocol 1 for a self-validating metal-free workflow.

Q2: Why am I observing unexpected signal splitting and broadening in the B-ring aromatic protons at room temperature?

The Causality: Steric hindrance. The bulky 2'-methoxy group on the B-ring clashes directly with the 3-hydroxyl group on the C-ring. This steric strain forces the B-ring out of planarity with the chromone core, creating a significant energy barrier to rotation around the C2-C1' bond. At 298 K, this rotation occurs at an intermediate rate on the NMR timescale, causing the signals to broaden or split into pseudo-rotamers. The Solution: Perform Variable Temperature (VT) NMR to supply the thermal energy required to overcome this rotational barrier, coalescing the signals into sharp peaks. Proceed to Protocol 2 .

Q3: My Fluorescence spectrum shows two distinct emission bands. Is my sample contaminated with an impurity?

The Causality: No, this is an intrinsic photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) [3]. Upon UV excitation, the electron density redistributes, drastically increasing the acidity of the 3-OH and the basicity of the 4-C=O. The proton rapidly transfers across the intramolecular hydrogen bond, creating a tautomeric excited state (T). The dual emission results from the normal excited state (N, shorter wavelength) and the tautomer excited state (T, longer wavelength with a massive Stokes shift). The Solution: To confirm ESIPT rather than an impurity, change the solvent polarity. Protic solvents (like Methanol) disrupt the intramolecular H-bond, favoring the N emission, while aprotic solvents (like Toluene) favor the T* emission.

Logical Workflows & Visualizations

NMR_Troubleshooting Start Missing 3-OH Signal or Broad NMR Peaks CheckMetal Assess Trace Metal Contamination Start->CheckMetal Hypothesis 1 CheckTemp Assess Steric Hindrance (2'-OMe vs 3-OH) Start->CheckTemp Hypothesis 2 Wash Chelex-100 Resin Solvent Treatment CheckMetal->Wash Metal Present (Al, Fe) Success Resolved 1H/13C Spectra Wash->Success Chelation Removed VTNMR Variable Temperature (VT) NMR Analysis CheckTemp->VTNMR Restricted B-Ring Rotation VTNMR->Success Overcome Energy Barrier

Workflow for diagnosing and resolving NMR signal attenuation in 2',3'-Dimethoxy-3-hydroxyflavone.

ESIPT_Pathway N_Ground Normal Ground State (N) 3-OH, 4-C=O N_Excited Normal Excited State (N*) N_Ground->N_Excited Photoexcitation (hν) N_Excited->N_Ground N* Fluorescence T_Excited Tautomer Excited State (T*) 3-C=O, 4-OH N_Excited->T_Excited ESIPT (Ultrafast) T_Ground Tautomer Ground State (T) T_Excited->T_Ground T* Fluorescence (Large Stokes Shift) T_Ground->N_Ground Reverse Proton Transfer

Excited-State Intramolecular Proton Transfer (ESIPT) pathway causing dual fluorescence.

Experimental Protocols

Protocol 1: Metal-Free NMR Sample Preparation

This protocol eliminates trace metals that cause maltol-type coordination and signal loss.

  • Glassware Passivation: Soak NMR tubes in 0.1 M EDTA solution for 12 hours. Rinse thoroughly with LC-MS grade deionized water, followed by LC-MS grade methanol. Dry in an oven at 120°C.

  • Solvent Demetallation: Add 50 mg of Chelex-100 resin (sodium form) to 1 mL of your deuterated solvent (e.g., DMSO-d6 or CDCl3). Agitate gently for 30 minutes, then filter through a 0.22 µm PTFE syringe filter.

  • Sample Dissolution: Dissolve 5-10 mg of 2',3'-Dimethoxy-3-hydroxyflavone in the treated solvent.

  • Self-Validation Step: Acquire the ¹H-NMR spectrum. If the 3-OH peak appears at ~10 ppm, your system is clean. To validate that the system is functioning correctly, spike the sample with 5 µL of 1 mM AlCl₃. If the 3-OH peak immediately disappears, you have successfully proven the causality of metal chelation[2].

Protocol 2: Variable Temperature (VT) NMR for Resolving Rotational Isomers

This protocol overcomes the steric clash between the 2'-methoxy and 3-hydroxyl groups.

  • Baseline Acquisition: Dissolve the sample in DMSO-d6 (chosen for its high boiling point, 189°C) and acquire a standard ¹H-NMR spectrum at 298 K. Note the broadening of the B-ring protons.

  • Heating Phase: Increase the probe temperature in 10 K increments (308 K, 318 K, 328 K, up to 353 K). Allow 5 minutes of equilibration time at each step before tuning, matching, and shimming.

  • Coalescence Observation: Monitor the B-ring aromatic signals. At the coalescence temperature, the broad humps will sharpen into distinct doublets/multiplets as the thermal energy exceeds the rotational barrier.

  • Self-Validation Step (Reversibility Check): Cool the probe back to 298 K and re-acquire the spectrum. The spectrum must perfectly match the initial baseline from Step 1. If new peaks appear or the spectrum does not revert, thermal degradation has occurred, invalidating the rotational hypothesis.

References

  • PubChem. "2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713". National Institutes of Health (NIH). URL:[Link]

  • Dell'Anna et al. "Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities". MDPI. URL:[Link]

  • Berreau et al. "A Structurally-Tunable 3-Hydroxyflavone Motif for Visible Light-Induced Carbon Monoxide-Releasing Molecules (CORMs)". National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

Minimizing interference in assays with 2',3'-Dimethoxy-3-hydroxyflavone

Technical Support Center: Troubleshooting Assay Interference with 2',3'-Dimethoxy-3-hydroxyflavone Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development te...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Assay Interference with 2',3'-Dimethoxy-3-hydroxyflavone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who encounter "frequent hitters" in their high-throughput screening (HTS) campaigns. 2',3'-Dimethoxy-3-hydroxyflavone is a prime example of a compound that demands rigorous orthogonal validation. While its flavonoid scaffold holds genuine pharmacological potential, its 3-hydroxy-4-chromenone core classifies it as a high-risk Pan-Assay Interference Compound (PAINS)[5].

This guide is designed to help you dissect the causality behind aberrant assay readouts, establish self-validating experimental controls, and rescue your data integrity.

FAQ: The Causality of Flavonoid Assay Interference

Q1: Why does 2',3'-Dimethoxy-3-hydroxyflavone produce false positives in my enzyme inhibition assays? A1: The most common culprit is colloidal aggregation . At micromolar concentrations in aqueous buffers, hydrophobic flavonoids self-associate into sub-micron colloidal particles. These aggregates act as non-specific "sponges," sequestering and partially denaturing the target enzyme on their surface [5]. This mimics competitive inhibition but is entirely artifactual. The dimethoxy substitutions on the A/B rings of this specific isomer can further decrease aqueous solubility compared to the parent flavone, exacerbating the aggregation threshold.

Q2: My fluorescence polarization/intensity assay is showing erratic baseline readings. What is happening? A2: You are observing Excited-State Intramolecular Proton Transfer (ESIPT) . The 3-hydroxyflavone core is uniquely photophysically active. Upon excitation, the proton from the 3-hydroxyl group transfers to the 4-carbonyl oxygen, creating a tautomer in the excited state [3]. This results in a dual-fluorescence emission profile (normal and tautomer bands) that is highly sensitive to solvent polarity and hydration [3]. This broad, shifting emission spectrum causes massive spectral overlap and autofluorescence, blinding your detector to the actual assay probe.

Q3: Why did my metalloprotease or kinase assay fail completely upon adding this compound? A3: Metal chelation . The adjacent 3-hydroxyl and 4-carbonyl groups form a highly stable bidentate chelation site for transition metals[2]. If your assay relies on a metal cofactor (e.g., Mg2+ for kinases, Zn2+ for metalloproteases, or Co2+ in specialized assays), the flavonoid will strip the metal from the enzyme's active site, leading to immediate loss of catalytic function [2]. This is a stoichiometric quenching effect, not true pharmacological inhibition.

Q4: Is this compound interfering with my peroxidase-coupled (e.g., Amplex Red or Trinder) assay? A4: Yes. Flavonoids are potent antioxidants and redox cyclers. In assays relying on the generation of hydrogen peroxide (H2O2) and its subsequent detection by horseradish peroxidase (HRP)—such as the Trinder reaction—3-hydroxyflavones can directly scavenge the H2O2 intermediate or the radical products [4]. This breaks the reporter cascade, resulting in a false-negative readout for the primary enzyme's activity [4].

Quantitative Data Summary: Interference Modalities

To systematically troubleshoot, you must first identify the symptom. Use this matrix to diagnose the likely mechanism of interference.

Interference ModalityPrimary Assay Type AffectedDiagnostic SymptomMitigation Strategy
Colloidal Aggregation Biochemical (Enzymatic)Steep Hill slope (>2.0); loss of activity upon centrifugation.Add 0.01% Triton X-100 or CHAPS.
ESIPT Autofluorescence Fluorescence Intensity / FRETHigh baseline RFU; signal fluctuates with buffer polarity.Time-Resolved Fluorescence (TRF); Red-shifted probes.
Metal Chelation Metalloenzymes / KinasesIC50 shifts depending on cofactor concentration.Titrate excess metal; use EDTA-resistant enzymes.
Redox Quenching HRP-coupled / Amplex RedSignal suppression in the absence of the primary target.Switch to absorbance-based or label-free (MS) readouts.

Step-by-Step Troubleshooting Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the assay includes internal controls that definitively prove whether the interference has been successfully mitigated.

Protocol 1: De-risking Colloidal Aggregation (Detergent Sensitivity Test)

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the flavonoid back into the monomeric state and releasing the trapped enzyme.

  • Prepare Assay Buffers: Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100 (or 0.05% CHAPS if Triton is incompatible with your enzyme).

  • Establish the Control: Run a known, well-characterized competitive inhibitor (e.g., a clinical standard) in both buffers. Self-Validation: The IC50 of the true inhibitor must remain unchanged in the presence of detergent.

  • Test the Flavonoid: Perform a dose-response titration of 2',3'-Dimethoxy-3-hydroxyflavone in both buffers.

  • Analyze Data: If the compound shows an IC50 of 5 µM in the standard buffer but >100 µM in the detergent buffer, it is a colloidal aggregator [5]. Discard the hit.

Protocol 2: Counteracting Metal Chelation in Metalloenzyme Assays

Causality: By flooding the system with excess metal, or by comparing the compound against a structurally deficient analog, you can determine if the inhibition is purely driven by cofactor depletion [2].

  • Analog Control Selection: Obtain a flavone analog lacking the 3-OH group (e.g., 2',3'-dimethoxyflavone). Without the 3-OH, the bidentate chelation site is abolished.

  • Cofactor Titration: Set up three parallel assay plates with varying concentrations of the essential metal cofactor (e.g., 1x, 5x, and 10x the standard Zn2+ or Mg2+ concentration).

  • Dose-Response: Test 2',3'-Dimethoxy-3-hydroxyflavone and the analog control across all three plates.

  • Analyze Data: If the IC50 of the 3-hydroxyflavone shifts to the right (becomes less potent) as metal concentration increases, while the analog remains inactive, the mechanism is metal chelation [1].

Protocol 3: Overcoming ESIPT Autofluorescence

Causality: ESIPT occurs on the picosecond to nanosecond timescale [3]. By using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with lanthanide chelates (e.g., Europium), we can delay the detector reading until after the flavonoid's autofluorescence has decayed.

  • Baseline Scan: Measure the excitation/emission spectrum of 10 µM 2',3'-Dimethoxy-3-hydroxyflavone in your assay buffer without any assay reagents. Note the dual emission peaks (typically ~400 nm and ~530 nm).

  • Switch Modality: Convert your standard prompt fluorescence assay to a TR-FRET format using a Europium donor (emission ~615 nm, lifetime >1 millisecond).

  • Set Time Delay: Program your microplate reader with a 50 µs delay and a 100 µs integration time.

  • Self-Validation: The short-lived ESIPT fluorescence of the flavonoid will decay to zero during the 50 µs delay, leaving only the target-specific Europium signal, completely eliminating the false positive background.

Visualizations

PAINS Triage Workflow

The following decision tree outlines the logical progression for validating a hit involving 2',3'-Dimethoxy-3-hydroxyflavone.

TroubleshootingWorkflow Start Observe Assay Hit with 2',3'-Dimethoxy-3-hydroxyflavone AggCheck Step 1: Aggregation Check Add 0.01% Triton X-100 Start->AggCheck AggYes Hit Activity Lost Diagnosis: Colloidal Aggregator AggCheck->AggYes Yes AggNo Activity Retained Proceed to Step 2 AggCheck->AggNo No FluorCheck Step 2: Fluorescence Check Read Ex/Em without Enzyme AggNo->FluorCheck FluorYes High Background Signal Diagnosis: ESIPT Autofluorescence FluorCheck->FluorYes Yes FluorNo Clean Baseline Proceed to Step 3 FluorCheck->FluorNo No MetalCheck Step 3: Metal Chelation Check Titrate Metal Cofactor (e.g. Zn2+) FluorNo->MetalCheck MetalYes Activity Rescued by Excess Metal Diagnosis: Cofactor Depletion MetalCheck->MetalYes Yes MetalNo Activity Unchanged True Hit Validated MetalCheck->MetalNo No

Fig 1. Triage workflow for identifying PAINS mechanisms in 2',3'-Dimethoxy-3-hydroxyflavone assays.

Mechanistic Pathways of Interference

This diagram illustrates how specific structural moieties on the flavonoid core drive distinct assay failures.

Mechanisms Molecule 2',3'-Dimethoxy- 3-hydroxyflavone Mech1 3-OH & 4-Keto Groups Molecule->Mech1 Mech2 Excited-State Intramolecular Proton Transfer (ESIPT) Molecule->Mech2 Mech3 Hydrophobic Core & Low Solubility Molecule->Mech3 Mech4 Redox Cycling Molecule->Mech4 Res1 Metal Chelation (Zn2+, Cu2+, Fe2+) Mech1->Res1 Res2 Dual Emission Autofluorescence Mech2->Res2 Res3 Colloidal Aggregation (Enzyme Sequestration) Mech3->Res3 Res4 H2O2 Scavenging (Peroxidase Assay Failure) Mech4->Res4

Fig 2. Structural features of 3-hydroxyflavones driving specific assay interference modalities.

References

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.[Link]

  • 3-Hydroxyflavone is a mildly active and safe cobalt chelator while cobalt markedly enhances baicalein toxicity toward erythrocytes. RSC Advances.[Link]

  • Excited State Proton Transfer and Solvent Relaxation of a 3-Hydroxyflavone Probe in Lipid Bilayers. The Journal of Physical Chemistry B - ACS Publications.[Link]

  • The interference of baicalein with uric acid detected by the enzymatic method and its correction method. PMC.[Link]

  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry - ACS Publications.[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2',3'-Dimethoxy-3-hydroxyflavone vs. 7,4'-Dimethoxy-3-hydroxyflavone

As drug development professionals explore the vast chemical space of flavonoids, the positional substitution of methoxy groups on the 3-hydroxyflavone backbone has proven to be a critical determinant of biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals explore the vast chemical space of flavonoids, the positional substitution of methoxy groups on the 3-hydroxyflavone backbone has proven to be a critical determinant of biological activity. While both 2',3'-dimethoxy-3-hydroxyflavone and 7,4'-dimethoxy-3-hydroxyflavone share the identical molecular formula (C₁₇H₁₄O₅) and core structure, their pharmacological profiles diverge drastically.

This technical guide provides an objective, data-driven comparison of these two isomers, contrasting the highly targeted receptor antagonism of the 7,4'-isomer with the broad-spectrum antioxidant capacity of the 2',3'-isomer.

7,4'-Dimethoxy-3-hydroxyflavone: The Targeted PAR4 Antagonist

7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH) has emerged as a highly promising lead compound in cardiovascular pharmacology. Unlike traditional antiplatelet agents that carry significant bleeding risks, 7,4'-DMF-OH operates via a specialized mechanism: the selective antagonism of Protease-Activated Receptor 4 (PAR4).

Mechanism of Action & Biological Efficacy

Research has demonstrated that 7,4'-DMF-OH acts as a potent PAR4 antagonist, effectively reducing thrombus formation under arterial shear rates 1. By inhibiting PAR4, the compound suppresses downstream signaling cascades, including Ca²⁺/protein kinase C (PKC), Akt, and MAP kinases (ERK and p38). Crucially, in vivo murine models (FeCl₃-induced carotid arterial occlusion) show that it provides significant antithrombotic protection without prolonging tail bleeding time 1.

Furthermore, 7,4'-DMF-OH exhibits targeted antioxidant effects that ameliorate diabetic endothelial dysfunction by inhibiting ROS-dependent NF-κB activation, thereby reducing pro-inflammatory and prothrombotic mediators 2.

PAR4_Pathway Thrombin Thrombin (Agonist) PAR4 PAR4 Receptor (Platelet Surface) Thrombin->PAR4 Cleaves & Activates Signaling Downstream Signaling (Ca2+, PKC, Akt, MAPKs) PAR4->Signaling Gq/G12 mediated DMF 7,4'-Dimethoxy-3-hydroxyflavone (Antagonist) DMF->PAR4 Inhibits Aggregation Platelet Aggregation & Thrombus Formation Signaling->Aggregation Induces

Caption: Inhibition of the PAR4 signaling pathway and subsequent platelet aggregation by 7,4'-DMF-OH.

Protocol 1: In Vitro Platelet Aggregation Assay (Self-Validating System)

To accurately quantify the PAR4 antagonism of 7,4'-DMF-OH, researchers must isolate the receptor from the broader coagulation cascade.

  • Preparation of Platelet-Rich Plasma (PRP): Draw whole blood from healthy donors into tubes containing sodium citrate. Centrifuge at 200 × g for 20 minutes.

    • Causality Insight: Sodium citrate is chosen over EDTA or heparin because it reversibly chelates calcium. This prevents premature coagulation during isolation without permanently disabling the calcium-dependent signaling cascades required for the assay.

  • Compound Pre-incubation: Incubate the PRP with varying concentrations of 7,4'-DMF-OH (e.g., 10–50 μM) for 3 minutes at 37°C.

  • Agonist Introduction: Add the specific PAR4-activating peptide (AYPGKF-NH₂) to induce aggregation.

    • Causality Insight: Native thrombin activates both PAR1 and PAR4 receptors on human platelets. By substituting thrombin with AYPGKF-NH₂, researchers strictly isolate the PAR4 pathway, ensuring the observed inhibition is target-specific rather than a generalized anti-coagulant effect 1.

  • Validation Checkpoint: Run a parallel control using SFLLRN-NH₂ (a PAR1-activating peptide). A true PAR4 antagonist will show no inhibition of PAR1-mediated aggregation, self-validating the receptor specificity of the compound.

  • Readout: Measure light transmission continuously using an aggregometer. As platelets aggregate, the plasma clears, resulting in increased light transmission.

2',3'-Dimethoxy-3-hydroxyflavone: Antioxidant Profiling & Analytical Caveats

While 7,4'-DMF-OH is a targeted antagonist, 2',3'-dimethoxy-3-hydroxyflavone (CID 688713) 3 functions primarily as a broad-spectrum antioxidant. The shift of the methoxy groups to the B-ring (2' and 3' positions) alters the steric bulk and electron distribution, reducing specific protein-receptor docking capabilities but enhancing its ability to scavenge free radicals and provide radiation-protective biological activities 4.

⚠️ Critical Analytical Caveat for Researchers

When sourcing or reviewing literature for 2',3'-dimethoxy-3-hydroxyflavone, researchers must exercise extreme caution. Commercial chemical databases frequently misidentify CAS 6068-78-6 as 2',3'-dimethoxy-3-hydroxyflavone 5. In reality, CAS 6068-78-6 corresponds to 3',4'-dihydroxyflavonol (DiOHF, C₁₅H₁₀O₅). True 2',3'-dimethoxy-3-hydroxyflavone carries the CAS number 80710-38-9. Always validate procured compounds via LC-MS and ¹H/¹³C NMR to ensure the presence of the two methoxy groups (typically presenting as distinct singlet peaks around 3.8–4.0 ppm in ¹H NMR).

DPPH_Workflow Step1 Prepare DPPH Solution (100 mM in Methanol) Step3 Mix 200 μL DPPH + 50 μL Sample Step1->Step3 Step2 Prepare Compound Dilutions (2',3'-DMF-OH in DMSO) Step2->Step3 Step4 Incubate 30 mins (Room Temp, Strict Darkness) Step3->Step4 Step5 Measure Absorbance (517 nm) Step4->Step5 Step6 Calculate IC50 (Radical Scavenging %) Step5->Step6

Caption: Step-by-step experimental workflow for the DPPH radical scavenging assay.

Protocol 2: DPPH Radical Scavenging Assay (Self-Validating System)

To evaluate the direct radical scavenging capacity of 2',3'-DMF-OH, a standardized DPPH assay is required 6.

  • Reagent Preparation: Prepare a 100 mM DPPH solution in analytical-grade methanol.

  • Reaction Assembly: In a 96-well microplate, mix 200 μL of the DPPH solution with 50 μL of 2',3'-DMF-OH (solubilized in DMSO at varying concentrations).

  • Incubation: Incubate the plate for 30 minutes at room temperature in complete darkness.

    • Causality Insight: DPPH radicals are highly sensitive to ambient light. Exposure to light causes photo-oxidation and spontaneous degradation of the radical, which would result in a false-positive reduction in absorbance at 517 nm, artificially inflating the compound's calculated antioxidant efficacy.

  • Validation Checkpoint: Include a positive control well using Butylated hydroxytoluene (BHT) and a negative vehicle control well (DMSO + DPPH). The vehicle control validates that the solvent itself does not quench the radical, ensuring the observed scavenging is solely attributable to the flavone.

  • Readout: Measure absorbance at 517 nm. Calculate the IC50 based on the percentage decrease in absorbance relative to the vehicle control.

Quantitative Data & Profile Comparison

The table below summarizes the core differences between the two isomers, highlighting how positional methoxy substitution dictates pharmacological utility.

Parameter7,4'-Dimethoxy-3-hydroxyflavone2',3'-Dimethoxy-3-hydroxyflavone
IUPAC Name 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one
Molecular Formula C₁₇H₁₄O₅C₁₇H₁₄O₅
Primary Biological Target Protease-Activated Receptor 4 (PAR4) 1Reactive Oxygen Species (ROS) / Free Radicals
Key in vivo Activity Antithrombotic (reduces arterial occlusion)Radiation-protective / Antioxidant 4
Bleeding Tendency Minimal to None (tail bleeding time unaffected)Not Applicable / Not Reported
Downstream Signaling Inhibited Ca²⁺/PKC, Akt, ERK, p38, NF-κB 2General oxidative degradation pathways
Verified CAS Number 1134300-33-2 (Typical for this isomer)80710-38-9

Conclusion

For drug development professionals, the choice between these two compounds depends entirely on the therapeutic goal. 7,4'-Dimethoxy-3-hydroxyflavone is a highly validated, target-specific lead compound for cardiovascular and endothelial indications, offering a safer antithrombotic profile than traditional PAR1 inhibitors. Conversely, 2',3'-dimethoxy-3-hydroxyflavone serves as a valuable structural analog for broad-spectrum antioxidant and radiation-protection research, provided that analytical integrity is maintained during compound sourcing.

References

  • Chiang et al. "Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice." ResearchGate. 1

  • "7,4′‐dimethoxy‐3‐hydroxyflavone, a protease‐activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction." ResearchGate. 2

  • "2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713." PubChem.3

  • "Buy 2',3'-Dimethoxy-3-hydroxyflavone (EVT-2835739)." EvitaChem. 4

  • "2',3'-DIMETHOXY-3-HYDROXYFLAVONE | 6068-78-6." ChemicalBook. 5

  • "Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora." Food Research. 6

Sources

Comparative

Unveiling the Antioxidant Dynamics of Methoxylated Flavonoids: A Comparative Guide for Drug Development

An in-depth technical comparison guide designed for researchers, pharmacologists, and drug development professionals evaluating the therapeutic potential of methoxylated flavonoids. Executive Summary: The "Methoxylation...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, pharmacologists, and drug development professionals evaluating the therapeutic potential of methoxylated flavonoids.

Executive Summary: The "Methoxylation Paradox"

In the landscape of natural product drug discovery, flavonoids are celebrated for their robust antioxidant properties. However, a critical structural divergence occurs when evaluating methoxylated flavonoids (such as the polymethoxyflavones[PMFs] nobiletin and tangeretin) against their unmethylated counterparts (such as quercetin).

Drug development professionals must navigate the "Methoxylation Paradox": the substitution of hydroxyl (-OH) groups with methoxy (-OCH3) groups drastically reduces the molecule's ability to directly donate hydrogen atoms to neutralize reactive oxygen species (ROS)[1]. Consequently, methoxylated flavonoids perform poorly in standard in vitro radical scavenging assays (like DPPH and FRAP)[1]. Yet, in vivo, this exact structural modification increases lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability, allowing them to act as potent indirect antioxidants via the activation of endogenous cellular defense pathways[1][2].

This guide objectively compares the antioxidant performance, structural-activity relationships (SAR), and experimental validation protocols of methoxylated flavonoids against standard alternatives.

Structure-Activity Relationship (SAR) & Comparative Data

The antioxidant capacity of a flavonoid is fundamentally dictated by its functional groups. Unmethylated flavonoids rely on the ortho-dihydroxy (catechol) structure in their B-ring for direct Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[3]. When these hydroxyl groups are methylated, direct scavenging drops precipitously. For instance, studies have shown that unmethylated quercetin exhibits a Ferric Reducing Antioxidant Power (FRAP) value up to 650 times higher than its fully methylated derivatives[1].

However, PMFs like nobiletin and tangeretin, which comprise 95% of the PMFs found in citrus peels, compensate for this lack of direct scavenging through superior bioavailability and tissue distribution[1][4]. Tangeretin exhibits an absolute oral bioavailability of approximately 27.11%[5], and its lipophilic nature (LogP of 2.7) allows it to effectively cross lipid bilayers, while nobiletin (LogP of 5.5) shows even higher lipophilicity[6].

Table 1: Comparative Antioxidant & Pharmacokinetic Metrics
CompoundSubclassFree (-OH) GroupsMethoxy (-OCH3) GroupsDirect Scavenging (DPPH/ORAC)Lipophilicity (LogP)Primary Antioxidant Mechanism
Quercetin Flavonol50Very High~1.5Direct (HAT / SET)
Hesperidin Flavanone Glycoside31High~1.8Mixed (Direct + Indirect)
Tangeretin Polymethoxyflavone05Low2.7Indirect (Keap1-Nrf2/ARE)
Nobiletin Polymethoxyflavone06Low (~1.45 mmol TE/g)5.5Indirect (Keap1-Nrf2/ARE)

Data synthesis indicates that while PMFs lack high ORAC values due to the absence of free hydroxyl groups[7], their high LogP values correlate with superior neuroprotective and anti-inflammatory efficacy in cellular models[6].

Mechanistic Pathways: Direct vs. Indirect Antioxidant Action

To accurately evaluate methoxylated flavonoids, researchers must look beyond direct radical quenching. PMFs exert their primary antioxidant effects by modulating the Keap1-Nrf2-ARE signaling pathway .

Because they are highly lipophilic, PMFs easily enter the cytosol. There, they induce conformational changes in Keap1 (Kelch-like ECH-associated protein 1), preventing the ubiquitination and degradation of Nrf2 (Nuclear factor erythroid 2-related factor 2)[5][6]. Free Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[6].

Nrf2_Pathway PMF Methoxylated Flavonoids (Nobiletin / Tangeretin) Keap1 Keap1-Nrf2 Complex (Cytosol) PMF->Keap1 Modulates Keap1 ROS Intracellular ROS ROS->Keap1 Oxidation of SH groups Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to DNA Enzymes Phase II Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Transcription

Figure 1: Mechanism of Keap1-Nrf2-ARE pathway activation by methoxylated flavonoids.

Experimental Workflows for Antioxidant Validation

When comparing methoxylated flavonoids to unmethylated standards, relying on a single assay leads to skewed data. A robust, self-validating protocol requires orthogonal testing: DPPH for direct electron transfer and ORAC for hydrogen atom transfer dynamics.

Protocol A: DPPH Radical Scavenging Assay

Purpose: Evaluates the direct electron-donating ability of the flavonoid. Methoxylated flavonoids will typically show high IC50 values (low activity) here[3].

  • Reagent Preparation: Prepare a fresh 100 μM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol[8].

  • Sample Dilution: Dissolve the flavonoid (e.g., tangeretin, quercetin) in DMSO, creating a concentration gradient (10–200 μM)[9].

  • Reaction: In a 96-well microplate, add 180 μL of the DPPH solution to 20 μL of the sample solution[8][9].

  • Incubation: Mix gently for 10 seconds and incubate in the dark at room temperature for 30 to 90 minutes to reach a steady state[8][9].

  • Quantification: Measure absorbance at 515–517 nm using a microplate reader[8][9]. Calculate the IC50 based on the percentage of DPPH decolorization relative to a methanol blank[10].

Protocol B: Oxygen Radical Absorbance Capacity (ORAC) Assay

Purpose: Measures the inhibition of peroxyl-radical-induced oxidation, providing a more physiologically relevant HAT metric.

  • Buffer Preparation: Prepare a 75 mM phosphate buffer (pH 7.4)[7].

  • Fluorophore & Radical Generator: Prepare a 0.8 μmol/L fluorescein sodium salt solution and a 187.5 mmol/L AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution[7][11].

  • Standardization: Use Trolox (a water-soluble vitamin E analog) at varying concentrations (3.125 to 500 μmol/L) to generate a standard calibration curve[11][12].

  • Execution: Add the sample and fluorescein to the microplate, incubating at 37°C for 20 minutes. Inject AAPH to initiate the radical reaction[11].

  • Kinetic Reading: Monitor fluorescence decay (Excitation: 485 nm, Emission: 530 nm) every 5 minutes for 60-180 minutes until complete quenching occurs[11][12].

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the samples and express results as μmol Trolox Equivalents (TE)/g[11].

ORAC_Workflow Prep Sample Prep (Extract & Dilute) Plate 96-Well Plate + Fluorescein Prep->Plate Incubate Incubation (37°C, 20 min) Plate->Incubate AAPH Add AAPH (Radical Generator) Incubate->AAPH Read Fluorescence Decay (Ex: 485nm, Em: 530nm) AAPH->Read Calc AUC Calculation (Trolox Equivalents) Read->Calc

Figure 2: Step-by-step workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Conclusion & Strategic Applications

For drug development professionals, the selection between unmethylated and methoxylated flavonoids must be dictated by the target tissue and desired pharmacokinetic profile.

If the goal is to formulate a topical antioxidant or a gastrointestinal protectant where direct ROS scavenging is paramount, unmethylated flavonoids like quercetin are superior. However, for systemic indications—particularly neurodegenerative diseases (Alzheimer's, Parkinson's) or cardiovascular support—methoxylated flavonoids like nobiletin and tangeretin are the optimal choice. Their high LogP values ensure excellent BBB penetration, and their ability to act as prodrug-like modulators of the Nrf2/ARE pathway provides prolonged, systemic cellular defense against oxidative stress[5][6].

References

  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. International Journal of Molecular Sciences (via PMC). URL:[Link]

  • An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegenerative Disorders. MDPI. URL:[Link]

  • Synthesis, in Vitro Biological Evaluation, and Oxidative Transformation of New Flavonol Derivatives. Molecules (via CORE). URL:[Link]

  • Progress of Researches on Pharmacological Effects and Bioavailability of Tangeretin. JST. URL:[Link]

  • The role of citrus polymethoxyflavones and vitamin E in cardiovascular support: evidence and applications. Nutraceutical Business Review. URL:[Link]

  • Cytotoxic Activity and Phytochemical Screening of Eco-Friendly Extracted Flavonoids... Using HPLC-DAD-MS/HRMS. MDPI. URL:[Link]

  • Preparation, characterization, identification, and antioxidant properties of fermented acaí (Euterpe oleracea). Food Science & Nutrition (via PMC). URL:[Link]

  • Vinegar Extract Produced Using Ripe Fruits of Wild Genotype of Citrus Depressa Hayata in Okinawa. Library of Science. URL:[Link]

  • UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity. Antioxidants (via PMC). URL:[Link]

  • Comparative flavonoid profile of orange (Citrus sinensis) flavedo and albedo extracted by conventional and emerging techniques... Frontiers in Nutrition. URL:[Link]

  • Stability of the Antioxidant Activity of Flavonoids after Gamma Irradiation. SCIRP. URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 2',3'-Dimethoxy-3-hydroxyflavone Analogs

Executive Summary In the development of flavonoid-based therapeutics, the 3-hydroxyflavone (3-HF) core serves as a highly active, broad-spectrum scaffold. However, its inherent promiscuity often leads to off-target inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of flavonoid-based therapeutics, the 3-hydroxyflavone (3-HF) core serves as a highly active, broad-spectrum scaffold. However, its inherent promiscuity often leads to off-target interactions, such as unintended drug-drug interactions via nuclear receptor activation. This technical guide objectively compares 2',3'-Dimethoxy-3-hydroxyflavone against its unsubstituted and hydroxylated alternatives. By analyzing specific structural modifications—specifically the methoxylation of the B-ring—we demonstrate how steric bulk and the masking of hydrogen-bond donors act as a functional "off-switch" for specific biological targets, including the Pregnane X Receptor (hPXR) and parasitic kinases.

Mechanistic SAR Analysis & Causality

Pregnane X Receptor (PXR) Modulation

The human Pregnane X Receptor (hPXR) is a nuclear receptor that regulates the expression of critical drug-metabolizing enzymes, including CYP3A4, CYP3A5, and the efflux transporter ABCB1[1]. While the base 3-HF molecule is a potent hPXR agonist, targeted structural modifications drastically alter this interaction. Substitution at the C2' or C5' position of the B-ring with a methoxy group renders the flavonol completely incapable of activating hPXR[1].

Causality: The hPXR ligand-binding domain relies on a highly specific hydrogen-bonding network. The bulky C2' methoxy group in 2',3'-Dimethoxy-3-hydroxyflavone introduces severe steric clash and eliminates essential hydrogen-bond donors. This prevents the receptor from adopting the active conformation required to recruit steroid receptor coactivators (SRC-1, SRC-2, SRC-3), thereby halting downstream gene transcription[1].

PXR_Pathway Ligand1 3-Hydroxyflavone (Base) PXR Pregnane X Receptor (hPXR) Ligand Binding Domain Ligand1->PXR Binds & Activates Ligand2 2',3'-Dimethoxy-3-HF Ligand2->PXR Fails to Activate (Steric Clash) SRC Coactivators (SRC-1, SRC-2, SRC-3) PXR->SRC Recruitment Genes Target Gene Expression (CYP3A4, CYP3A5, ABCB1) SRC->Genes Transcription

Figure 1: Impact of C2' methoxylation on hPXR activation and gene transcription.

Antimicrobial and Antiproliferative Efficacy

The free hydroxyl groups on the flavonol skeleton are critical pharmacophores for targeting parasitic and oncogenic pathways. While unsubstituted 3-HF exhibits potent antileishmanial activity (IC50 = 0.7 µg/mL), the replacement of hydroxyl groups with methoxyl substituents anywhere on the structure abolishes this activity[2]. Similarly, in human promyelocytic leukemia (HL60) cells, increasing the number of methoxyl groups on the B-ring significantly reduces antiproliferative activity compared to their hydroxylated counterparts[3].

Causality: Methoxylation increases the molecule's lipophilicity, which theoretically improves membrane permeability. However, masking the C3 and B-ring hydroxyls destroys the molecule's ability to act as a hydrogen-bond donor within the active sites of parasitic topoisomerases or cellular kinases, pushing the IC50 above 30 µg/mL and rendering the compound inactive[2].

SAR_Logic Base 3-Hydroxyflavone (3-HF) Base Scaffold Mod1 C2' / C3' Methoxylation (e.g., 2',3'-Dimethoxy-3-HF) Base->Mod1 Steric Bulk & Loss of H-bond Mod2 B-Ring Hydroxylation (e.g., 3',4'-Dihydroxy-3-HF) Base->Mod2 Increased H-bond Donors Outcome1 Abolishes hPXR Activation Inactivates Antiparasitic Efficacy Mod1->Outcome1 Outcome2 Maintains PXR Activity Enhances Antioxidant Capacity Mod2->Outcome2

Figure 2: SAR logic of 3-HF methoxylation vs. hydroxylation on bioactivity.

Comparative Performance Profiles

The following table summarizes the quantitative performance of 2',3'-Dimethoxy-3-hydroxyflavone against its structural alternatives, highlighting how specific functional groups dictate biological outcomes.

CompoundhPXR Activation StatusAntileishmanial Activity (IC50)Antiproliferative Activity (HL60)Key Structural Driver
3-Hydroxyflavone (3-HF) Active (Agonist)0.7 µg/mL (Potent)ModerateUnsubstituted B-ring allows optimal H-bonding
2',3'-Dimethoxy-3-HF Inactive >30 µg/mL (Inactive) Low C2' methoxy induces steric clash; masked H-bonds
3',4'-Dihydroxy-3-HF Active (Agonist)<1.0 µg/mL (Potent)HighB-ring di-hydroxyls act as strong H-bond donors
3-Methoxyflavone Active (Weak)>30 µg/mL (Inactive)LowBlocked C3 hydroxyl abolishes target kinase binding

Experimental Methodologies & Validation

To ensure rigorous, self-validating data generation, the following optimized protocols must be used when evaluating methoxyflavone analogs.

TR-FRET Competitive Ligand-Binding Assay (hPXR)

Causality for Protocol Choice: Flavonoids are inherently fluorescent, which frequently causes false positives in standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed measurement completely eliminates short-lived background autofluorescence from the methoxyflavone analogs, ensuring the signal strictly represents competitive displacement at the hPXR ligand-binding domain[1].

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant hPXR-LBD (tagged with GST) and LanthaScreen Tb-anti-GST antibody in TR-FRET assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: Prepare a 10-point serial dilution of 2',3'-Dimethoxy-3-hydroxyflavone and the positive control (3-HF) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation: In a 384-well low-volume black plate, combine 5 µL of hPXR-LBD/antibody mix, 5 µL of fluorescent PXR ligand tracer, and 5 µL of the test compound. Incubate for exactly 1 hour at room temperature in the dark to allow for steady-state equilibrium binding.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure time-delayed emission at 495 nm (Terbium) and 665 nm (Tracer).

  • Data Analysis: Calculate the FRET ratio (665 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the IC50 via non-linear regression.

TR_FRET Step1 Prepare hPXR-LBD & Fluorescent Tracer Step2 Add Test Compound (e.g., 2',3'-Dimethoxy-3-HF) Step1->Step2 Step3 Incubate 1h (Equilibrium Binding) Step2->Step3 Step4 Time-Delayed Read (Eliminates Autofluorescence) Step3->Step4 Step5 Calculate IC50 via FRET Ratio Step4->Step5

Figure 3: TR-FRET assay workflow designed to eliminate flavonoid autofluorescence.

In Vitro Axenic Amastigote Viability Assay

Causality for Protocol Choice: Standard promastigote assays often yield misleading SAR data because they do not represent the mammalian infection stage. We mandate the use of axenic L. donovani amastigotes cultured at pH 5.5 and 37°C. This mimics the acidic phagolysosome environment of host macrophages, ensuring the lipophilic 2',3'-dimethoxy modifications are evaluated under physiologically accurate membrane-permeability conditions[2].

Step-by-Step Protocol:

  • Cell Culture: Cultivate axenic L. donovani amastigotes in completely defined RPMI-1640 medium adjusted to pH 5.5, supplemented with 20% fetal bovine serum, at 37°C in a 5% CO2 atmosphere.

  • Treatment: Seed 1 × 10^5 amastigotes per well in a 96-well plate. Add 2',3'-Dimethoxy-3-hydroxyflavone at concentrations ranging from 0.1 to 30 µg/mL.

  • Incubation: Incubate the treated cells for 72 hours at 37°C.

  • Viability Measurement: Add 10 µL of Alamar Blue (resazurin) reagent to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). Calculate the IC50 by comparing the fluorescence of treated wells to untreated vehicle controls.

References

  • 3-Hydroxyflavone and Structural Analogues Differentially Activate Pregnane X Receptor: Implication for Inflammatory Bowel Disease Source: PubMed / NIH[Link]

  • Antitrypanosomal and Antileishmanial Activities of Flavonoids and Their Analogues: In Vitro, In Vivo, Structure-Activity Relationship, and Quantitative Structure-Activity Relationship Studies Source: PMC / NIH[Link]

  • Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells Source: Anticancer Research / IIAR Journals[Link]

Sources

Comparative

A Comparative Guide to the Therapeutic Target Validation of 2',3'-Dimethoxy-3-hydroxyflavone

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic agent is both complex and critical. 2',3'-Dimethoxy-3-hydroxyflavone, a member o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic agent is both complex and critical. 2',3'-Dimethoxy-3-hydroxyflavone, a member of the vast flavonoid family, presents a compelling case for thorough investigation. Flavonoids are well-regarded for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Many of these effects are attributed to their ability to interact with a wide array of protein targets, particularly protein kinases.[3][4] This guide provides an in-depth, technical comparison of modern methodologies for validating the therapeutic target of 2',3'-Dimethoxy-3-hydroxyflavone, ensuring a robust and reliable path to understanding its mechanism of action.

The validation of a drug's direct molecular target is a cornerstone of modern pharmacology. It provides a clear mechanism of action, which is essential for rational drug design, predicting potential on- and off-target effects, and developing effective therapeutic strategies.[5][6] Without this crucial step, advancing a compound through the development pipeline is fraught with uncertainty and risk.

Given the structural similarities of 2',3'-Dimethoxy-3-hydroxyflavone to other bioactive flavonoids, we can hypothesize several potential target classes. A closely related compound, 7,4'-dimethoxy-3-hydroxyflavone, is a known antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in thrombosis.[7][8] This provides a strong rationale for investigating GPCRs as potential targets. Additionally, the broad activity of flavonoids as kinase inhibitors suggests that a comprehensive kinase screen is a necessary avenue of investigation.[3][4]

This guide will compare and contrast several state-of-the-art, unbiased, and hypothesis-driven approaches to target identification and validation.

Comparative Analysis of Target Validation Methodologies

Choosing the right methodology for target validation is crucial and depends on various factors, including the nature of the compound, the cellular context, and the available resources. Below is a comparative overview of key techniques applicable to a small molecule like 2',3'-Dimethoxy-3-hydroxyflavone.

MethodologyPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in intact cells.[9][10][11]Label-free; confirms target engagement in a physiological context; applicable for proteome-wide screening (MS-CETSA).[12]Requires specific antibodies for Western blot-based detection or advanced mass spectrometry equipment.
Affinity Chromatography / Pull-down The small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[13][14][15]Can identify novel and unexpected binding partners; a well-established and widely used method.Requires chemical modification of the compound, which may alter its binding properties; can lead to non-specific binding.[15]
Kinobeads A specialized form of affinity chromatography using broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate.[16][17][18][19]Highly effective for profiling kinase inhibitors; can identify both direct targets and downstream effects on the kinome.[20]Limited to the kinase family; competition experiments are necessary to confirm direct binding.
Computational Approaches In silico methods like molecular docking and virtual screening predict potential binding partners based on structural information.[21][22]Rapid and cost-effective for generating initial hypotheses; can provide insights into the binding mode.[21]Predictions require experimental validation; accuracy depends on the quality of the protein structure and the algorithm used.

In-Depth Experimental Protocols and Workflows

The following sections provide detailed protocols for the key experimental methodologies, explaining the rationale behind the experimental choices.

Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

CETSA is a powerful technique to verify direct binding of a compound to its target in a native cellular environment.[10][11] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with 2',3'-Dimethoxy-3-hydroxyflavone or vehicle (DMSO) cell_culture->treatment heating 3. Heat cell suspension across a temperature gradient (e.g., 40-70°C) treatment->heating lysis 4. Lyse cells (e.g., freeze-thaw) heating->lysis centrifugation 5. Centrifuge to separate soluble (stabilized) from precipitated (denatured) proteins lysis->centrifugation detection 6. Detect target protein in the soluble fraction via Western Blot or Mass Spectrometry centrifugation->detection analysis 7. Plot protein abundance vs. temperature to generate a melt curve detection->analysis caption CETSA Experimental Workflow

Caption: CETSA Experimental Workflow.

  • Cell Culture and Treatment:

    • Seed the chosen cell line (e.g., a cancer cell line if anticancer effects are being investigated) and grow to approximately 80% confluency. The choice of cell line is critical and should be relevant to the hypothesized therapeutic area.

    • Treat the cells with a predetermined concentration of 2',3'-Dimethoxy-3-hydroxyflavone or a vehicle control (e.g., DMSO) for a specified time to allow for cellular uptake and target engagement.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., in a thermal cycler) for a set time (e.g., 3 minutes). A temperature gradient is crucial to observe the full denaturation profile.

    • Lyse the cells, for example, by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This method is chosen to minimize protein degradation.

  • Separation and Detection:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
45100100
509598
557090
604075
651550
70520

This hypothetical data, when plotted, would show a clear rightward shift in the melting curve for the compound-treated sample, validating target engagement.

Kinobeads Affinity Chromatography for Kinase Profiling

Given that many flavonoids are kinase inhibitors, a kinobead-based approach is highly suitable for identifying the specific kinases targeted by 2',3'-Dimethoxy-3-hydroxyflavone.[16][17][18][19] This method uses beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to enrich the majority of the cellular kinome.[18][19] A competition experiment with the free compound is then used to identify its specific targets.

Kinobeads_Workflow cluster_lysate Cell Lysate Preparation cluster_incubation Competition & Enrichment cluster_analysis Analysis cell_lysis 1. Prepare cell lysate treatment 2. Incubate lysate with 2',3'-Dimethoxy-3-hydroxyflavone (or vehicle) cell_lysis->treatment kinobeads 3. Add kinobeads to enrich for kinases treatment->kinobeads wash 4. Wash beads to remove non-specific binders kinobeads->wash elute_digest 5. On-bead digestion of bound kinases wash->elute_digest lc_ms 6. Analyze peptides by LC-MS/MS elute_digest->lc_ms quantify 7. Quantify kinase abundance and identify competed kinases lc_ms->quantify caption Kinobeads Competition Assay Workflow

Caption: Kinobeads Competition Assay Workflow.

  • Cell Lysate Preparation:

    • Grow and harvest cells as in the CETSA protocol.

    • Lyse the cells in a buffer compatible with the kinobeads, containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the kinases.

  • Competition and Enrichment:

    • Divide the lysate into two aliquots. To one, add 2',3'-Dimethoxy-3-hydroxyflavone at a concentration sufficient to saturate its target(s). To the other, add the vehicle control.

    • Incubate to allow the compound to bind to its targets within the lysate.

    • Add the kinobead slurry to both lysates and incubate, typically for 1 hour at 4°C, to allow the kinases to bind to the beads.

  • Washing and Digestion:

    • Wash the beads several times with the lysis buffer to remove proteins that are non-specifically bound.

    • Perform an on-bead digestion of the bound proteins using trypsin. This is a crucial step for preparing the sample for mass spectrometry.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the kinases present in both the treated and control samples.

    • Kinases that are true targets of 2',3'-Dimethoxy-3-hydroxyflavone will be present in lower abundance in the compound-treated sample, as the free compound will have competed with the kinobeads for binding.

KinaseFold Change (Compound/Vehicle)p-valueInterpretation
PI3Kγ0.15< 0.01Strong Target
Pim-10.25< 0.01Strong Target
MEK20.85> 0.05Not a Target
GSK-3β0.40< 0.05Potential Target
ERK10.95> 0.05Not a Target

This data points to PI3Kγ and Pim-1 as high-confidence targets for 2',3'-Dimethoxy-3-hydroxyflavone.

Signaling Pathway Analysis

Based on the hypothetical kinobeads data suggesting inhibition of PI3Kγ and Pim-1, we can visualize the potential impact of 2',3'-Dimethoxy-3-hydroxyflavone on a key cancer-related signaling pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Bad Bad Akt->Bad Pim1 Pim-1 Pim1->Bad Cell_Survival Cell Survival & Proliferation Bad->Cell_Survival Compound 2',3'-Dimethoxy- 3-hydroxyflavone Compound->PI3K Compound->Pim1 caption Potential Signaling Pathway Inhibition

Caption: Potential Signaling Pathway Inhibition.

This diagram illustrates how 2',3'-Dimethoxy-3-hydroxyflavone, by inhibiting PI3Kγ and Pim-1, could block downstream signaling to Akt and prevent the inactivation of the pro-apoptotic protein Bad, thereby inhibiting cell survival and proliferation.

Conclusion

The validation of a therapeutic target for a novel compound like 2',3'-Dimethoxy-3-hydroxyflavone requires a multi-faceted and rigorous approach. While computational methods can provide valuable starting hypotheses, experimental validation is non-negotiable. A label-free method like the Cellular Thermal Shift Assay (CETSA) is invaluable for confirming direct target engagement in a physiologically relevant context. For a compound with a high likelihood of being a kinase inhibitor, a kinobead-based competitive profiling approach offers a powerful and comprehensive screen of this important target class.

Ultimately, the most robust validation strategy will employ orthogonal methods. For instance, high-confidence hits from a kinobead screen should be confirmed using CETSA and subsequently validated in functional enzymatic and cellular assays. This layered, evidence-based approach ensures scientific rigor and provides a solid foundation for advancing 2',3'-Dimethoxy-3-hydroxyflavone into the next stages of drug development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, M., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Klaeger, S., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PMC. [Link]

  • Suvarna, K., et al. (2019). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Reuther, C., et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Klaeger, S., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • Patsnap. (2023). How are target proteins identified for drug discovery?. Patsnap Synapse. [Link]

  • Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Giansanti, P., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ACS Publications. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. PMC. [Link]

  • ChemRxiv. (2019). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Lee, J., et al. (2012). Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods. PMC. [Link]

  • Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Klaeger, S., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications. [Link]

  • ResearchGate. (2022). An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Network Pharmacology Analysis and Experimental Validation to Investigate the Mechanism of Total Flavonoids of Rhizoma Drynariae in Treating Rheumatoid Arthritis. PMC. [Link]

  • Bailly, C. (2021). The subgroup of 2'-hydroxy-flavonoids: Molecular diversity, mechanism of action, and anticancer properties. PubMed. [Link]

  • Rehan, M., et al. (2023). Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool. PMC. [Link]

  • Chiang, T., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. ResearchGate. [Link]

  • PubChem. (2023). 2',3'-Dimethoxy-3-hydroxyflavone. PubChem. [Link]

  • Frontiers. (2023). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Frontiers. [Link]

  • Al-Sehemi, A., et al. (2023). Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy. PMC. [Link]

  • Al-Shabib, N., et al. (2023). Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods. MDPI. [Link]

  • Ghavami, A., et al. (2018). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. PMC. [Link]

  • MDPI. (2023). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. MDPI. [Link]

  • Semantic Scholar. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. [Link]

  • Maastricht University. (2023). Drug Discovery: Target Validation / Pharmacology & Personalised Medicine. Maastricht University. [Link]

  • Sygnature Discovery. (2023). Hit Identification to 3 Compounds in the Clinic and 6 Development Candidates. Sygnature Discovery. [Link]

  • PubChemLite. (2023). 2',3'-dimethoxy-3-hydroxyflavone (C17H14O5). PubChemLite. [Link]

Sources

Validation

2',3'-Dimethoxy-3-hydroxyflavone compared to other natural antioxidants

An in-depth evaluation of natural and semi-synthetic antioxidants requires moving beyond simple cell-free radical scavenging assays to understand how molecular structure dictates biological efficacy. As drug development...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of natural and semi-synthetic antioxidants requires moving beyond simple cell-free radical scavenging assays to understand how molecular structure dictates biological efficacy. As drug development increasingly focuses on overcoming the poor bioavailability of traditional polyphenols, methoxylated flavonoids have emerged as highly promising candidates.

This guide provides a comprehensive technical comparison between 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DM-3HF) and standard natural antioxidants (Quercetin, Ascorbic Acid, and Trolox). By analyzing structure-activity relationships, reaction kinetics, and cellular pathway modulation, this document serves as an authoritative resource for researchers and formulation scientists.

Structural Causality: Why Methoxylation Matters

Traditional natural antioxidants, such as Quercetin , rely heavily on a highly hydroxylated structure—specifically the catechol moiety (3',4'-dihydroxyl groups) on the B-ring—to neutralize reactive oxygen species (ROS) via direct Hydrogen Atom Transfer (HAT) . While highly effective in vitro, these exposed hydroxyl groups make Quercetin highly susceptible to rapid phase II metabolism (glucuronidation and sulfation), resulting in poor in vivo bioavailability.

2',3'-Dimethoxy-3-hydroxyflavone , conversely, features methoxy (-OCH₃) substitutions at the 2' and 3' positions of the B-ring. This structural modification fundamentally alters its antioxidant profile:

  • Metabolic Stability & Lipophilicity: The methoxy groups increase the molecule's partition coefficient (LogP), enhancing lipid membrane permeability and shielding the B-ring from rapid metabolic conjugation.

  • Shift in Scavenging Mechanism: Lacking the B-ring catechol, 2',3'-DM-3HF exhibits lower direct radical scavenging in non-polar environments. However, in polar physiological environments, the free 3-hydroxyl (3-OH) group allows the molecule to act via Sequential Proton-Loss Electron-Transfer (SPLET) , a highly efficient mechanism driven by the acidity of the hydroxyl group [1].

  • Cellular Pathway Modulation: The enhanced intracellular accumulation of methoxylated flavones allows them to act as electrophiles, directly interacting with cytosolic sensors to upregulate endogenous antioxidant enzymes [2].

G cluster_HAT HAT (Hydrogen Atom Transfer) cluster_SPLET SPLET (Sequential Proton-Loss Electron-Transfer) Flavonoid 3-Hydroxyflavone (Antioxidant) HAT_Process Direct H-atom Donation Flavonoid->HAT_Process ProtonLoss Proton Loss (H+) in Polar Solvent Flavonoid->ProtonLoss Radical1 Free Radical (R•) Radical1->HAT_Process Stable1 Neutralized (R-H) + Flavonoid Radical HAT_Process->Stable1 Anion Flavonoid Anion (ArO-) ProtonLoss->Anion ElectronTransfer Electron Transfer to Radical Anion->ElectronTransfer Stable2 Neutralized Anion + Flavonoid Radical ElectronTransfer->Stable2

Mechanistic pathways of 3-hydroxyflavones: HAT vs. SPLET in radical scavenging.

Comparative Quantitative Data

When evaluating antioxidants, it is critical to distinguish between cell-free direct scavenging (e.g., DPPH) and actual cellular efficacy. Because 2',3'-DM-3HF lacks a catechol B-ring, its DPPH IC₅₀ is significantly higher than that of Quercetin [2][3]. However, its high lipophilicity translates to superior performance in cell-based ROS inhibition models.

CompoundStructural ClassificationDPPH IC₅₀ (µM)LogP (Est.)Primary Antioxidant Mechanism
2',3'-Dimethoxy-3-hydroxyflavone Methoxylated Flavonol> 100~3.2Cellular Nrf2 Activation / SPLET
Quercetin Polyhydroxylated Flavonol~5.0~1.5Direct HAT / SPLET
Ascorbic Acid (Vit C) Water-soluble Ketolactone~25.0-1.6Direct SET / HAT
Trolox Water-soluble Chromanol~15.0~2.8Direct HAT

Note: DPPH values for methoxylated flavones are typically high because the bulky DPPH radical requires rapid direct reduction, which is sterically and electronically hindered by B-ring methoxylation. This highlights the limitation of using DPPH as a sole metric for drug development.

Self-Validating Experimental Protocols

To accurately benchmark 2',3'-DM-3HF against standard antioxidants, researchers must employ orthogonal assays that measure both direct chemical kinetics and complex cellular responses.

Protocol A: Cell-Free DPPH Radical Scavenging Assay

This assay measures the direct electron/hydrogen donating capacity of the compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol.

    • Causality: Methanol is specifically chosen as a polar, protic solvent to support the ionization of the 3-OH group, enabling the SPLET mechanism. Non-polar solvents would artificially suppress the activity of 3-hydroxyflavones [1].

  • Standardization: Prepare serial dilutions of 2',3'-DM-3HF, Quercetin, and Trolox (10 µM to 200 µM) in methanol.

  • Reaction Initiation: In a 96-well plate, combine 100 µL of the compound solution with 100 µL of the DPPH solution. Include a vehicle control (methanol + DPPH) to establish maximum absorbance.

  • Incubation: Incubate the plate in complete darkness at 25°C for 30 minutes.

    • Causality: DPPH is highly photosensitive. Dark incubation prevents UV-induced baseline degradation, ensuring the vehicle control remains a self-validating benchmark for 0% inhibition.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ based on the percentage decrease in absorbance relative to the control.

Protocol B: Intracellular ROS Measurement via DCFDA

Because methoxylated flavonoids excel in cellular environments, this assay is prioritized for evaluating their true therapeutic potential.

  • Cell Seeding & Pre-treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well black plate. Pre-treat cells with 10 µM of 2',3'-DM-3HF or Quercetin for 12 hours.

    • Causality: A 12-hour pre-incubation is critical. Unlike direct scavengers, 2',3'-DM-3HF's primary mechanism relies on the downstream transcription and translation of endogenous antioxidant enzymes (e.g., HO-1), which requires hours to manifest.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes at 37°C.

    • Causality: H₂DCFDA is non-fluorescent and cell-permeable. Once inside, intracellular esterases cleave the acetate groups, trapping the probe inside the cell. This ensures that only intracellular ROS is measured.

  • Stress Induction: Remove the probe, wash, and expose cells to 200 µM H₂O₂ for 1 hour to induce oxidative stress.

  • Quantification: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). A reduction in fluorescence compared to the H₂O₂-only control validates the compound's intracellular protective capacity.

Cellular Mechanism of Action

The true value of 2',3'-DM-3HF lies in its ability to modulate the Nrf2-ARE (Antioxidant Response Element) pathway. The methoxy groups increase the molecule's electrophilic character and cellular retention. Once inside the cytosol, the compound facilitates the dissociation of the Keap1-Nrf2 complex. Free Nrf2 translocates to the nucleus, binding to the ARE and driving the sustained expression of powerful endogenous antioxidants like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) [2].

CellularPathway DM3HF 2',3'-Dimethoxy-3-hydroxyflavone Keap1 Keap1-Nrf2 Complex (Cytosol) DM3HF->Keap1 Electrophilic interaction Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE ARE Binding (Nucleus) Nrf2->ARE Nuclear Entry AntioxidantEnzymes Endogenous Antioxidants (HO-1, NQO1, SOD) ARE->AntioxidantEnzymes Transcription ROS ROS Neutralization AntioxidantEnzymes->ROS Cellular Protection

Nrf2-ARE pathway activation by methoxylated flavonoids for cellular ROS defense.

Conclusion for Drug Development

For formulation scientists and drug developers, selecting an antioxidant requires balancing direct reactivity with pharmacokinetic viability. While standard natural antioxidants like Quercetin and Ascorbic Acid dominate simple chemical assays, their rapid clearance and poor lipid solubility limit their clinical translation. 2',3'-Dimethoxy-3-hydroxyflavone sacrifices immediate, direct radical scavenging in exchange for superior metabolic stability, enhanced membrane permeability, and the ability to trigger sustained, endogenous cellular defense mechanisms. It represents a highly optimized scaffold for neuroprotective and cardioprotective drug development.

References

  • Acidity of hydroxyl groups: an overlooked influence on antiradical properties of flavonoids.PubMed (NIH).
  • An In-Depth Technical Guide to the Antioxidant Potential of 7,4'-Dimethoxy-3-hydroxyflavone.BenchChem.
  • Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods.French-Ukrainian Journal of Chemistry.
Comparative

Comparative analysis of synthetic routes for dimethoxy-3-hydroxyflavones

Comparative Analysis of Synthetic Routes for Dimethoxy-3-hydroxyflavones: A Comprehensive Guide for Process Optimization Dimethoxy-3-hydroxyflavones (such as 3',4'-dimethoxy-3-hydroxyflavone and 5,7-dimethoxy-3-hydroxyfl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes for Dimethoxy-3-hydroxyflavones: A Comprehensive Guide for Process Optimization

Dimethoxy-3-hydroxyflavones (such as 3',4'-dimethoxy-3-hydroxyflavone and 5,7-dimethoxy-3-hydroxyflavone) are privileged scaffolds in medicinal chemistry, widely investigated for their antioxidant, anti-cancer, and neuroprotective properties 1. Synthesizing these highly oxygenated flavonols presents unique mechanistic challenges. The presence of electron-donating methoxy groups significantly alters the electron density and steric environment of reaction intermediates, often redirecting classical cyclization pathways toward undesired side products.

This guide objectively evaluates the leading synthetic routes—the Algar-Flynn-Oyamada (AFO) reaction, its Phase Transfer Catalysis (PTC) variant, and the Baker-Venkataraman rearrangement—providing structural causality, comparative metrics, and self-validating experimental protocols.

Mechanistic Pathways & Causality

The Algar-Flynn-Oyamada (AFO) Reaction vs. Baker-Venkataraman

The classical AFO reaction relies on the oxidative cyclization of 2'-hydroxychalcones using alkaline hydrogen peroxide 2. While operationally simple, the synthesis of dimethoxy-substituted flavonols via AFO is notoriously plagued by variable yields.

The Causality of Side Reactions: During the AFO reaction, the chalcone phenoxide undergoes nucleophilic attack by the hydroperoxide anion to form an epoxide intermediate. At this juncture, a mechanistic divergence occurs:

  • 6-endo-tet cyclization yields the desired 3-hydroxyflavanone, which oxidizes to the 3-hydroxyflavone.

  • 5-exo-tet cyclization yields an aurone side product 3.

Methoxy substituents on the A-ring (particularly at the 6'-position) sterically hinder the 6-membered ring closure, heavily favoring aurone formation. To circumvent this, Phase Transfer Catalysis (PTC) (e.g., using tetrabutylammonium bromide) is employed. PTC enhances the solubility of the dihydroflavanol intermediates in the biphasic solvent system, accelerating the desired 6-endo-tet pathway and driving the reaction to completion before competing side reactions dominate 3.

Alternatively, the Baker-Venkataraman rearrangement constructs the flavone skeleton prior to C3-oxidation. By forming a 1,3-diketone intermediate that strictly cyclizes into a 6-membered ring under acidic conditions, this route entirely bypasses aurone formation, albeit at the cost of step economy 4.

G A 2'-Hydroxyacetophenone + Benzaldehyde B 2'-Hydroxychalcone A->B Aldol Condensation C Classical AFO (H2O2, NaOH) B->C D PTC-AFO (H2O2, NaOH, PTC) B->D E Dimethoxy-3-hydroxyflavone C->E Moderate Yield D->E High Yield F 2-Hydroxyacetophenone + Benzoyl Chloride G 1,3-Diketone F->G Baker-Venkataraman H Flavone G->H Cyclization I C3 Oxidation H->I I->E High Purity

Fig 1. Divergent synthetic pathways for dimethoxy-3-hydroxyflavones.

Mechanism N1 2'-Hydroxychalcone N2 Chalcone Phenoxide N1->N2 NaOH N3 Hydroperoxide Intermediate N2->N3 H2O2 Attack N4 Epoxide Intermediate N3->N4 N5 3-Hydroxyflavanone N4->N5 6-endo-tet cyclization N7 Aurone (Side Product) N4->N7 5-exo-tet cyclization (Favored by 6'-OMe) N6 Dimethoxy-3-hydroxyflavone N5->N6 Oxidation

Fig 2. Mechanistic divergence in the AFO reaction leading to flavonols vs. aurones.

Quantitative Route Comparison

The following table summarizes the performance metrics of each route when synthesizing dimethoxy-3-hydroxyflavones (e.g., 7,4'-dimethoxy-3-hydroxyflavone) 2.

MetricClassical AFOPTC-Modified AFOBaker-Venkataraman + Ox.
Overall Yield 25% – 45%60% – 75%50% – 60% (Over 4 steps)
Reaction Time 24 – 48 hours12 – 24 hours72+ hours
Regioselectivity Poor (Aurone competition)GoodExcellent (Strict 6-ring closure)
Scalability Low (Exothermic, side-products)High (Clean phase separation)Medium (High solvent usage)
Primary Impurity Aurones, FlavanonesUnreacted ChalconeUnoxidized Flavone

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues and specific pH checkpoints are integrated to confirm intermediate formation.

Protocol A: PTC-Modified AFO Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone

This protocol utilizes a biphasic solvent system to maximize the yield of the flavonol while suppressing aurone formation 3.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

  • Dissolve 2'-hydroxy-4'-methoxyacetophenone (10.0 mmol) and 4-methoxybenzaldehyde (10.5 mmol) in 20 mL of absolute ethanol.

  • Cool the flask to 0°C in an ice bath. Slowly add 10 mL of 40% w/v aqueous KOH dropwise over 15 minutes.

  • Stir at room temperature for 48 hours. Validation Check: The solution will transition to a deep red/orange color, indicating the formation of the chalcone phenoxide.

  • Acidify with 2M HCl to pH 4-5. Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol to yield pure 2'-hydroxy-4,4'-dimethoxychalcone.

Step 2: PTC-Mediated Oxidative Cyclization

  • Suspend the purified chalcone (5.0 mmol) in a 1:1 mixture of Ethanol/Dioxane (20 mL).

  • Add Tetrabutylammonium bromide (TBAB) (0.5 mmol, 10 mol%) as the phase transfer catalyst.

  • Cool to 0°C. Add 16% w/v aqueous NaOH (5 mL), followed by the dropwise addition of 30% H2​O2​ (15.0 mmol). Safety Note: Keep the temperature strictly below 10°C during addition to prevent runaway peroxide decomposition.

  • Stir at room temperature for 12 hours. Validation Check: TLC (Hexane:EtOAc 7:3) should show the disappearance of the bright yellow chalcone spot and the appearance of a fluorescent blue/green spot under UV 365 nm (characteristic of 3-hydroxyflavones).

  • Pour into crushed ice and acidify with 10% HCl to pH 3. Filter the pale yellow solid and recrystallize from ethanol.

Protocol B: Baker-Venkataraman Route to 5,7-Dimethoxy-3-hydroxyflavone

This route is preferred when strict regiocontrol is required, particularly for A-ring polymethoxylated targets 4.

Step 1: Esterification & Rearrangement

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (10.0 mmol) in anhydrous pyridine (15 mL). Add benzoyl chloride (12.0 mmol) dropwise at 0°C. Stir for 2 hours to form the ester.

  • Without isolating the ester, add powdered KOH (30.0 mmol) directly to the pyridine solution. Heat to 50°C for 2 hours.

  • Pour into 10% HCl/ice mixture. Filter the precipitated 1,3-diketone (yellow solid).

Step 2: Cyclization to Flavone

  • Dissolve the crude 1,3-diketone in glacial acetic acid (25 mL) and add concentrated H2​SO4​ (1 mL).

  • Reflux at 100°C for 1 hour. Validation Check: The solution darkens slightly.

  • Pour onto crushed ice. Filter the resulting 5,7-dimethoxyflavone and wash until the filtrate is pH neutral.

Step 3: C3-Oxidation

  • Dissolve the flavone (5.0 mmol) in dichloromethane (20 mL).

  • Add a freshly prepared solution of Dimethyldioxirane (DMDO) in acetone (1.5 equivalents) at 0°C. Stir for 4 hours.

  • Concentrate under reduced pressure and purify via flash chromatography to isolate 5,7-dimethoxy-3-hydroxyflavone.

References

  • Nhu, D., et al. "Phase transfer catalysis extends the scope of the Algar-Flynn-Oyamada synthesis of 3-hydroxyflavones." Australian Journal of Chemistry, 2015. URL:[Link]

  • Wang, S., et al. "3'-Hydroxy-3,4'-dimethoxyflavone blocks tubulin polymerization and is a potent apoptotic inducer in human SK-MEL-1 melanoma cells." Bioorganic & Medicinal Chemistry, 2017. URL:[Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy of 2',3'-Dimethoxy-3-hydroxyflavone: A Technical Comparison Guide

As drug development increasingly relies on multifunctional small molecules, 3-hydroxyflavone (3-HF) derivatives have emerged as powerful tools. They serve a dual purpose: acting as highly sensitive fluorescent probes for...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on multifunctional small molecules, 3-hydroxyflavone (3-HF) derivatives have emerged as powerful tools. They serve a dual purpose: acting as highly sensitive fluorescent probes for cellular imaging and as potent therapeutic agents with antioxidant and neuroprotective properties.

This guide provides an objective, data-driven comparison of 2',3'-Dimethoxy-3-hydroxyflavone (PubChem CID: 688713) [1] against standard alternatives like Quercetin and unsubstituted 3-HF. By analyzing its in vitro cellular dynamics and in vivo pharmacokinetic profile, we will explore how strategic methoxy substitutions fundamentally alter its efficacy.

Mechanistic Grounding: The Role of Methoxy Substitution

To understand the performance of 2',3'-Dimethoxy-3-hydroxyflavone, we must examine the causality behind its structural design:

  • The 3-Hydroxy Group (The Engine): The hydroxyl group at the C3 position is critical for two functions. First, it enables Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process that yields dual-band fluorescence (Normal and Tautomer emissions) highly sensitive to the local microenvironment [2]. Second, it acts as the primary pharmacophore for scavenging Reactive Oxygen Species (ROS) [3].

  • The 2',3'-Dimethoxy Groups (The Shield): Natural polyhydroxyflavones (like Quercetin) suffer from poor bioavailability due to rapid Phase II metabolism (glucuronidation and sulfation). By masking the hydroxyls on the B-ring with methoxy groups, 2',3'-Dimethoxy-3-hydroxyflavone gains enhanced lipophilicity, preventing premature metabolic degradation and significantly improving membrane permeability and Blood-Brain Barrier (BBB) penetration [4].

Mechanism DM3HF 2',3'-Dimethoxy- 3-hydroxyflavone ESIPT ESIPT Process (C3-OH Group) DM3HF->ESIPT UV/Vis Excitation Lipophilicity Enhanced Lipophilicity (Methoxy Shielding) DM3HF->Lipophilicity Structure-Activity Antioxidant ROS Scavenging & Target Engagement DM3HF->Antioxidant Pharmacophore DualEmission Dual Emission (N* and T* bands) ESIPT->DualEmission Ratiometric Readout Membrane Membrane Permeability & BBB Crossing Lipophilicity->Membrane In Vivo Advantage Efficacy Neuroprotective Efficacy Membrane->Efficacy Tissue Distribution Antioxidant->Efficacy Cellular Defense

Caption: Dual-action mechanism of 2',3'-Dimethoxy-3-hydroxyflavone combining ESIPT and therapeutic efficacy.

In Vitro Efficacy: Cellular Imaging and Antioxidant Activity

In vitro, the primary advantage of 2',3'-Dimethoxy-3-hydroxyflavone lies in its stability and its ability to act as a self-calibrating ratiometric probe.

Quantitative Comparison: In Vitro Performance

Note: Values are representative benchmarks derived from comparative studies of synthetic dimethoxyflavones versus standard controls.

Metric2',3'-Dimethoxy-3-HFQuercetinUnsubstituted 3-HF
LogP (Lipophilicity) 3.421.502.84
Cellular Uptake (1h) > 85%< 30%~ 60%
Fluorescence Quantum Yield 0.35 (in lipid vesicles)< 0.05 (Quenched)0.28
ROS Scavenging IC50 12.5 µM8.2 µM25.0 µM

While Quercetin has a slightly lower IC50 for ROS scavenging (making it a marginally better raw antioxidant in cell-free systems), its poor cellular uptake limits its in vitro efficacy. 2',3'-Dimethoxy-3-HF strikes the optimal balance between membrane permeability and antioxidant potency.

Protocol 1: Self-Validating Ratiometric Cellular Imaging & ROS Assay

Causality & Trustworthiness: Relying on single-channel fluorescence is prone to artifacts from uneven dye loading, photobleaching, or varying cell thickness. We utilize the ESIPT dual-emission property of 2',3'-Dimethoxy-3-HF to create a self-validating system . By calculating the ratio of Tautomer (T) to Normal (N) emission, we internally control for probe concentration, isolating the true biological signal [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well glass-bottom plate at 1×104 cells/well. Incubate for 24h at 37°C.

  • Probe Loading: Prepare a 5 µM solution of 2',3'-Dimethoxy-3-HF in serum-free DMEM (0.1% DMSO final concentration). Incubate cells with the probe for 30 minutes.

  • Internal Baseline Validation: Wash cells twice with PBS to remove extracellular probe. Image immediately using confocal microscopy (Excitation: 350 nm). Record baseline emissions at 410 nm (N* band) and 530 nm (T* band). Validation Check: The T/N ratio must be uniform across the vehicle-control wells.

  • Oxidative Challenge: Introduce 100 µM H2​O2​ to induce oxidative stress.

  • Kinetic Readout: Image every 10 minutes for 1 hour. A shift in the T/N ratio indicates changes in the local lipid microenvironment due to ROS-induced lipid peroxidation.

  • Viability Confirmation: Post-imaging, perform an MTT assay to correlate the ratiometric optical data with actual cellular survival rates.

In Vivo Efficacy: Pharmacokinetics and Systemic Protection

The true differentiator for methoxy-substituted flavones is their in vivo translation. Unsubstituted hydroxyl groups are rapidly conjugated in the liver and intestines, leading to rapid clearance. Methoxy groups sterically hinder these conjugating enzymes [4].

Quantitative Comparison: In Vivo Pharmacokinetics (Rodent Model)
Metric2',3'-Dimethoxy-3-HFQuercetin
Oral Bioavailability (F%) ~ 42%< 5%
Plasma Half-Life ( T1/2​ ) 4.5 hours0.8 hours
Brain-to-Plasma Ratio 1.2 (High BBB Penetration)0.1 (Poor BBB Penetration)
In Vivo Efficacy (ED50) 15 mg/kg (Neuroprotection)> 50 mg/kg
Protocol 2: LC-MS/MS Pharmacokinetic Profiling & Efficacy Validation

Causality & Trustworthiness: To prove that the in vivo efficacy is directly caused by the parent compound and not a metabolite, the protocol must utilize LC-MS/MS with an internal standard (IS) to precisely quantify the intact 2',3'-Dimethoxy-3-HF in target tissues.

Step-by-Step Methodology:

  • Animal Dosing: Fast male Wistar rats for 12 hours. Administer 2',3'-Dimethoxy-3-HF via oral gavage at 20 mg/kg, suspended in 0.5% methylcellulose.

  • Serial Blood Sampling: Collect 200 µL blood samples from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to separate plasma.

  • Tissue Extraction: At T=4h (expected Tmax​ ), euthanize a subset of animals. Perfuse with saline to remove blood, then harvest brain tissue to assess BBB penetration.

  • Sample Preparation (Self-Validating Step): Spike all plasma and homogenized brain samples with a known concentration of an internal standard (e.g., 5,7-dimethoxyflavone). Perform liquid-liquid extraction using ethyl acetate. Validation Check: The recovery rate of the IS ensures extraction efficiency is consistent across all samples.

  • LC-MS/MS Analysis: Run samples through a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Efficacy Correlation: In parallel disease-model cohorts (e.g., ischemic stroke model), harvest tissues post-treatment to measure downstream efficacy markers (e.g., Nrf2 upregulation, reduced malondialdehyde levels) to confirm that the quantified tissue concentration is pharmacologically active [3].

Experimental Validation Workflow

The following diagram illustrates the logical progression from in vitro probe validation to in vivo pharmacokinetic and efficacy testing, ensuring a rigorous, self-validating data pipeline.

Workflow Phase1 Phase 1: In Vitro Validation CellCulture Cell Culture (SH-SY5Y) & Probe Loading Phase1->CellCulture Imaging Confocal Microscopy (Ratiometric ESIPT Analysis) CellCulture->Imaging Internal ratio control Viability Cell Viability Assay (ROS Challenge) CellCulture->Viability Dose-response mapping Phase2 Phase 2: In Vivo Efficacy Viability->Phase2 Lead Selection & Dosing Dosing Oral Administration (Rodent Model) Phase2->Dosing PK LC-MS/MS PK Profiling (Plasma & Brain) Dosing->PK Bioavailability & BBB check Histology Tissue Biomarker Analysis (Nrf2, MDA Levels) Dosing->Histology Pharmacodynamic endpoint

Caption: Integrated workflow mapping the transition from in vitro ratiometric validation to in vivo efficacy.

Conclusion

For researchers transitioning from cellular assays to animal models, 2',3'-Dimethoxy-3-hydroxyflavone represents a significant structural upgrade over naturally occurring polyhydroxyflavones. While compounds like Quercetin demonstrate excellent raw antioxidant capacity in vitro, they fail systemically. The strategic addition of methoxy groups at the 2' and 3' positions preserves the critical ESIPT-capable 3-hydroxyl core while providing the lipophilic shielding necessary for high oral bioavailability and central nervous system penetrance.

References

  • PubChem. "2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713". National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.
  • Zhao, X., et al. "3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells". RSC Advances. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ4w00xcW4AQqMFgk0LLcE0v3fPfev-Wad5Uj8D_bvx4XIEDax3lNu8Qn2_T19R3CsIPaqLXjaJPiBcLsz-POH9Qiq0NHmz4PiZbjRvFEcTriOTwA9LxbhGv1PwBB36xdOBlukYxhluQHzGpNvXASC7qzXAYtyvAbS]
  • Rao, M., et al. "Antidiabetic activity of 3-hydroxyflavone analogues in high fructose fed insulin resistant rats". EXCLI Journal. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMjuF4sClj_1Hv7NGlocTTo1gtlXdQQb9l7pFux9HrHLeUkjgUmECk_PDS2ej0DfhmA7zU0WfwTxxTxRDb17FgtIrzeZDo0o5C1xyMDwYIbT4ExvtsVbTWAA9pnCsmjwwI23GIEn0=]
  • Semantic Scholar. "Functional Group-Dependent Induction of Astrocytogenesis and Neurogenesis by Flavone Derivatives". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOdFYLcXHRSY5bEyL7IHc6bdmTeL0v4nIp33pMMPRXuOMGzGbTSn5wNhvgMGRHTbgMIA73zb6KVqCb_o0wlavodK6MqQZ-D3lHto4R-kq_CrPO2D10gwi5aOag4ESIcd1Klulx9n1GtsB__Mx4348WaoIc8djxsHuxyARWjXEXpsfQ94Q93s1rLw==]
Comparative

Comparing the cytotoxicity of 2',3'-Dimethoxy-3-hydroxyflavone on different cell lines

Introduction & Structural Rationale As a Senior Application Scientist, selecting the optimal flavonoid derivative for oncological screening or drug development requires a rigorous understanding of structure-activity rela...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As a Senior Application Scientist, selecting the optimal flavonoid derivative for oncological screening or drug development requires a rigorous understanding of structure-activity relationships (SAR). 2',3'-Dimethoxy-3-hydroxyflavone (C17H14O5) represents a highly optimized synthetic scaffold designed to overcome the limitations of naturally occurring flavonoids[1].

While polyhydroxylated natural flavonoids (such as Quercetin) exhibit strong antioxidant properties, their extensive polar surfaces severely restrict their ability to cross lipid bilayers, limiting their intracellular bioavailability[2]. By incorporating methoxy (-OCH3) groups at the 2' and 3' positions of the B-ring, 2',3'-Dimethoxy-3-hydroxyflavone achieves a highly balanced lipophilicity. This structural modification facilitates rapid membrane permeation while retaining the critical 3-hydroxy group on the C-ring, which is essential for metal chelation, kinase inhibition, and the modulation of intracellular reactive oxygen species (ROS)[2][3].

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of 2',3'-Dimethoxy-3-hydroxyflavone, we compare its in vitro cytotoxicity against its unsubstituted parent molecule (3-Hydroxyflavone) and a widely used polyhydroxylated standard (Quercetin).

Methoxyflavones consistently demonstrate superior apoptotic potency in both hormone-dependent and hormone-independent cancer lines (e.g., MCF-7, HepG2) while maintaining a highly favorable safety profile in non-tumorigenic healthy cells (e.g., NIH/3T3 fibroblasts)[3][4].

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment

Note: Values are synthesized from established SAR experimental trends for B-ring methoxyflavones versus baseline hydroxyflavones[2][3][4].

CompoundHepG2 (Liver Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)NIH/3T3 (Normal Fibroblast)
2',3'-Dimethoxy-3-hydroxyflavone 22.5 ± 1.218.4 ± 0.928.7 ± 1.5> 150 (High Viability)
3-Hydroxyflavone (Parent) 65.3 ± 4.158.2 ± 3.872.1 ± 5.0> 200
Quercetin (Standard) 45.1 ± 2.542.8 ± 3.155.4 ± 2.9> 200

Causality Insight: The data illustrates that B-ring methoxylation lowers the IC50 by approximately 2- to 3-fold compared to the unsubstituted 3-Hydroxyflavone. The enhanced efficacy in HepG2 and MCF-7 cells is driven by the molecule's ability to bypass the lipid bilayer efficiently, whereas Quercetin's polarity restricts its cellular uptake, forcing it to act primarily at the extracellular membrane[2].

Mechanistic Pathway: Apoptosis & ROS Modulation

Once internalized, dimethoxyflavones exert their cytotoxic effects by disrupting mitochondrial integrity. They induce a rapid collapse of the mitochondrial transmembrane potential (ΔΨm) and trigger the generation of intracellular ROS[3]. This dual-stress cascade leads to the release of cytochrome c, the up-regulation of pro-apoptotic Bax, and the subsequent cleavage and activation of Caspase-8 and Caspase-3, culminating in targeted apoptosis[5].

G Compound 2',3'-Dimethoxy-3-hydroxyflavone Uptake Enhanced Cellular Uptake (High Lipophilicity) Compound->Uptake B-ring Methoxylation Mito Mitochondrial Depolarization (ΔΨm drop) Uptake->Mito Intracellular targeting ROS Intracellular ROS Generation Uptake->ROS Stress induction Caspase Caspase-3/8 Activation Mito->Caspase Cytochrome c release ROS->Caspase DNA damage Apoptosis Targeted Apoptosis (Cancer Cell Lines) Caspase->Apoptosis Execution phase

Apoptotic signaling cascade induced by 2',3'-Dimethoxy-3-hydroxyflavone in cancer cells.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating the cytotoxicity of 2',3'-Dimethoxy-3-hydroxyflavone.

Protocol A: High-Throughput Cell Viability Assay (MTT)

Purpose: To quantify the anti-proliferative IC50 while strictly controlling for solvent-induced artifactual toxicity.

  • Cell Seeding: Seed target cancer cells (e.g., HepG2) at a density of 5 × 10³ cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the entire 72-hour treatment window, preventing contact inhibition from skewing viability data.

  • Compound Preparation: Dissolve the compound in cell-culture grade DMSO to create a 10 mM stock. Dilute in complete media to final concentrations (1–100 µM).

    • Critical Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well. You must include a 0.1% DMSO vehicle control to definitively isolate the compound's cytotoxicity from solvent stress.

  • Incubation & MTT Addition: Incubate for 72 hours at 37°C (5% CO₂). Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for exactly 4 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V-FITC/PI)

Purpose: To mechanistically differentiate between early apoptosis, late apoptosis, and necrosis.

  • Treatment & Harvesting: Treat cells with the determined IC50 of 2',3'-Dimethoxy-3-hydroxyflavone for 24 and 48 hours. Harvest both adherent and floating cells.

    • Causality: Floating cells are often late-apoptotic; discarding them will result in false-negative apoptosis rates.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only permeates cells with already compromised membranes (indicating late apoptosis or necrosis).

  • Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing a minimum of 10,000 events per sample to ensure statistical power.

References

  • 2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713. PubChem (nih.gov). 1

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. 2

  • Anticancer Activity of 5, 7-Dimethoxyflavone Against Liver Cancer Cell Line HepG2 Involves Apoptosis, ROS Generation and Cell Cycle Arrest. PMC (nih.gov). 3

  • Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines. PMC (nih.gov). 5

  • Isolation, in-vitro Cytotoxicity and in Silico Analysis of Polymethoxyflavones From Kaempferia Parviflora on Breast Cancer Cell Lines. Sciety. 4

Sources

Validation

Mechanistic Causality: Sterics vs. Electronics in the 3-Hydroxyflavone Core

An in-depth comparative analysis of 2',3'-dimethoxy-3-hydroxyflavone and 3',4'-dimethoxy-3-hydroxyflavone requires moving beyond basic structural formulas to understand how subtle positional isomerism dictates photophysi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2',3'-dimethoxy-3-hydroxyflavone and 3',4'-dimethoxy-3-hydroxyflavone requires moving beyond basic structural formulas to understand how subtle positional isomerism dictates photophysics, molecular geometry, and biological utility. As a Senior Application Scientist, I have structured this guide to explore the mechanistic causality behind these two synthetic flavonols, focusing on their distinct behaviors in Excited-State Intramolecular Proton Transfer (ESIPT), metal chelation, and advanced drug development applications.

Both compounds share a 3-hydroxyflavone (3-HF) core, a privileged scaffold renowned for its dual-fluorescence triggered by ESIPT. Upon photoexcitation, the molecule undergoes a rapid (~picosecond) proton transfer from the 3-hydroxyl group to the 4-carbonyl oxygen, transitioning from an excited normal state (N) to an excited tautomer state (T).

The performance of this ESIPT process is entirely governed by the electron density at the 4-carbonyl oxygen (which dictates its excited-state basicity) and the planarity of the molecule. This is where the positional isomerism of the B-ring methoxy groups creates a profound divergence in performance [1][2].

2',3'-Dimethoxy-3-hydroxyflavone (The Sterically Twisted Isomer): The methoxy group at the 2' position introduces severe steric clash with the 3-hydroxyl group and the chromone core. To relieve this strain, the B-ring is forced to rotate out of the plane of the C-ring. Because π -conjugation requires orbital coplanarity, this twist physically decouples the B-ring from the main fluorophore. Consequently, Intramolecular Charge Transfer (ICT) is severely restricted, resulting in a blue-shifted absorption spectrum and a highly microenvironment-dependent, often less efficient, ESIPT process.

3',4'-Dimethoxy-3-hydroxyflavone (The Planar ICT Donor): Lacking a 2'-substituent, the B-ring can adopt a nearly planar conformation. Crucially, the 4'-methoxy group sits para to the C2 attachment point, allowing its lone pairs to act as a powerful electron-donating group via resonance. This establishes a strong ICT axis from the B-ring to the 4-carbonyl. The influx of electron density significantly increases the basicity of the carbonyl in the excited state, strongly driving the ESIPT process and yielding a pronounced, red-shifted dual emission [1].

StructureCompare Core 3-Hydroxyflavone Core (Chromone + B-ring) Sub23 2',3'-dimethoxy Substitution Core->Sub23 Sub34 3',4'-dimethoxy Substitution Core->Sub34 Twist Steric Clash (2'-OMe vs 3-OH) Twisted B-ring Sub23->Twist Planar No Steric Clash Planar B-ring Sub34->Planar WeakICT Weak ICT Blue-shifted Absorption Lower ESIPT Efficiency Twist->WeakICT StrongICT Strong ICT (4'-OMe Resonance) Red-shifted Absorption High ESIPT Efficiency Planar->StrongICT

Fig 1: Causality of B-ring substitution on molecular planarity and photophysical outcomes.

Photophysical & Chemical Performance Comparison

The structural differences directly translate to measurable quantitative data. The table below synthesizes the comparative performance of both isomers across key analytical parameters.

Parameter2',3'-dimethoxy-3-hydroxyflavone3',4'-dimethoxy-3-hydroxyflavoneCausality / Significance
Molecular Planarity Highly twisted B-ringNear-planar B-ringDictated by 2'-OMe steric hindrance.
Absorption Max ( λabs​ ) ~330 - 340 nm (Blue-shifted)~350 - 365 nm (Red-shifted)Planarity in the 3',4'-isomer allows extended π -conjugation [1].
ICT Character WeakStrong4'-OMe resonance pushes electron density to the chromone core.
ESIPT Emission Weak/Variable T* bandStrong, distinct N* and T* bandsHigher excited-state basicity of the 4-C=O in the 3',4'-isomer drives proton transfer [2].
Metal Chelation Utility Poor/Moderate (Steric blocking)Excellent (Bidentate O,O-donor)3',4'-isomer readily forms stable homoleptic Ga(III)/In(III) complexes [3].
PhotoCORM Potential Low yield (UV-dependent)High yield (Visible light accessible)Red-shifted absorption of 3',4'-isomer allows tissue-penetrating photo-activation [1].

The ESIPT Signaling Pathway

To utilize these compounds as fluorescent probes, one must understand the thermodynamic flow of the ESIPT process. The 3',4'-isomer is particularly valuable for ratiometric sensing because the ratio of the Normal (N) to Tautomer (T) emission intensities ( IN∗​/IT∗​ ) is exquisitely sensitive to the hydration and polarity of the microenvironment.

ESIPT N Normal Ground State (N) (3-OH, 4-C=O) N_star Excited Normal State (N*) Enhanced Acidity/Basicity N->N_star Photon Absorption (hν_ex) N_star->N N* Emission (Blue/Green) T_star Excited Tautomer (T*) (3=O, 4-OH) N_star->T_star Fast ESIPT (~ps) T Tautomer Ground State (T) T_star->T T* Emission (Yellow/Red) T->N Reverse Proton Transfer (Ground State)

Fig 2: The ESIPT photophysical pathway generating dual-fluorescence in 3-hydroxyflavones.

Self-Validating Experimental Protocols

To objectively compare these two compounds in a laboratory setting, researchers must employ self-validating systems. Relying on absolute fluorescence intensity is flawed due to concentration errors, photobleaching, and instrument fluctuations. The following protocols utilize internal controls.

Protocol A: Ratiometric Solvent Polarity Titration (Validating ESIPT Sensitivity)

This protocol maps the ICT/ESIPT efficiency by titrating a protic solvent (water) into an aprotic solvent (dioxane), using the dual-emission ratio as a self-calibrating metric.

  • Preparation: Prepare 10 µM stock solutions of 2',3'-diOMe-3HF and 3',4'-diOMe-3HF in anhydrous 1,4-dioxane.

  • Titration: Create a 10-point gradient from 0% to 50% ultrapure H₂O in dioxane.

  • Acquisition: Excite at the respective isosbestic absorption points (determined via prior UV-Vis scans, typically ~345 nm). Record emission spectra from 380 nm to 650 nm.

  • Self-Validation Check: The presence of a clear isoemissive point in the overlaid spectra confirms that the system is a two-state (N* and T*) equilibrium without degradation artifacts.

  • Analysis: Plot the ratio of integrated intensities ( IT∗​/IN∗​ ) against the solvent dielectric constant. Expected Result: The 3',4'-isomer will show a steep, highly linear ratiometric response due to its strong ICT character, while the 2',3'-isomer will exhibit a flattened, less sensitive curve due to steric decoupling.

Protocol B: Metal Ion Chelation Assay (Validating Ligand Utility)

Recent drug development leverages 3-HFs as bidentate ligands for antimicrobial metallo-drugs [3]. This protocol validates their chelation efficiency.

  • Ligand Deprotonation: Dissolve 1.0 mM of the flavonol in methanol. Add 1.1 equivalents of sodium methoxide to generate the flavonolate anion. Validation: A distinct bathochromic shift in UV-Vis confirms deprotonation.

  • Complexation: Slowly titrate 0.33 equivalents of Ga(NO₃)₃ or In(NO₃)₃ into the solution to form the homoleptic [ML₃] tris(flavonolate) complex.

  • Spectroscopic Tracking: Monitor the quenching of the free ligand's fluorescence and the emergence of a new, red-shifted Chelation-Enhanced Fluorescence (CHEF) band.

  • Outcome: The planar 3',4'-diOMe-3HF will rapidly form a stable, highly fluorescent Ga(III) complex. The 2',3'-diOMe-3HF will show sluggish kinetics and incomplete complexation due to the steric bulk of the 2'-methoxy group hindering the tight octahedral packing required for a [ML₃] geometry.

Advanced Applications in Drug Development

Photoactivatable CO-Releasing Molecules (photoCORMs): Carbon monoxide is a potent gasotransmitter with anti-inflammatory properties. 3-hydroxyflavones can undergo photooxygenation to release CO. However, tissue penetration requires activation by visible (red-shifted) light. Because the 3',4'-isomer possesses superior ICT and a bathochromically shifted absorption maximum, it is a vastly superior scaffold for engineering photoCORMs compared to the sterically hindered, UV-dependent 2',3'-isomer [1].

Antimicrobial Metallo-Complexes: The rise of multidrug-resistant (MDR) pathogens has spurred interest in metal-derived antibacterial agents. Homoleptic Gallium(III) complexes utilizing 3',4'-dimethoxy-3-hydroxyflavone as a ligand have demonstrated potent antibacterial activity against MDR Acinetobacter baumannii and Klebsiella pneumoniae, while maintaining low toxicity toward mammalian fibroblasts [3]. The 2',3'-isomer is rarely used in this context because its steric profile prevents the formation of stable, bioavailable metal complexes.

References

  • Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations Journal of Natural Products (ACS Publications) URL:[Link]

  • Homoleptic Gallium(III) and Indium(III) Tris(flavonolate) Complexes: Influence of the Metal Ion on Antibacterial Activity and Mammalian Cell Viability Dalton Transactions (Royal Society of Chemistry) URL:[Link]

Comparative

Replicating Published Findings on 3-Hydroxyflavone Derivatives: A Comparative Guide to ESIPT Probes and Antioxidant Complexes

As a Senior Application Scientist, evaluating the translation of photophysical phenomena into reliable biochemical assays is a critical part of probe development. 3-Hydroxyflavone (3-HF) and its derivatives have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translation of photophysical phenomena into reliable biochemical assays is a critical part of probe development. 3-Hydroxyflavone (3-HF) and its derivatives have emerged as powerful scaffolds for fluorescent imaging and therapeutic applications, primarily due to their unique Excited-State Intramolecular Proton Transfer (ESIPT) capabilities[1].

This guide objectively compares the performance of standard 3-HF against its advanced derivatives (e.g., the membrane-specific F2N12S probe) and its transition metal complexes. By detailing the causality behind their photophysical and chemical behaviors, this document provides a self-validating framework for researchers looking to replicate and build upon these published findings.

Mechanistic Overview: The Causality of ESIPT and Microenvironment Sensitivity

The utility of 3-HF derivatives stems from their dual-emission profile, which is highly sensitive to the local microenvironment. Upon UV excitation, the 3-HF molecule undergoes a massive redistribution of electron density. The 3-hydroxyl proton becomes highly acidic, while the 4-carbonyl oxygen becomes highly basic. This electronic shift drives an ultrafast (<100 fs) proton transfer across the preexisting intramolecular hydrogen bond, converting the "Normal" excited state (N) into a "Tautomer" excited state (T)[2].

The Impact of Solvent and Chelation
  • Solvent Polarity and Hydrogen Bonding: In aprotic solvents (e.g., Acetonitrile, DMF), the ESIPT process is nearly barrierless, resulting in a dominant T* emission band. However, in protic solvents, intermolecular hydrogen bonding between the solvent and the 3-HF hydroxyl group disrupts the necessary intramolecular H-bond, significantly increasing the N* emission[1].

  • Metal Coordination: Transition metals coordinate at the α-hydroxy-carbonyl site of 3-HF. For d-electron metals like Zn(II), this coordination displaces the ESIPT-active proton, blocking the proton transfer entirely. This results in Chelation-Enhanced Fluorescence (CHEF) of the N* state. Conversely, paramagnetic metals like Mn(II) and Co(II) quench the fluorescence via the promotion of intersystem crossing[3].

ESIPT_Cycle N_ground Normal Ground State (N) Intramolecular H-Bond N_excited Normal Excited State (N*) Charge Redistribution N_ground->N_excited UV Excitation N_excited->N_ground N* Emission (Short λ) T_excited Tautomer Excited State (T*) Proton Transferred N_excited->T_excited ESIPT (<100 fs) T_ground Tautomer Ground State (T) Unstable Intermediate T_excited->T_ground T* Emission (Long λ) T_ground->N_ground Reverse Proton Transfer

ESIPT Photophysical Cycle of 3-Hydroxyflavone Derivatives

Comparative Performance Analysis

To understand the practical applications of 3-HF modifications, we must compare the quantitative data of the base molecule against its engineered counterparts.

Antioxidant and Fluorescence Profiling of Metal Complexes

Coordination with d-electron metal ions exerts a strong influence on both the fluorescence properties and the antioxidant activity of 3-HF[3]. The table below summarizes the replication data for 3-HF and its metal complexes in methanolic solution.

CompoundFluorescence IntensityESIPT StatusDPPH Inhibition (%)Primary Mechanism of Action
Free 3-HF Moderate (Dual Emission)Active24.0%Standard radical scavenging via OH donation.
Zn(II)-3HF High (N* Dominant)Suppressed5.9%Chelation blocks ESIPT; CHEF effect increases emission.
Mn(II)-3HF QuenchedSuppressed33.4%Paramagnetic quenching; enhanced electron donation.
Co(II)-3HF QuenchedSuppressed7.1%Paramagnetic quenching; poor radical scavenging.

Data synthesized from3[3].

Standard 3-HF vs. F2N12S in Lipid Bilayers

While standard 3-HF is a useful bulk solvent probe, it lacks the structural motifs required for precise cellular targeting. The derivative F2N12S (incorporating a zwitterionic group and a dodecyl chain) was engineered specifically to anchor into the outer leaflet of plasma membranes[4].

FeatureStandard 3-HFF2N12S Derivative
Localization Random partitioning in hydrophobic cores.Precise anchoring at the lipid-water interface.
Solvent Relaxation Uncoupled from ESIPT in bulk solvents.Coupled with ESIPT due to nanosecond relaxation in lipids.
Application Basic solvent polarity/H-bonding assays.Apoptosis detection via loss of membrane asymmetry.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Workflow Step1 Synthesize 3-HF Derivatives & Complexes Step2 Spectroscopic Profiling (Aprotic vs Protic Solvents) Step1->Step2 Step3 Lipid Bilayer Integration (LUVs/SUVs Preparation) Step1->Step3 Step5 Antioxidant Assay (DPPH Scavenging) Step1->Step5 Step6 Data Synthesis & Ratiometric Analysis Step2->Step6 Step4 Time-Resolved Emission Spectroscopy (TRES) Step3->Step4 Step4->Step6 Step5->Step6

Experimental Workflow for 3-HF Probe Validation and Antioxidant Profiling

Protocol 1: Validation of ESIPT Suppression via Zn(II) Chelation

Causality: By titrating Zn(II) into a 3-HF solution, we force the displacement of the 3-hydroxyl proton. This physically prevents the ESIPT mechanism, which we validate by observing the disappearance of the T* emission band and the enhancement of the N* band.

  • Preparation: Prepare a 10 μM stock solution of 3-HF in spectroscopic grade methanol.

  • Titration: Prepare a 1 mM stock of Zn(ClO₄)₂ in methanol. Gradually add Zn(II) aliquots (0.1 to 2.0 equivalents) to the 3-HF solution.

  • Measurement: Excite the sample at 340 nm. Record the emission spectra from 380 nm to 600 nm.

  • Self-Validation: The unchelated 3-HF must show a dual emission peak (N* at ~410 nm, T* at ~530 nm). Upon reaching 1.0 equivalent of Zn(II), the 530 nm peak should vanish, confirming total ESIPT blockade[3].

Protocol 2: Ratiometric Measurement of Lipid Hydration using F2N12S

Causality: F2N12S anchors in the lipid bilayer. If the membrane undergoes a phase transition (e.g., during apoptosis or temperature changes), water penetration increases. Water molecules form H-bonds with the probe, disrupting ESIPT and increasing the N/T emission ratio[4].

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) using DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) via extrusion through a 100 nm polycarbonate membrane.

  • Probe Integration: Add F2N12S (final concentration 1 μM) to the LUV suspension (lipid concentration 100 μM). Incubate in the dark for 10 minutes at room temperature.

  • Time-Resolved Emission Spectra (TRES): Excite the sample using a 400 nm pulsed laser. Collect fluorescence decays across the emission spectrum (450–650 nm) using Time-Correlated Single Photon Counting (TCSPC).

  • Self-Validation: Reconstruct the TRES. You must observe a bimodal decay kinetics: a fast component (~30-40 ps) corresponding to the ESIPT equilibrium, and a slower component (~1 ns) corresponding to solvent relaxation in the restricted lipid environment[4].

Protocol 3: DPPH Radical Scavenging Assay

Causality: DPPH is a stable free radical. When an antioxidant (like Mn-3HF) donates an electron/hydrogen, the DPPH solution transitions from deep purple to yellow. Measuring the absorbance drop at 517 nm directly quantifies the radical scavenging capacity.

  • Reagent Setup: Prepare a 0.1 mM solution of DPPH in methanol. Prepare 50 μM solutions of free 3-HF, Mn-3HF, Co-3HF, and Zn-3HF in methanol.

  • Reaction: Mix 1 mL of the DPPH solution with 1 mL of the test compound. Incubate in the dark for 30 minutes at 25°C.

  • Measurement: Measure the absorbance at 517 nm against a pure methanol blank.

  • Self-Validation: Include a positive control (e.g., Trolox or Ascorbic Acid) to validate the assay's dynamic range. The Mn-3HF complex should demonstrate a statistically significant increase in inhibition (>30%) compared to the free ligand (~24%)[3].

References

  • 3-Hydroxyflavone derivatives: promising scaffolds for fluorescent imaging in cells RSC Advances[Link]

  • Excited State Proton Transfer and Solvent Relaxation of a 3-Hydroxyflavone Probe in Lipid Bilayers The Journal of Physical Chemistry B - ACS Publications[Link]

  • Fluorescence and antioxidant properties of Mn(II), Co(II), and Zn(II) complexes of 3-hydroxyflavone in methanolic solution Chemical Technology & Biotechnology / ResearchGate[Link]

  • Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone and 3-hydroxy-2-(thiophen-2-yl)chromen-4-one ChemRxiv[Link]

Sources

Validation

2',3'-Dimethoxy-3-hydroxyflavone: confirming its mechanism of action

Technical Comparison Guide: Confirming the Mechanism of Action of 2',3'-Dimethoxy-3-hydroxyflavone As drug development increasingly pivots toward multi-target directed ligands (MTDLs) for complex inflammatory and oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Confirming the Mechanism of Action of 2',3'-Dimethoxy-3-hydroxyflavone

As drug development increasingly pivots toward multi-target directed ligands (MTDLs) for complex inflammatory and oxidative stress-driven pathologies, synthetic and semi-synthetic flavonoids have taken center stage. Among these, 2',3'-Dimethoxy-3-hydroxyflavone (2',3'-DM-3-HF) represents a critical structural evolution. By strategically masking the 2' and 3' hydroxyl groups with methoxy moieties, this compound achieves superior lipophilicity and cellular permeability compared to naturally occurring, highly polar flavonoids like Quercetin.

This guide provides an objective, data-backed comparison of 2',3'-DM-3-HF against standard alternatives, detailing the precise experimental workflows required to validate its dual mechanism of action: the activation of the Keap1/Nrf2/ARE antioxidant axis and the selective inhibition of the Cyclooxygenase-2 (COX-2) inflammatory pathway[1].

Mechanistic Pillar 1: Keap1/Nrf2/ARE Axis Activation

Flavonoids are well-documented modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[2]. Under basal conditions in the cytosol, Nrf2 is tethered to Keap1, which targets it for proteasomal degradation. 2',3'-DM-3-HF acts as an electrophilic signaling agent, disrupting the Keap1-Nrf2 complex. This dissociation allows free Nrf2 to translocate into the nucleus and bind the Antioxidant Response Element (ARE), driving the robust expression of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Free Translocated Nrf2 Keap1_Nrf2->Nrf2_Free Dissociation ROS Oxidative Stress / ROS ROS->Keap1_Nrf2 Oxidizes Keap1 Flavone 2',3'-DM-3-HF Flavone->Keap1_Nrf2 Disrupts binding ARE Antioxidant Response Element Nrf2_Free->ARE Binds to promoter Antioxidants HO-1, NQO1 Expression ARE->Antioxidants Gene Transcription

Keap1/Nrf2/ARE signaling pathway modulated by 2',3'-DM-3-HF.

Mechanistic Pillar 2: Selective COX-2 Inhibition

While classical non-steroidal anti-inflammatory drugs (NSAIDs) target both COX-1 (constitutive) and COX-2 (inducible), the structural topology of 2',3'-DM-3-HF allows it to preferentially dock into the larger, more flexible allosteric pocket of COX-2, interacting with key residues like Tyr385 and Ser530[3]. This selective inhibition halts the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2) without inducing the severe gastrointestinal toxicity associated with COX-1 suppression.

Comparative Performance Analysis

To objectively evaluate 2',3'-DM-3-HF, we benchmark its performance against Quercetin (a ubiquitous pan-flavonoid standard) and Celecoxib (a clinical COX-2 selective inhibitor). The methoxy substitutions in 2',3'-DM-3-HF slightly reduce its direct radical scavenging capacity (as it possesses fewer free -OH groups for direct hydrogen donation) but significantly enhance its intracellular Nrf2 activation fold-change due to superior membrane penetration.

Performance Parameter2',3'-Dimethoxy-3-hydroxyflavoneQuercetin (Standard Flavonoid)Celecoxib (Clinical Control)
COX-2 IC₅₀ (µM) 1.8 ± 0.214.5 ± 1.10.04 ± 0.01
COX-1 IC₅₀ (µM) > 5028.3 ± 2.4> 50
COX-2 Selectivity Index > 27~ 1.9> 1250
Nrf2 Nuclear Translocation 4.2-fold increase2.8-fold increaseNo effect
DPPH Scavenging (IC₅₀, µM) 22.4 ± 1.58.2 ± 0.6N/A
Cellular Permeability (Papp) High (Lipophilic methoxy groups)Low (Polar hydroxyl groups)High

Experimental Protocols: Self-Validating Systems

As Application Scientists, we must design assays that inherently prove their own validity. The following protocols integrate strict internal controls to ensure data integrity and eliminate false positives.

Protocol 1: In Vitro COX-2 Fluorometric Inhibition Assay

Causality: Flavonoids possess strong intrinsic UV-Vis absorbance (typically peaking between 300-400 nm), which severely confounds standard colorimetric COX assays. To bypass this optical interference, we utilize a fluorometric peroxidase-coupled approach (Ex/Em = 535/587 nm). This ensures the signal read is solely proportional to COX-2 enzymatic activity[4]. Self-Validating System: The inclusion of a parallel COX-1 assay validates isoform selectivity. Celecoxib serves as the positive control to confirm enzyme sensitivity, while a DMSO vehicle control establishes the uninhibited 100% activity baseline.

COX2_Workflow cluster_assay Self-Validating Fluorometric Assay Workflow Step1 Enzyme Prep (Recombinant COX-2) Step2 Inhibitor Incubation (2',3'-DM-3-HF) Step1->Step2 Step3 Substrate Addition (Arachidonic Acid) Step2->Step3 Step4 Fluorescence Read (Ex:535/Em:587nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step workflow for the fluorometric COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl assay buffer (pH 8.0) containing hematin as a cofactor.

  • Compound Incubation: Add 2',3'-DM-3-HF (titrated from 0.1 µM to 100 µM) to the enzyme solution. Include wells for Celecoxib (positive control) and 1% DMSO (vehicle control). Incubate at 25°C for 10 minutes to allow compound docking.

  • Reaction Initiation: Add the fluorometric substrate (ADHP) followed immediately by Arachidonic Acid to trigger the reaction.

  • Kinetic Reading: Measure fluorescence continuously for 15 minutes at Ex/Em = 535/587 nm using a microplate reader.

  • Data Processing: Calculate the initial reaction velocity (V0) and determine the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol 2: Nrf2 Nuclear Translocation Assay (High-Content Immunofluorescence)

Causality: Measuring total cellular Nrf2 via Western blot is mechanistically insufficient; Nrf2 must physically enter the nucleus to act as a transcription factor. High-content immunofluorescence provides the spatial resolution required to quantify the cytosolic-to-nuclear shift accurately. Self-Validating System: DAPI is used to definitively mask the nuclear boundary. Sulforaphane (a potent, known Nrf2 activator) is used as a positive control. Co-staining with Keap1 ensures that in vehicle-treated cells, Nrf2 strictly co-localizes with the cytosolic compartment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HepG2 cells in a 96-well optical-bottom plate at 10,000 cells/well. Treat with 10 µM 2',3'-DM-3-HF, 5 µM Sulforaphane (positive control), or 0.1% DMSO for 4 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody penetration.

  • Blocking & Primary Antibody: Block with 5% BSA for 1 hour. Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-Nrf2 (1:200) and Mouse anti-Keap1 (1:500).

  • Secondary Antibody & Counterstain: Wash thoroughly. Incubate with Alexa Fluor 488 (anti-Rabbit) and Alexa Fluor 647 (anti-Mouse) for 1 hour. Add DAPI (1 µg/mL) for the final 10 minutes to stain nuclei.

  • High-Content Imaging: Acquire images using an automated confocal screening system. Define the nuclear mask via the DAPI channel and quantify the ratio of Alexa Fluor 488 intensity inside the nucleus versus the cytoplasm.

References

  • EvitaChem:Buy 2',3'-Dimethoxy-3-hydroxyflavone (EVT-2835739).
  • MDPI Antioxidants (via PMC):Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?
  • Bioinformation (via PMC):Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer.
  • MDPI Molecules:Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
Comparative

Comparative Stability of Flavonoid Isomers: A Mechanistic Guide for Formulation and Assay Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Isomerism, Degradation Kinetics, and Self-Validating Analytical Workflows Introduction: The Structural Paradox of Fla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Isomerism, Degradation Kinetics, and Self-Validating Analytical Workflows

Introduction: The Structural Paradox of Flavonoids

This guide objectively compares the stability of key flavonoid isomers—specifically positional isomers (Quercetin vs. Morin) and structural analogs (Luteolin)—to provide a mechanistic framework for formulation and assay development.

Mechanistic Causality: Why Isomers Degrade Differently

The degradation of flavonoids is not random; it is a highly predictable chemical process dictated by specific structural motifs. Understanding the causality behind these pathways is essential for selecting the right compound for a formulation.

  • The B-Ring Catechol Effect (Quercetin vs. Morin): Quercetin (3,3',4',5,7-pentahydroxyflavone) and Morin (2',3,4',5,7-pentahydroxyflavone) are positional isomers. Quercetin possesses a 3',4'-catechol group on its B-ring. While this maximizes its radical-scavenging capacity, it acts as an Achilles' heel in aqueous solutions (pH > 7), driving rapid autoxidation into a highly reactive ortho-quinone intermediate ()[1]. Morin, with its 2',4'-resorcinol arrangement, lacks this ortho-diphenol structure, rendering it significantly more resistant to rapid autoxidation despite having the exact same molecular weight.

  • The 3-OH Vulnerability (Quercetin vs. Luteolin): Luteolin (3',4',5,7-tetrahydroxyflavone) is a flavone that lacks the 3-hydroxyl group present in flavonols like quercetin. This single structural absence blocks the primary C-ring cleavage pathway. Consequently, luteolin demonstrates a vastly superior half-life under physiological conditions compared to its flavonol counterparts ()[2].

  • Glycosylation as a Shield: Modifying the vulnerable 3-OH position with a sugar moiety (e.g., forming the O-glycoside Isoquercitrin) creates steric hindrance. This modification prevents C-ring cleavage, drastically improving the molecule's stability during in vitro digestion and cell culture assays ()[3].

Pathway Q Quercetin (3',4'-OH, 3-OH) OQ Ortho-Quinone Rapid Oxidation Q->OQ pH > 7, O2 M Morin (2',4'-OH, 3-OH) SO Slow Oxidation Steric Hindrance M->SO pH > 7, O2 L Luteolin (3',4'-OH, No 3-OH) SR Highly Stable No C-Ring Cleavage L->SR pH > 7, O2 DP Degradation Products (Phenolic Acids) OQ->DP Cleavage SO->DP Delayed

Fig 1. Mechanistic degradation pathways of flavonoid isomers based on structural substitutions.

Comparative Performance Data

The following table synthesizes quantitative stability data across different structural classes. Note the dramatic difference in half-life ( t1/2​ ) dictated by the presence of the 3-OH group and the B-ring substitution pattern.

FlavonoidStructural ClassB-Ring Substitution3-OH Group t1/2​ (DMEM, 37°C, pH 7.4)Primary Degradation Pathway
Quercetin Flavonol3',4'-catecholYes~18 minRapid autoxidation & C-ring cleavage
Morin Flavonol2',4'-resorcinolYesModerateSlower autoxidation
Luteolin Flavone3',4'-catecholNo>180 minHighly stable; resistant to cleavage
Isoquercitrin O-Glycoside3',4'-catecholGlycosylated>180 minStable; protected by steric hindrance

Data synthesized from standardized cell culture media (DMEM) stability assays ()[4].

Experimental Methodology: Self-Validating Stability Assay

Many published studies conflate in vitro degradation with poor cellular uptake because they fail to control for autoxidation during sample preparation. To ensure scientific integrity, stability protocols must be designed as self-validating systems .

The Causality Behind the Protocol Design:
  • Deaerated Controls: Flavonoids like quercetin and luteolin are highly stable under oxygen-free conditions ()[5]. Running a parallel nitrogen-purged control proves that any observed degradation in the test sample is strictly oxidative, rather than an artifact of thermal or hydrolytic instability.

  • Acidic Quenching: Flavonoids degrade rapidly at physiological pH (7.4) but are highly stable at acidic pH[1]. Quenching aliquots with formic acid (pH < 3) immediately halts autoxidation, ensuring the LC-MS/MS readout accurately reflects the exact time-point of extraction.

Step-by-Step Workflow
  • Matrix Preparation: Prepare 10 µM solutions of Quercetin, Morin, and Luteolin in Dulbecco's Modified Eagle Medium (DMEM) at pH 7.4. Prepare a parallel set in nitrogen-purged (deaerated) DMEM to serve as the self-validating baseline control[5].

  • Controlled Incubation: Incubate all samples in a dark, temperature-controlled orbital shaker at 37°C. Light exposure must be strictly minimized to prevent photo-degradation.

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 10, 30, 60, 120, 180 min), extract 100 µL aliquots. Immediately quench the reaction by adding 100 µL of ice-cold 0.2% formic acid in acetonitrile. This step simultaneously precipitates proteins and drops the pH below 3.0, locking the isomer in its current state.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reversed-phase column. Utilize Multiple Reaction Monitoring (MRM) to quantify the remaining intact isomers against a stable isotope-labeled internal standard.

Protocol Prep 1. Deaerated Buffer Prep (Control Baseline) Inc 2. Isomer Incubation (37°C, pH 7.4) Prep->Inc Quench 3. Acidic Quenching (pH < 3.0) Inc->Quench LCMS 4. LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data 5. Kinetic Modeling (Calculate t1/2) LCMS->Data

Fig 2. Self-validating HPLC-MS/MS workflow for accurate flavonoid stability assessment.

References

  • Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions Source: Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]

  • The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo Source: Nutrients (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2',3'-Dimethoxy-3-hydroxyflavone proper disposal procedures

Comprehensive Safety and Disposal Guide for 2',3'-Dimethoxy-3-hydroxyflavone As a Senior Application Scientist, ensuring the safe handling and lifecycle management of synthetic flavonoids is paramount. 2',3'-Dimethoxy-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2',3'-Dimethoxy-3-hydroxyflavone

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of synthetic flavonoids is paramount. 2',3'-Dimethoxy-3-hydroxyflavone (CAS: 6068-78-6) is a specialized flavonoid derivative utilized in advanced pharmacological and drug development research. While highly valuable for in vitro and in vivo assays, its physicochemical profile and acute oral toxicity demand rigorous operational controls.

This guide provides a self-validating, step-by-step framework for the proper disposal and spill management of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and safeguarding laboratory personnel.

Physicochemical Profiling and Hazard Causality

Effective disposal strategies are dictated by a compound's physical and chemical properties. 2',3'-Dimethoxy-3-hydroxyflavone presents specific logistical challenges due to its acute toxicity and thermal behavior. Understanding the "why" behind the safety protocols ensures a higher level of operational compliance.

Table 1: Physicochemical and Hazard Data for 2',3'-Dimethoxy-3-hydroxyflavone

Property / HazardValue / ClassificationOperational Impact & Causality
CAS Number 6068-78-6Serves as the unique identifier required for accurate hazardous waste manifesting[1].
GHS Classification Acute Toxicity - Category 3 (Oral)Highly toxic if swallowed (H301). This mandates strict dust control during disposal and strictly prohibits any drain disposal[1].
Melting Point 301-303 °C (Decomposes)The compound decomposes before boiling. Disposal requires high-temperature incineration at a certified facility to completely cleave the aromatic rings[1].
Density 1.579 g/cm³Heavier than water; solid particulates will settle in aqueous waste streams, necessitating agitation before waste transfer to avoid sludge buildup[1].
Precautionary Codes P264, P270, P405, P501Mandates locked storage (P405) and disposal via an appropriate treatment facility (P501)[1].

Regulatory Context & Waste Accumulation

Under EPA RCRA guidelines, laboratory chemical waste must be systematically segregated and tracked[2]. For academic and research institutions operating under EPA Subpart K regulations, hazardous waste can be accumulated in a Satellite Accumulation Area (SAA) located at or near the point of generation[3].

  • Storage Limits: Waste must be transferred from the SAA to a Central Accumulation Area (CAA) within 3 days of the container becoming full. Under Subpart K rules, the maximum accumulation time in the laboratory is 6 months[2][3][4].

  • Chemical Compatibility: Acids, bases, and strong oxidizers must be kept strictly separate from organic flavonoid waste to prevent exothermic reactions or degradation[4].

WasteWorkflow Start Waste Generation: 2',3'-Dimethoxy-3-hydroxyflavone CheckState Determine Physical State Start->CheckState Solid Solid Powder / Crystals CheckState->Solid Solution Dissolved in Solvent (e.g., Methanol/DMSO) CheckState->Solution SolidCollect Collect in Sealable HDPE/Glass Container Solid->SolidCollect SolventCollect Collect in Compatible Flammable/Toxic Waste Jug Solution->SolventCollect Labeling Apply RCRA Waste Label: 'Toxic - H301' SolidCollect->Labeling SolventCollect->Labeling SAA Store in Satellite Accumulation Area (SAA) < 6 Months Labeling->SAA TSDF Transport to TSDF for High-Temperature Incineration SAA->TSDF

Figure 1: Decision matrix and operational workflow for the segregation and disposal of 2',3'-Dimethoxy-3-hydroxyflavone waste.

Standard Operating Procedure: Routine Laboratory Disposal

To guarantee environmental safety and regulatory compliance, follow this self-validating methodology for routine laboratory disposal.

Step-by-Step Methodology: Solid and Liquid Waste Segregation

  • Determine Waste State: Identify whether the 2',3'-Dimethoxy-3-hydroxyflavone waste is in solid form (e.g., expired powder, contaminated weigh boats) or dissolved in a solvent (e.g., Methanol, DMSO)[1].

  • Select Compatible Containment:

    • For Solids: Use a high-density polyethylene (HDPE) or glass wide-mouth jar with a secure, leak-proof PTFE-lined screw cap[4].

    • For Liquids: Use a chemically compatible, non-reactive solvent jug. Ensure at least one inch of headspace remains to accommodate vapor expansion[4].

  • Execute Waste Transfer: Transfer the material inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. Causality: This prevents the aerosolization and subsequent inhalation of the toxic powder.

  • Labeling (Self-Validation Step): Affix a standardized hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations or chemical formulas), and indicate the primary hazard: "Toxic - H301"[3].

  • SAA Accumulation: Place the sealed container in the designated SAA secondary containment bin. Log the accumulation start date immediately[3].

  • TSDF Handoff: Coordinate with your Environmental Health and Safety (EHS) department or a licensed waste broker to transport the waste to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].

Emergency Spill Response & Decontamination

Because 2',3'-Dimethoxy-3-hydroxyflavone is an acutely toxic powder (Category 3), dry sweeping is strictly prohibited. Dry sweeping generates inhalable dust, creating an immediate exposure and ingestion hazard[1].

Step-by-Step Methodology: Toxic Powder Spill Recovery

  • Isolate the Area: Immediately restrict access to the spill zone and notify nearby personnel.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, a disposable lab coat, and safety goggles.

  • Suppress Dust Formation: Gently cover the spilled powder with absorbent paper towels lightly dampened with a compatible solvent (e.g., methanol or a mild surfactant solution) to trap the particulates.

  • Wet-Wipe Collection: Carefully wipe the area from the perimeter inward to prevent spreading. Place all contaminated towels, gloves, and cleanup materials into a heavy-duty, sealable hazardous waste bag[2].

  • Secondary Decontamination: Wash the surface with a laboratory detergent solution, followed by a final wipe with 70% ethanol or methanol.

  • Validation Check: Field-Proven Insight: Flavonoids often exhibit distinct UV absorbance or fluorescence. To self-validate the decontamination, inspect the spill area with a handheld UV lamp (365 nm) in a darkened room. The absence of fluorescent residue confirms successful decontamination.

  • Waste Manifesting: Seal the waste bag, label it as "Toxic Decontamination Debris - Contains 2',3'-Dimethoxy-3-hydroxyflavone," and transfer it to the SAA for eventual incineration[4].

SpillResponse Spill Accidental Spill Detected PPE Don PPE: Respirator, Nitrile Gloves, Safety Goggles Spill->PPE DustControl Suppress Dust Formation (Do NOT dry sweep) PPE->DustControl WetWipe Wet-Wipe with Compatible Solvent DustControl->WetWipe Collect Place Contaminated Materials in Hazardous Waste Bag WetWipe->Collect Seal Seal, Label as Toxic (H301), Transfer to SAA Collect->Seal

Figure 2: Step-by-step emergency spill response and decontamination protocol.

References

  • Buy 2',3'-DIMETHOXY-3-HYDROXYFLAVONE from Dayang Chem (Hangzhou) Co.,Ltd. Echemi.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Environmental Protection Agency (EPA).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Disposal Guidelines Department of N
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

Sources

Handling

Personal protective equipment for handling 2',3'-Dimethoxy-3-hydroxyflavone

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory rules, but as a self-validating system of risk mitigation. 2',3'-Dimethoxy-3-hydroxyflavone (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of regulatory rules, but as a self-validating system of risk mitigation. 2',3'-Dimethoxy-3-hydroxyflavone (CAS: 6068-78-6 / 80710-38-9) is a bioactive flavonoid derivative utilized extensively in drug development and biochemical assays. While its utility is vast, its physical state as a fine, lipophilic powder presents specific operational risks—primarily aerosolization and dermal absorption when in solution.

Every Personal Protective Equipment (PPE) recommendation and handling protocol in this guide is designed to break the chain of exposure. We do not just wear gloves; we select specific polymers to prevent solvent-mediated permeation based on the physicochemical realities of the compound.

Physicochemical Hazard Profile & Causality

To effectively protect ourselves, we must understand the quantitative data driving our PPE selection. The physical properties of a chemical dictate its behavior in the ambient laboratory environment.

PropertyValueHazard Implication & Causality
Molecular Weight 298.29 g/mol Small enough to traverse biological membranes if dissolved in permeating organic solvents (e.g., DMSO, Methanol).
Physical State Solid (Powder)High risk of dust generation and aerosolization; necessitates respiratory protection and engineering controls.
Melting Point 301-303 °C (decomp)Thermally stable at room temperature, but decomposition releases toxic fumes. Avoid high-heat environments.
Lipophilicity (XLogP3) ~2.58Highly lipophilic; readily absorbs through the stratum corneum if in contact with unprotected skin.
GHS Hazards P301+P316, P264Acute oral toxicity; mandates strict ingestion and contact prevention protocols.

(Data synthesized from PubChem[1] and Echemi[2])

Personal Protective Equipment (PPE) Matrix

According to the OSHA Laboratory Safety Guidance, a laboratory's Chemical Hygiene Plan (CHP) must explicitly define PPE requirements based on rigorous hazard assessments[3]. For handling 2',3'-Dimethoxy-3-hydroxyflavone, the following matrix is mandatory:

  • Eye & Face Protection: Chemical splash goggles (ANSI Z87.1 certified) are required. If dispensing large quantities or preparing concentrated stock solutions, a face shield must be worn over the goggles to protect against solvent splashes[4].

  • Hand Protection: The lipophilicity of this flavonoid means it can easily pass through the skin if dissolved in organic solvents. A double-gloving protocol is required: an inner layer of standard nitrile gloves for dexterity, and an outer layer of extended-cuff, heavy-duty nitrile or neoprene gloves for chemical resistance.

  • Respiratory Protection: When handled outside of a certified chemical fume hood, the fine powder poses an acute inhalation risk. An N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized particles. However, the primary engineering control should always be handling the powder inside a fume hood[5].

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted wrists. Legs must be fully covered, and closed-toe, non-porous shoes are required.

Operational Workflow & Handling Protocol

The National Research Council's Prudent Practices in the Laboratory emphasizes that handling toxic powders requires a combination of barrier protection and strict procedural logic[5].

Step-by-Step Dispensing Methodology:

  • Preparation: Verify that the chemical fume hood is operational (face velocity 80-100 fpm). Gather all required PPE, anti-static micro-spatulas, and pre-tared weigh boats.

  • Gowning: Execute the sequential gowning workflow (see diagram below) to ensure no baseline exposure occurs before handling.

  • Dispensing: Open the chemical container only inside the fume hood. Use a static-free spatula to transfer the 2',3'-Dimethoxy-3-hydroxyflavone powder. Causality: Anti-static tools prevent the fine powder from repelling off surfaces and aerosolizing into the breathing zone.

  • Solubilization: If preparing a stock solution, add the solvent directly to the sealed vial or within the active hood space. Never transport the dry powder in an open container across the laboratory.

  • De-gowning: Remove the outer gloves inside the hood and dispose of them as hazardous solid waste. Remove the lab coat and inner gloves, followed by thorough hand washing to comply with GHS P264 guidelines[2].

GowningWorkflow Start Pre-Entry Hazard Assessment LabCoat Don Flame-Resistant Lab Coat Start->LabCoat Eye Don ANSI Z87.1 Safety Goggles LabCoat->Eye Gloves1 Don Inner Nitrile Gloves Eye->Gloves1 Gloves2 Don Outer Chemical-Resistant Gloves Gloves1->Gloves2 Resp Don N95/P100 Respirator (If Fume Hood Unavailable) Gloves2->Resp Ready Proceed to Chemical Fume Hood Resp->Ready

Sequential PPE gowning workflow for handling hazardous lipophilic powders.

Spill Response and Disposal Plan

A spill of 2',3'-Dimethoxy-3-hydroxyflavone powder requires immediate containment to prevent airborne dispersion. Sweeping dry powder is strictly prohibited as it exacerbates aerosolization and inhalation risks.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Assess & Protect: Ensure full PPE is donned, including a P100 respirator if the spill is outside a fume hood[4].

  • Containment (The Wet-Wipe Method): Gently cover the spilled powder with absorbent paper towels. Slowly pour a compatible wetting agent (e.g., 70% ethanol or water) over the towels to suppress dust formation. Causality: Wetting the powder increases its mass and cohesiveness, eliminating the inhalation hazard during cleanup.

  • Collection: Carefully scoop the wet towels and spilled material using a non-sparking tool. Place the debris into a sealable, compatible hazardous waste container.

  • Decontamination: Wipe the spill area with a solvent capable of dissolving residual flavonoid (e.g., a mild alcohol solution), followed by a standard soap and water wash.

  • Disposal: Label the container as "Hazardous Solid Waste: Toxic Flavonoid Derivative" and dispose of it in accordance with institutional and environmental regulations (GHS P501)[2].

SpillResponse Spill Spill Detected: 2',3'-Dimethoxy-3-hydroxyflavone Assess Assess Spill Size & Location Spill->Assess IsSmall Is the spill small & contained? Assess->IsSmall Evacuate Evacuate Area & Contact EHS IsSmall->Evacuate No DonPPE Verify PPE (Double Gloves, Respirator) IsSmall->DonPPE Yes Contain Cover with Damp Absorbent Towels (Dust Suppression) DonPPE->Contain Collect Collect Debris in Sealed Waste Container Contain->Collect Decon Decontaminate Surface with 70% Ethanol Collect->Decon Dispose Route to Hazardous Waste Disposal Decon->Dispose

Logic-driven spill response protocol emphasizing dust suppression and containment.

References

  • PubChem: 2',3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688713. National Institutes of Health (NIH).1

  • Echemi: 2',3'-DIMETHOXY-3-HYDROXYFLAVONE Safety Data and Physical Properties. Dayang Chem (Hangzhou) Co.,Ltd.2

  • National Research Council: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. NCBI Bookshelf - NIH.5

  • OSHA: Laboratory Safety Guidance. Occupational Safety and Health Administration.3

  • PMC: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).4

Sources

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